molecular formula C7H8BClO2 B125789 2-Chloro-4-methylphenylboronic acid CAS No. 145349-62-8

2-Chloro-4-methylphenylboronic acid

Número de catálogo: B125789
Número CAS: 145349-62-8
Peso molecular: 170.40 g/mol
Clave InChI: UKYCKUPXBPLXBA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Chloro-4-methylphenylboronic acid is a useful research compound. Its molecular formula is C7H8BClO2 and its molecular weight is 170.40 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(2-chloro-4-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BClO2/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKYCKUPXBPLXBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378384
Record name 2-Chloro-4-methylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145349-62-8
Record name 2-Chloro-4-methylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-methylphenylboronic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to 2-Chloro-4-methylphenylboronic acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 145349-62-8[1][2][3]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Chloro-4-methylphenylboronic acid, a versatile reagent in modern organic synthesis. It is a crucial building block, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.[1] This document details its chemical and physical properties, safety information, a representative experimental protocol for its application in Suzuki-Miyaura coupling, and the fundamental reaction mechanism.

Physicochemical and Safety Data

Quantitative data for this compound has been compiled from various sources to provide a comprehensive reference for researchers. The information is presented in the tables below.

Table 1: Physicochemical Properties

PropertyValueReference(s)
CAS Number 145349-62-8[1][2][3]
Molecular Formula C₇H₈BClO₂[1]
Molecular Weight 170.40 g/mol [1]
Appearance White to off-white powder/crystals[1][4]
Melting Point 190-194 °C[2]
Boiling Point 316.8 ± 52.0 °C (Predicted)[2]
Density 1.26 ± 0.1 g/cm³ (Predicted)[2]
Flash Point 145.4 °C[2]
Purity ≥ 95-98%[1][4]
Storage Conditions Store at 0-8°C under inert gas (Nitrogen or Argon)[1][2]

Table 2: Safety and Hazard Information

Hazard InformationDetailsReference(s)
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[2]
GHS Precautionary Statements P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Risk Phrases (former) R36/37/38: Irritating to eyes, respiratory system and skin.[2]

Note: Users should always consult the latest Safety Data Sheet (SDS) from their supplier before handling this chemical.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is predominantly used as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of biaryl structures, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials.[1] The chloro and methyl substituents on the phenyl ring provide specific steric and electronic properties that can influence reaction outcomes and the properties of the final product.

The fundamental mechanism of the Suzuki-Miyaura reaction is a catalytic cycle involving a palladium catalyst. The cycle consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the bond of an aryl halide (or triflate), forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically requiring activation by a base. The base forms a boronate species, which facilitates the transfer of the aryl group to the palladium complex.

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.

Below is a diagram illustrating this catalytic cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 R¹-Pd(II)L₂-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R¹-Pd(II)L₂-R² transmetalation->pd_complex2 boronate_waste X-B(OH)₂ + Base transmetalation->boronate_waste reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product R¹-R² (Biaryl Product) reductive_elimination->product reagents1 R¹-X (Aryl Halide) reagents1->oxidative_addition reagents2 R²-B(OH)₂ (Boronic Acid) + Base reagents2->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following is a representative, generalized experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. This protocol is synthesized from common procedures in the literature. Researchers should optimize conditions for their specific substrates.

Objective: To synthesize a substituted biaryl compound via a palladium-catalyzed cross-coupling reaction.

Materials:

  • Aryl bromide (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0 - 3.0 eq)

  • Anhydrous solvent system (e.g., 1,4-dioxane/water 4:1, Toluene, or DMF)

  • Reaction vessel (e.g., Schlenk flask or sealed vial)

  • Standard laboratory glassware, stirring and heating equipment, and inert atmosphere setup (Argon or Nitrogen).

Procedure:

  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.2 eq), and the base (2.0 eq).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent system via syringe. Stir the mixture for 5-10 minutes. Finally, add the palladium catalyst to the stirring suspension.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate (B1210297) gradient) to yield the pure biaryl product.

Structural Characterization: The identity and purity of the synthesized product should be confirmed using standard analytical techniques. While specific spectral data for this compound is not readily available in public databases, its structure is typically confirmed by manufacturers using Proton NMR, where the resulting spectrum conforms to the expected chemical shifts and splitting patterns for the aromatic and methyl protons.[4] The final biaryl product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental_Workflow start 1. Add Reagents (Aryl Halide, Boronic Acid, Base) to Reaction Vessel inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Argon) start->inert solvent 3. Add Degassed Solvent & Palladium Catalyst inert->solvent react 4. Heat Reaction Mixture (e.g., 80-110 °C) solvent->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup 6. Aqueous Workup (Dilute, Wash with Water/Brine) monitor->workup Reaction Complete isolate 7. Isolate Crude Product (Dry & Concentrate) workup->isolate purify 8. Purify Product (Column Chromatography) isolate->purify end Characterize Pure Product (NMR, MS) purify->end

References

An In-depth Technical Guide to the Physical Properties of 2-Chloro-4-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methylphenylboronic acid is a synthetic organic compound that serves as a crucial building block in medicinal chemistry and materials science. As a member of the boronic acid family, its utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.[1] This reaction is fundamental in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and advanced materials.[1] The physical properties of this compound are critical for its handling, storage, and reactivity in these synthetic applications. This guide provides a detailed overview of its key physical characteristics, the experimental methods for their determination, and its role in a typical synthetic workflow.

Core Physical Properties

The physical properties of this compound have been determined by various suppliers and are summarized below. These parameters are essential for designing reaction conditions, purification procedures, and ensuring safe laboratory practices.

PropertyValue
Molecular Formula C₇H₈BClO₂[1][2][3][4]
Molecular Weight 170.40 g/mol [1][2][3][4][5]
Appearance White to off-white powder or crystals[1][6]
Melting Point 190-195 °C[2][7]
Boiling Point 314.9 - 316.8 °C (Predicted)[2][7]
Density 1.26 - 1.3 g/cm³ (Predicted)[2][7]
Flash Point 144.2 - 145.4 °C[2][7]
Vapor Pressure 0.000168 - 0.000192 mmHg at 25°C[2][7]
Refractive Index 1.549 (Predicted)[2][7]
Purity ≥94.0% to ≥98%[1][6]
Storage Conditions Store at 0-8°C[1]

Experimental Protocols for Physical Property Determination

While specific experimental data for the determination of the physical properties of this compound are not extensively published in peer-reviewed literature, the following are detailed methodologies for key experiments that are standard in organic chemistry.

Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range can indicate the presence of impurities. The Thiele tube method is a common and effective technique for this measurement.

Thiele Tube Method:

  • Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, which is sealed at one end.

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point liquid, such as mineral oil or silicone oil.

  • Heating: The side arm of the Thiele tube is gently heated with a Bunsen burner or a hot air gun. The design of the tube promotes convection currents, ensuring uniform heating of the oil bath.

  • Observation: The temperature is carefully monitored. The temperature at which the solid first begins to melt is recorded as the beginning of the melting range. The temperature at which the last crystal dissolves is recorded as the end of the melting range. For accurate results, the heating rate should be slow, around 1-2°C per minute, near the expected melting point.

Boiling Point Determination

For high-boiling point solids like this compound, the boiling point is often predicted or determined under reduced pressure to prevent decomposition. A standard method for experimental determination is the distillation method.

Distillation Method:

  • Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a receiving flask. A small quantity (at least 5 mL) of the molten compound or a solution is placed in the distilling flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Heating: The flask is heated using a heating mantle.

  • Temperature Measurement: The thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head. This ensures that the recorded temperature is that of the vapor in equilibrium with the liquid.

  • Observation: As the liquid boils, the vapor travels into the condenser and the temperature on the thermometer will rise and stabilize. The constant temperature observed during the distillation of the bulk of the sample is recorded as the boiling point at the measured atmospheric pressure.

Solubility Determination

The solubility of boronic acids can be determined using a dynamic method, which relies on measuring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.

Dynamic Method:

  • Sample Preparation: A precisely weighed amount of this compound and a specific volume of the chosen solvent are placed in a jacketed glass vessel equipped with a stirrer and a temperature probe.

  • Heating and Observation: The vessel is heated at a constant, slow rate (e.g., 0.2 °C/min) using a circulating water bath. The mixture is continuously stirred.

  • Turbidity Measurement: The point at which the solid completely dissolves, resulting in a clear solution, is observed. This can be done visually or with the aid of a turbidity sensor. The temperature at this point is recorded as the saturation temperature for that specific concentration.

  • Data Collection: The experiment is repeated with different concentrations of the solute to construct a solubility curve as a function of temperature for various solvents.

Application in Suzuki-Miyaura Cross-Coupling

This compound is a versatile reagent in Suzuki-Miyaura cross-coupling reactions, which are instrumental in forming biaryl structures and other carbon-carbon bonds.[1] The general workflow of this reaction is depicted below.

Suzuki_Miyaura_Coupling cluster_cat_cycle Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) pdII_halide R¹-Pd(II)L_n-X (Oxidative Adduct) pd0->pdII_halide Oxidative Addition pdII_aryl R¹-Pd(II)L_n-R² (Transmetalated Complex) pdII_halide->pdII_aryl Transmetalation pdII_aryl->pd0 Reductive Elimination product Coupled Product (R¹-R²) borate_salt Borate Salt aryl_halide Aryl Halide (R¹-X) boronic_acid This compound (R²-B(OH)₂) base Base (e.g., K₂CO₃)

Caption: Workflow of the Suzuki-Miyaura cross-coupling reaction.

In this catalytic cycle, the active Pd(0) catalyst undergoes oxidative addition with an organohalide. Subsequently, in the transmetalation step, the organic group from this compound is transferred to the palladium center, facilitated by a base. The final step is reductive elimination, which forms the new carbon-carbon bond in the product and regenerates the Pd(0) catalyst.

References

A Technical Guide to 2-Chloro-4-methylphenylboronic acid: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methylphenylboronic acid is a versatile organoboron compound with significant applications in organic synthesis and medicinal chemistry. Its utility primarily stems from its role as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is fundamental for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures, particularly biaryl and heteroaryl structures prevalent in many pharmaceutical agents. This technical guide provides an in-depth overview of the physicochemical properties, a representative synthetic protocol, and the applications of this compound, with a focus on its relevance to drug development.

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Weight 170.40 g/mol [1][2][3][4]
Molecular Formula C7H8BClO2[2][3][5][6][7]
CAS Number 145349-62-8[2][3][5][6][7]
Appearance White to off-white powder[6]
Purity ≥ 98%[6]
Melting Point 190-194 °C[7]
Boiling Point 316.8 ± 52.0 °C (Predicted)[7]
Density 1.26 ± 0.1 g/cm³ (Predicted)[7]

Applications in Organic Synthesis

This compound is a crucial reagent in modern organic synthesis. Its primary application is in the Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of a carbon-carbon bond between the phenyl ring of the boronic acid and an aryl or vinyl halide. The chloro and methyl substituents on the phenyl ring influence the electronic properties and steric hindrance of the molecule, allowing for fine-tuning of reactivity and selectivity in complex syntheses.[6][8] Beyond Suzuki coupling, this compound is also utilized in the development of advanced materials and chemical sensors.[6]

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (B1210297) (Pd(OAc)2)

  • Triphenylphosphine (PPh3) or other suitable phosphine (B1218219) ligand

  • Potassium carbonate (K2CO3) or other suitable base

  • Toluene (B28343) and water (degassed)

  • Reaction vessel (e.g., Schlenk tube)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a Schlenk tube under an inert atmosphere, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: Add palladium(II) acetate (0.02 mmol) and the phosphine ligand (0.04 mmol).

  • Solvent Addition: Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.

  • Reaction: Stir the reaction mixture vigorously and heat to 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Boronic Acid, and Base B Add Palladium Catalyst and Ligand A->B C Add Degassed Solvents B->C D Heat under Inert Atmosphere C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Quench E->F G Liquid-Liquid Extraction F->G H Dry and Concentrate G->H I Column Chromatography H->I J Characterization (NMR, MS) I->J Pure Product

A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Relevance in Drug Discovery and Development

Boronic acids and their derivatives are of significant interest in medicinal chemistry.[9] The boronic acid functional group can act as a bioisostere for carboxylic acids and can form reversible covalent bonds with active site serine, threonine, or cysteine residues in enzymes. This property has been exploited in the design of enzyme inhibitors.

A prominent example of a boronic acid-containing drug is Bortezomib (Velcade®), a proteasome inhibitor used in the treatment of multiple myeloma.[9][10] The boronic acid moiety is crucial for its mechanism of action, which involves the inhibition of the 26S proteasome, a key component of the ubiquitin-proteasome pathway responsible for protein degradation. Inhibition of the proteasome leads to the accumulation of pro-apoptotic factors, ultimately inducing cancer cell death.

The synthesis of analogs of such drugs often relies on cross-coupling reactions where substituted phenylboronic acids, like this compound, are used to introduce specific structural motifs to optimize potency, selectivity, and pharmacokinetic properties.

Proteasome_Inhibition cluster_pathway Ubiquitin-Proteasome Pathway cluster_inhibition Mechanism of Action Ub Ubiquitin PolyUb_Protein Polyubiquitinated Protein Ub->PolyUb_Protein Protein Target Protein Protein->PolyUb_Protein Proteasome 26S Proteasome PolyUb_Protein->Proteasome Degradation Peptides Degraded Peptides Proteasome->Peptides Apoptosis Cell Apoptosis Proteasome->Apoptosis Leads to BoronicAcid Boronic Acid Inhibitor (e.g., Bortezomib) BoronicAcid->Proteasome Inhibits

Inhibition of the Ubiquitin-Proteasome Pathway by a boronic acid-containing drug.

Conclusion

This compound is a valuable and versatile reagent for researchers, scientists, and drug development professionals. Its well-defined physicochemical properties and its utility in robust synthetic methodologies like the Suzuki-Miyaura coupling make it an essential tool for the synthesis of complex organic molecules. The increasing importance of boronic acids in medicinal chemistry, particularly as enzyme inhibitors, further underscores the significance of this compound as a building block for the development of novel therapeutics.

References

An In-depth Technical Guide to 2-Chloro-4-methylphenylboronic Acid: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-methylphenylboronic acid is a versatile organoboron compound with significant applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. Its unique structural features make it a valuable building block for the synthesis of complex biaryl molecules, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and key applications of this compound, including detailed experimental protocols and spectral data for its characterization.

Chemical Structure and Properties

This compound is an aromatic boronic acid characterized by a phenyl ring substituted with a chlorine atom at the 2-position, a methyl group at the 4-position, and a boronic acid group [-B(OH)₂] at the 1-position.

Molecular Structure:

Figure 1: 2D structure of this compound.

Physicochemical Properties

PropertyValueReference
CAS Number 145349-62-8[1][2][3][4]
Molecular Formula C₇H₈BClO₂[1][4]
Molecular Weight 170.40 g/mol [1][4]
Appearance White to off-white powder or crystals[4]
Melting Point 190-194 °C
Purity ≥98%[4]
Storage Conditions Store at 0-8°C under an inert atmosphere.[4]

Spectroscopic Data for Structural Elucidation

The structure of this compound can be confirmed by various spectroscopic techniques. Below is a summary of expected spectral data.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8-7.9d1HAr-H (ortho to -B(OH)₂)
~7.2-7.3d1HAr-H (meta to -B(OH)₂)
~7.1-7.2s1HAr-H (para to -B(OH)₂)
~4.5-5.5br s2HB(OH )₂
~2.3-2.4s3H-CH₃

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Chemical Shift (δ, ppm)Assignment
~143C -B(OH)₂
~138C -Cl
~135C -CH₃
~132Ar-C H
~129Ar-C H
~127Ar-C H
~21-C H₃

IR (Infrared) Spectroscopy

Wavenumber (cm⁻¹)VibrationFunctional Group
~3600-3200O-H stretch (broad)B(OH)₂
~3100-3000C-H stretch (aromatic)Ar-H
~2950-2850C-H stretch (aliphatic)-CH₃
~1600, 1480C=C stretch (aromatic)Aromatic ring
~1350B-O stretchB-O
~1050B-C stretchB-C
~820C-Cl stretchC-Cl

MS (Mass Spectrometry)

m/zInterpretation
170/172[M]⁺, Molecular ion peak (showing isotopic pattern for Cl)
152/154[M - H₂O]⁺
125[M - B(OH)₂]⁺
91[C₇H₇]⁺ (tropylium ion)

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of arylboronic acids is through the reaction of an aryl halide with an organolithium reagent followed by quenching with a borate (B1201080) ester.

Reaction Scheme:

synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_product Product reactant1 3-Chloro-4-methylaniline (B146341) reagent1 1. NaNO₂, HCl (aq) reactant1->reagent1 Diazotization reagent2 2. K₂CO₃, B(OH)₃ reagent1->reagent2 Borylation product This compound reagent2->product

Figure 2: Synthesis workflow for this compound.

Detailed Protocol:

  • Diazotization: To a stirred solution of 3-chloro-4-methylaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (B80452) (1.1 equivalents) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Borylation: In a separate flask, a solution of boric acid (1.5 equivalents) and sodium carbonate (2 equivalents) in water is prepared and cooled to 0-5 °C.

  • Coupling: The cold diazonium salt solution is added slowly to the vigorously stirred borate solution, keeping the temperature below 10 °C.

  • Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. The mixture is then acidified with concentrated hydrochloric acid to a pH of approximately 2. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as water or a mixture of toluene (B28343) and heptane, to yield pure this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Reaction Scheme:

suzuki_coupling cluster_reagents Reagents cluster_product Product reactant1 This compound reagent1 Pd Catalyst (e.g., Pd(PPh₃)₄) reactant1->reagent1 reactant2 Aryl Halide (e.g., 4-Bromoanisole) reactant2->reagent1 reagent2 Base (e.g., K₂CO₃) reagent1->reagent2 reagent3 Solvent (e.g., Toluene/Ethanol/Water) reagent2->reagent3 product Biaryl Compound reagent3->product Heat

Figure 3: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol for the Synthesis of 2'-Chloro-4'-methyl-4-methoxy-1,1'-biphenyl:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.2 equivalents), 4-bromoanisole (B123540) (1 equivalent), potassium carbonate (2 equivalents), and the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 2-5 mol%).

  • Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (e.g., in a 4:1:1 ratio), to the flask.

  • Reaction: The reaction mixture is heated to reflux (typically 80-100 °C) with vigorous stirring for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure biaryl product.

Applications in Drug Discovery and Development

The biaryl motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The ability of this compound to participate in the construction of these structures makes it a valuable tool for drug discovery professionals. The substituents on the boronic acid (a chloro and a methyl group) offer steric and electronic properties that can be exploited to fine-tune the pharmacological profile of the resulting biaryl compounds.

For instance, biaryl structures are known to exhibit a wide range of biological activities, including but not limited to:

  • Anti-inflammatory activity: Many non-steroidal anti-inflammatory drugs (NSAIDs) contain a biaryl core.

  • Anticancer activity: Biaryl compounds have been investigated as inhibitors of various protein kinases and other cancer-related targets.

  • Antiviral and antibacterial activity: The biaryl scaffold is present in several antimicrobial agents.

  • Cardiovascular and CNS activity: Biaryl structures are found in drugs targeting a variety of receptors and enzymes in the cardiovascular and central nervous systems.

The synthesis of novel biaryl compounds using this compound allows for the exploration of new chemical space and the development of next-generation therapeutics with improved efficacy and safety profiles.

Conclusion

This compound is a commercially available and synthetically accessible building block of significant importance to the chemical and pharmaceutical industries. Its utility in the reliable and efficient construction of C-C bonds via the Suzuki-Miyaura cross-coupling reaction has solidified its role as a key intermediate in the synthesis of a diverse array of complex organic molecules. This guide has provided a detailed overview of its structure, properties, synthesis, and applications, offering valuable insights for researchers and professionals engaged in organic synthesis and drug development.

References

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes to 2-Chloro-4-methylphenylboronic acid, a key building block in modern organic synthesis. The document details the prevalent Grignard reagent-based method and explores an alternative pathway via a Sandmeyer-type reaction. Included are detailed experimental protocols, tabulated quantitative data for comparative analysis, and visualizations of the synthetic workflows. This guide is intended to serve as a valuable resource for researchers and professionals engaged in pharmaceutical development and fine chemical synthesis, particularly in the context of cross-coupling reactions for the construction of complex molecular architectures.

Introduction

This compound (CAS No. 145349-62-8) is an aromatic boronic acid of significant interest in the field of organic chemistry. Its utility primarily stems from its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of a wide array of complex organic molecules, including active pharmaceutical ingredients (APIs) and advanced materials.[1] The presence of the chloro and methyl substituents on the phenyl ring provides specific steric and electronic properties that can be exploited to fine-tune the characteristics of the target molecules.

This guide will focus on the most common and practical synthetic methodologies for preparing this compound, providing detailed experimental procedures to enable its synthesis in a laboratory setting.

Synthesis Route 1: Grignard Reagent Pathway

The most widely employed method for the synthesis of this compound involves the preparation of the corresponding Grignard reagent, followed by its reaction with a trialkyl borate (B1201080) and subsequent hydrolysis. This route is favored for its relatively high yields and the ready availability of starting materials.

Reaction Scheme

Synthesis_Route_1 cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Boronate Ester Formation cluster_2 Step 3: Hydrolysis 2-Bromo-1-chloro-4-methylbenzene 2-Bromo-1-chloro-4-methylbenzene Grignard_Reagent 2-Chloro-4-methylphenyl- magnesium bromide 2-Bromo-1-chloro-4-methylbenzene->Grignard_Reagent + Mg / THF Mg Mg THF THF Grignard_Reagent_2 2-Chloro-4-methylphenyl- magnesium bromide Boronate_Ester 2-Chloro-4-methylphenyl- boronate ester Grignard_Reagent_2->Boronate_Ester + B(O-iPr)3 / THF, -78 °C Triisopropyl_borate B(O-iPr)3 Boronate_Ester_2 2-Chloro-4-methylphenyl- boronate ester Final_Product 2-Chloro-4-methylphenyl- boronic acid Boronate_Ester_2->Final_Product + aq. HCl HCl aq. HCl

Diagram 1: Grignard Reagent Pathway for Synthesis.
Experimental Protocol

Materials:

  • 2-Bromo-1-chloro-4-methylbenzene

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Triisopropyl borate

  • Hydrochloric acid (HCl), 2M aqueous solution

  • Diethyl ether

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Grignard Reagent Formation:

    • A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is flame-dried and allowed to cool under a nitrogen atmosphere.

    • Magnesium turnings (1.1 equivalents) and a small crystal of iodine are placed in the flask.

    • Anhydrous THF is added to just cover the magnesium turnings.

    • A solution of 2-Bromo-1-chloro-4-methylbenzene (1.0 equivalent) in anhydrous THF is prepared and added to the dropping funnel.

    • A small portion of the aryl bromide solution is added to the magnesium suspension. The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing of the solvent. Gentle heating may be required to initiate the reaction.

    • The remainder of the 2-Bromo-1-chloro-4-methylbenzene solution is added dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Boronate Ester Formation:

    • In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, a solution of triisopropyl borate (1.2 equivalents) in anhydrous THF is prepared.

    • The solution is cooled to -78 °C using a dry ice/acetone bath.

    • The prepared Grignard reagent solution is slowly added dropwise to the cooled triisopropyl borate solution, maintaining the temperature below -70 °C.

    • After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred for 12-16 hours.

  • Hydrolysis and Work-up:

    • The reaction mixture is cooled in an ice bath, and 2M aqueous HCl is slowly added to quench the reaction and hydrolyze the boronate ester. The pH should be adjusted to approximately 1-2.

    • The mixture is stirred vigorously for 30-60 minutes.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x volume of aqueous layer).

    • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification:

    • The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate (B1210297), to afford a white to off-white solid.

Quantitative Data
ParameterValueReference
Starting Material2-Bromo-1-chloro-4-methylbenzeneGeneral Procedure
Key ReagentsMg, Triisopropyl borate, HClGeneral Procedure
SolventTHF, Diethyl etherGeneral Procedure
Reaction Temperature-78 °C to room temperatureGeneral Procedure
Typical Yield70-85%Analogous Syntheses
Purity>97% (after recrystallization)Analogous Syntheses

Synthesis Route 2: Sandmeyer-Type Reaction Pathway

An alternative route to this compound involves the diazotization of 2-chloro-4-methylaniline, followed by a borylation reaction. This method avoids the use of highly reactive Grignard reagents and can be advantageous when the starting aniline (B41778) is more readily available or when functional groups incompatible with Grignard reagents are present.[2][3]

Reaction Scheme

Synthesis_Route_2 cluster_0 Step 1: Diazotization cluster_1 Step 2: Borylation cluster_2 Step 3: Hydrolysis 2-Chloro-4-methylaniline 2-Chloro-4-methylaniline Diazonium_Salt 2-Chloro-4-methylphenyl- diazonium chloride 2-Chloro-4-methylaniline->Diazonium_Salt + NaNO2, aq. HCl, 0-5 °C NaNO2_HCl NaNO2, HCl Diazonium_Salt_2 2-Chloro-4-methylphenyl- diazonium chloride Boronate_Ester 2-Chloro-4-methylphenylboronic acid pinacol (B44631) ester Diazonium_Salt_2->Boronate_Ester + B2pin2 B2pin2 Bis(pinacolato)diboron (B136004) (B2pin2) Boronate_Ester_2 2-Chloro-4-methylphenylboronic acid pinacol ester Final_Product 2-Chloro-4-methylphenyl- boronic acid Boronate_Ester_2->Final_Product + aq. HCl HCl_hydrolysis aq. HCl

Diagram 2: Sandmeyer-Type Reaction Pathway.
Experimental Protocol

Materials:

  • 2-Chloro-4-methylaniline

  • Sodium nitrite (B80452) (NaNO₂)

  • Hydrochloric acid (HCl), concentrated and 2M aqueous solution

  • Bis(pinacolato)diboron (B₂pin₂)

  • Acetonitrile

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Diazotization:

    • 2-Chloro-4-methylaniline (1.0 equivalent) is dissolved in a mixture of concentrated HCl and water at 0-5 °C in a round-bottom flask with vigorous stirring.

    • A solution of sodium nitrite (1.1 equivalents) in water is added dropwise, keeping the temperature below 5 °C.

    • The reaction is stirred for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Borylation:

    • In a separate flask, bis(pinacolato)diboron (1.2 equivalents) is dissolved in acetonitrile.

    • The freshly prepared diazonium salt solution is added slowly to the B₂pin₂ solution at room temperature.

    • The reaction mixture is stirred at room temperature for 12-16 hours.

  • Work-up and Isolation of Boronate Ester:

    • The reaction mixture is neutralized with a saturated aqueous solution of NaHCO₃.

    • The mixture is extracted with ethyl acetate (3 x volume of aqueous layer).

    • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude this compound pinacol ester.

  • Hydrolysis:

    • The crude pinacol ester is dissolved in a suitable solvent mixture (e.g., acetone/water) and treated with 2M aqueous HCl.

    • The mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

    • The product is then extracted, dried, and purified as described in the Grignard route.

Quantitative Data
ParameterValueReference
Starting Material2-Chloro-4-methylaniline[2][3]
Key ReagentsNaNO₂, HCl, B₂pin₂[2][3]
SolventAcetonitrile, Water[2][3]
Reaction Temperature0-5 °C to room temperature[2][3]
Typical Yield60-75%[2][3]
Purity>97% (after purification)[2][3]

Application in Drug Discovery: Synthesis of TRK Kinase Inhibitors

This compound is a valuable intermediate in the synthesis of Tropomyosin receptor kinase (TRK) inhibitors. TRK proteins are involved in the development and function of the nervous system, and aberrant fusions of TRK genes are oncogenic drivers in a variety of cancers. Small molecule inhibitors of TRK have shown significant promise in the treatment of these cancers.

The synthesis of certain macrocyclic TRK inhibitors utilizes this compound in a Suzuki-Miyaura coupling reaction to introduce the 2-chloro-4-methylphenyl moiety, which is crucial for the compound's binding affinity and inhibitory activity against the TRK kinase.

TRK_Inhibitor_Synthesis Start Heterocyclic Core with Halogen Coupling Suzuki-Miyaura Coupling Start->Coupling Boronic_Acid 2-Chloro-4-methylphenyl- boronic acid Boronic_Acid->Coupling Intermediate Coupled Intermediate Coupling->Intermediate Macrocyclization Macrocyclization Intermediate->Macrocyclization TRK_Inhibitor Macrocyclic TRK Inhibitor Macrocyclization->TRK_Inhibitor

Diagram 3: Role in TRK Inhibitor Synthesis.

Conclusion

This technical guide has outlined the primary synthetic routes for the preparation of this compound. The Grignard reagent pathway remains the most common and often highest-yielding method. The Sandmeyer-type reaction offers a viable alternative, particularly when the corresponding aniline is the preferred starting material. The detailed experimental protocols and comparative data provided herein are intended to assist researchers in the efficient and successful synthesis of this important building block for applications in drug discovery and materials science.

References

An In-depth Technical Guide to (2-chloro-4-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

(2-chloro-4-methylphenyl)boronic acid , with the IUPAC name (2-chloro-4-methylphenyl)boronic acid , is a versatile organoboron compound that serves as a critical building block in modern organic synthesis and medicinal chemistry. Its unique structural features, including the presence of a chlorine atom and a methyl group on the phenyl ring, impart specific reactivity and properties that are highly valued in the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its utility in drug discovery and material science.

Physicochemical and Structural Data

(2-chloro-4-methylphenyl)boronic acid is typically a white to off-white crystalline solid.[1] Its key properties are summarized in the table below for easy reference and comparison.

PropertyValueReference
IUPAC Name (2-chloro-4-methylphenyl)boronic acidInternal
Synonyms 2-Chloro-4-methylbenzeneboronic acid, 2-Chloro-p-tolylboronic acid[2]
CAS Number 145349-62-8[1][3]
Molecular Formula C₇H₈BClO₂[1][3]
Molecular Weight 170.40 g/mol [1][3]
Melting Point 190-194 °C[2][3]
Boiling Point 316.8 ± 52.0 °C (Predicted)[2][3]
Density 1.26 ± 0.1 g/cm³ (Predicted)[2][3]
Appearance White to off-white powder/crystal[1]
pKa 8.55 ± 0.58 (Predicted)[3]

Core Applications in Synthetic Chemistry

The primary utility of (2-chloro-4-methylphenyl)boronic acid lies in its role as a key substrate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][4] This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. The boronic acid functional group readily undergoes transmetalation with a palladium catalyst, which then couples with an organic halide or triflate. This versatility makes it an indispensable tool for the synthesis of biaryl and substituted aromatic compounds, which are common motifs in pharmaceuticals and functional materials.

Beyond Suzuki-Miyaura coupling, this boronic acid derivative can be employed in other synthetic transformations, including Chan-Lam coupling for the formation of carbon-heteroatom bonds and as a component in the development of chemical sensors.[1]

Significance in Drug Discovery and Medicinal Chemistry

Organoboron compounds, particularly boronic acids, have gained significant traction in medicinal chemistry due to their unique chemical properties and biological activities.[5][6][7] (2-chloro-4-methylphenyl)boronic acid serves as a valuable intermediate in the synthesis of a wide range of biologically active molecules.[1] The incorporation of the 2-chloro-4-methylphenyl moiety can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, including its metabolic stability, binding affinity, and overall efficacy.

Boronic acids themselves can act as enzyme inhibitors, with the boron atom forming reversible covalent bonds with active site residues.[8] This has led to the development of several FDA-approved drugs containing a boronic acid warhead.[5][6] While (2-chloro-4-methylphenyl)boronic acid is primarily used as a building block, its potential for direct biological activity should not be overlooked in drug design strategies.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

The following is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction using (2-chloro-4-methylphenyl)boronic acid. The specific conditions, including the choice of catalyst, ligand, base, and solvent, may need to be optimized for a particular substrate.

Materials:

  • (2-chloro-4-methylphenyl)boronic acid

  • Aryl or vinyl halide/triflate

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₃PO₄, Na₂CO₃, KOAc)

  • Anhydrous solvent (e.g., dioxane, THF, DMF, toluene/water mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or microwave vial, add the aryl or vinyl halide/triflate (1.0 equiv), (2-chloro-4-methylphenyl)boronic acid (1.2-2.0 equiv), and the base (2.0-3.0 equiv).

  • Add the palladium catalyst (e.g., 1-5 mol %) and ligand (if necessary).

  • Seal the vessel and evacuate and backfill with an inert gas (repeat three times).

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Logical Workflow and Reaction Pathway

The following diagram illustrates the logical workflow for employing (2-chloro-4-methylphenyl)boronic acid in a typical Suzuki-Miyaura cross-coupling reaction leading to the synthesis of a biaryl compound.

Suzuki_Miyaura_Workflow cluster_reactants Reactant Preparation cluster_reaction_setup Reaction Setup Aryl_Halide Aryl Halide/Triflate (R-X) Reaction_Vessel Reaction Mixture in Inert Atmosphere Aryl_Halide->Reaction_Vessel Boronic_Acid (2-chloro-4-methylphenyl)boronic acid Boronic_Acid->Reaction_Vessel Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction_Vessel Base Base (e.g., K3PO4) Base->Reaction_Vessel Solvent Solvent (e.g., Dioxane/H2O) Solvent->Reaction_Vessel Heating Heating (80-120 °C) Reaction_Vessel->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Purification (Chromatography) Workup->Purification Final_Product Biaryl Product Purification->Final_Product

Suzuki-Miyaura Coupling Workflow

The catalytic cycle for the Suzuki-Miyaura coupling reaction is a well-established pathway involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln R_Pd_X R-Pd(II)Ln-X Pd0->R_Pd_X R-X OxAdd Oxidative Addition R_Pd_Ar R-Pd(II)Ln-Ar' R_Pd_X->R_Pd_Ar Ar'B(OH)2 + Base Transmetalation Transmetalation R_Pd_Ar->Pd0 R-Ar' RedElim Reductive Elimination Product R-Ar' Aryl_Halide R-X Boronic_Acid_Activated Ar'B(OR)3-

References

An In-depth Technical Guide on the Solubility of 2-Chloro-4-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 2-chloro-4-methylphenylboronic acid, alongside detailed experimental protocols for solubility determination. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document also presents qualitative information and data for analogous compounds to provide valuable context for researchers.

Solubility Data of this compound

Quantitative solubility data for this compound across a range of solvents is not extensively documented in scientific literature. However, based on available information for the compound and its structural analogs, a general solubility profile can be inferred. The following table summarizes the available quantitative and qualitative solubility data.

SolventTemperature (°C)SolubilityData Type
Dimethyl Sulfoxide (DMSO)Not Specified200 mg/mL (1173.71 mM)[1]Quantitative[1]
WaterNot SpecifiedSome solubility is expected, similar to other phenylboronic acids.[2]Qualitative
Ether SolventsNot SpecifiedExpected to be insoluble, similar to 4-chlorophenylboronic acid.[2]Qualitative
Strong Polar Organic SolventsNot SpecifiedExpected to be soluble, similar to 4-chlorophenylboronic acid.[2]Qualitative

Note: The high solubility in DMSO is noted in the context of preparing stock solutions and may not represent the equilibrium solubility.[1] The hygroscopic nature of DMSO can significantly impact the solubility of the product.[1] For other boronic acids, solubility is influenced by factors such as the nature and position of substituents on the phenyl ring and the polarity of the solvent.[3]

Experimental Protocols for Solubility Determination

A reliable and commonly used technique for determining the solubility of boronic acids in organic solvents is the dynamic (or synthetic) method.[3][4][5] This method involves the observation of the dissolution of a solid in a liquid upon controlled heating.

2.1. Dynamic Method for Solubility Determination

This method is based on identifying the temperature at which a solid-liquid mixture of a known composition becomes a clear, single-phase solution upon slow heating.

Materials and Equipment:

  • This compound

  • High-purity organic solvents

  • Jacketed glass vessel

  • Thermostat bath

  • Analytical balance

  • Magnetic stirrer and stir bar

  • Calibrated temperature probe

  • Luminance probe or laser beam for turbidity measurement

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel to create a biphasic sample of known composition.[3][4]

  • Heating and Stirring: Place the vessel in the thermostat bath and begin vigorous stirring to ensure homogeneity. The temperature of the bath is then slowly and constantly increased, for example, at a rate of 0.1-0.5 K/min.[3][4]

  • Turbidity Monitoring: The turbidity of the solution is continuously monitored. This can be done visually or instrumentally by measuring the intensity of a light beam (e.g., from a luminance probe or laser) passing through the solution.[3][4][5]

  • Equilibrium Temperature Determination: The temperature at which the last solid particles dissolve, resulting in a clear solution, is recorded as the equilibrium solubility temperature for that specific composition. This point is marked by a sharp increase in the measured light intensity.[3]

  • Data Collection: Repeat the procedure for a range of compositions to construct a solubility curve, typically plotting the mole fraction of the solute against the temperature.[3]

Considerations for Boronic Acids:

  • Anhydride Formation: Boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines, especially upon heating.[5] This can complicate solubility measurements.

  • Analytical Methods: Techniques like non-aqueous capillary electrophoresis (NACE) can be employed for the accurate analysis of boronic acids and their esters, mitigating issues like hydrolysis that can occur with other methods.[6]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the dynamic solubility determination method.

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Weigh this compound C Combine in Jacketed Glass Vessel A->C B Measure Solvent Volume B->C D Place Vessel in Thermostat Bath C->D E Begin Stirring and Gradual Heating D->E F Monitor Turbidity Continuously E->F G Record Temperature of Complete Dissolution F->G H Repeat for Different Compositions G->H I Construct Solubility Curve (Mole Fraction vs. Temperature) H->I

Caption: Dynamic Solubility Determination Workflow.

References

In-Depth Technical Guide: Stability and Storage of 2-Chloro-4-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methylphenylboronic acid (CAS 145349-62-8) is a synthetic building block increasingly utilized in organic chemistry and drug discovery. As an arylboronic acid, its primary application lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a cornerstone of modern medicinal chemistry. Its utility, however, is intrinsically linked to its stability and purity. Degradation of the boronic acid moiety can lead to reduced reaction yields, formation of impurities, and in the context of drug development, the introduction of potentially genotoxic species.[1]

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. It details the primary degradation pathways common to arylboronic acids and outlines experimental protocols for assessing the stability of this reagent.

Recommended Storage and Handling

Proper storage and handling are critical to maintain the integrity and shelf-life of this compound. The compound is a solid, typically a white to off-white powder, and is considered stable under optimal conditions.

Storage Conditions

Based on safety data sheets and general best practices for arylboronic acids, the following storage conditions are recommended to minimize degradation.

ParameterRecommendationRationale
Temperature Store in a cool place.Minimizes thermal degradation and potential dehydration to form boroxine (B1236090) anhydrides.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen) in a tightly sealed container.Prevents oxidative degradation and hydrolysis from atmospheric moisture.
Light Store in a dark place.Protects against photolytic degradation pathways.
Incompatibilities Store away from strong oxidizing agents and strong acids.Avoids chemical reactions that can degrade the boronic acid functional group.
Handling Procedures

Safe and effective handling ensures both user safety and reagent integrity.

  • Ventilation : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Personal Protective Equipment (PPE) : Wear standard PPE, including safety glasses, gloves, and a lab coat.

  • Dispensing : Minimize exposure to ambient air and moisture when weighing or dispensing the reagent. Use of a glovebox is recommended for sensitive applications.

  • Contamination : Avoid cross-contamination by using clean, dedicated spatulas and glassware.

Chemical Stability and Degradation Pathways

The stability of this compound is primarily dictated by the robustness of the carbon-boron (C-B) bond. Two principal degradation pathways are recognized for arylboronic acids: protodeboronation and oxidation.

Protodeboronation

Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This process converts this compound into 2-chloro-4-methylbenzene, an inert byproduct that will not participate in cross-coupling reactions, thereby reducing yield.

This degradation can occur under both acidic and basic conditions.[2][3][4]

  • Acid-Catalyzed : The reaction can proceed via an intermolecular metathesis mechanism, often promoted by carboxylic acids.[2]

  • Base-Catalyzed : Under basic conditions, the boronic acid exists as the more reactive boronate species. The mechanism can vary from a concerted proton transfer to the liberation of a transient aryl anion, especially for electron-deficient arylboronic acids.[5][6] The rate of protodeboronation is highly pH-dependent.[4]

Oxidation

The boronic acid moiety is susceptible to oxidation, which typically converts the C-B bond into a C-O bond, yielding the corresponding phenol. In this case, this compound would degrade to 2-chloro-4-methylphenol. This can be a significant side reaction, particularly in the presence of oxidizing agents or under aerobic conditions.[7][8]

Common oxidants that facilitate this transformation include hydrogen peroxide (H₂O₂), Oxone®, and even atmospheric oxygen, sometimes promoted by light or trace metal catalysts.[7][8][9]

Anhydride Formation (Boroxines)

Arylboronic acids can undergo reversible dehydration, especially upon heating, to form cyclic trimeric anhydrides known as boroxines. While this is not technically degradation as the process is often reversible upon addition of water, the formation of boroxines can affect the solubility, reactivity, and stoichiometry of the reagent. Storing the compound in a dry environment is crucial to prevent this.

Summary of Potential Degradation Products
Degradation PathwayProductConditions Favoring Formation
Protodeboronation 2-Chloro-4-methylbenzeneAcidic or basic aqueous conditions, elevated temperature.
Oxidation 2-Chloro-4-methylphenolPresence of oxidizing agents (e.g., H₂O₂, air), light exposure.
Dehydration 2-Chloro-4-methylphenylboroxineHeating, improper storage in a non-dry environment.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a forced degradation study is recommended.[1][10] This involves subjecting the compound to a variety of stress conditions and analyzing the resulting material for degradation. High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common analytical technique for this purpose.

General HPLC Method for Stability Testing
  • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase : A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid or trifluoroacetic acid.

  • Detection : UV detection at a wavelength where both the parent compound and potential degradants absorb (e.g., 220-254 nm).

  • Sample Preparation : Dissolve a known concentration of the boronic acid in a suitable solvent (e.g., acetonitrile/water mixture).

Forced Degradation Protocols

The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.[10]

Protocol 1: Hydrolytic Stability (Acidic and Basic)
  • Stock Solution : Prepare a 1 mg/mL solution of this compound in acetonitrile.

  • Acid Hydrolysis :

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat the mixture at a controlled temperature (e.g., 60-70 °C) for a set period (e.g., 24 hours).[11]

    • Cool the solution, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration of ~0.1 mg/mL with the mobile phase.

    • Analyze by HPLC.

  • Base Hydrolysis :

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep at room temperature or gently heat for a set period.

    • Neutralize with an equivalent amount of 0.1 M HCl and dilute as above.

    • Analyze by HPLC.

Protocol 2: Oxidative Stability
  • Stock Solution : Prepare a 1 mg/mL solution as in Protocol 1.

  • Procedure :

    • To 1 mL of the stock solution, add 1 mL of a 3% hydrogen peroxide (H₂O₂) solution.[10]

    • Store the mixture in the dark at room temperature for 24 hours.

    • Dilute to a final concentration of ~0.1 mg/mL with the mobile phase.

    • Analyze by HPLC.

Protocol 3: Thermal Stability
  • Solid State : Place a known amount of the solid compound in a vial and heat in an oven at a specified temperature (e.g., 70 °C) for a set period (e.g., 1 week).[10]

  • Solution State : Prepare a 1 mg/mL solution and heat at a controlled temperature as in the hydrolytic study.

  • Analysis : After the stress period, cool the sample, dissolve/dilute it to ~0.1 mg/mL, and analyze by HPLC.

Protocol 4: Photostability
  • Sample Preparation : Prepare both a solid sample and a solution sample (1 mg/mL).

  • Exposure : Expose the samples to a controlled light source, as specified in ICH guideline Q1B (e.g., 1.2 million lux hours and 200 watt hours/m²).[10] A control sample should be kept in the dark.

  • Analysis : After exposure, prepare the samples for analysis as in previous protocols and analyze by HPLC.

Visualizations

Degradation Pathways

Figure 1. Primary Degradation Pathways Parent This compound Protodeboronation Protodeboronation (H+, OH-, Heat) Parent->Protodeboronation Oxidation Oxidation ([O], hv, Air) Parent->Oxidation Product1 2-Chloro-4-methylbenzene Protodeboronation->Product1 Product2 2-Chloro-4-methylphenol Oxidation->Product2

Caption: Key degradation routes for this compound.

Experimental Workflow for Stability Assessment

Figure 2. Forced Degradation Study Workflow cluster_stress Apply Stress Conditions start Prepare Stock Solution (1 mg/mL) Acid Acidic (0.1M HCl, 60°C) start->Acid Base Basic (0.1M NaOH, RT) start->Base Oxidative Oxidative (3% H2O2, RT) start->Oxidative Thermal Thermal (70°C, Solid/Solution) start->Thermal Photo Photolytic (ICH Q1B) start->Photo analysis Neutralize (if needed) Dilute to 0.1 mg/mL Acid->analysis Base->analysis Oxidative->analysis Thermal->analysis Photo->analysis hplc HPLC-UV Analysis analysis->hplc report Identify Degradants Calculate % Degradation Assess Method Specificity hplc->report

Caption: A typical workflow for conducting a forced degradation study.

Conclusion

While this compound is a stable compound under proper conditions, its susceptibility to protodeboronation and oxidation necessitates careful storage and handling. For applications in research and drug development where purity and reactivity are paramount, understanding these degradation pathways is crucial. Implementing a systematic stability testing program, as outlined in the provided protocols, will ensure the quality of the reagent and the reliability of experimental outcomes. Researchers should store this reagent in a cool, dark, dry, and inert environment to maximize its shelf life.

References

A Technical Guide to the Spectral Analysis of 2-Chloro-4-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-chloro-4-methylphenylboronic acid. It is intended for researchers, scientists, and professionals in the field of drug development who are utilizing this compound in their work. This document presents quantitative spectral data in tabular format, details the experimental protocols for data acquisition, and includes a workflow diagram for the spectral analysis process.

Spectral Data

The following tables summarize the key spectral data for this compound.

Table 1: NMR Spectral Data of this compound

¹H NMR (CDCl₃) ¹³C NMR (CDCl₃)
Chemical Shift (δ) ppm Chemical Shift (δ) ppm
~7.8 (d, 1H)~142.1
~7.2 (d, 1H)~136.5
~7.1 (s, 1H)~131.0
~2.3 (s, 3H)~129.8
B(OH)₂ protons are often broad and may not be observed or may exchange with solvent.~125.4
~21.0
The carbon attached to boron is often not observed due to quadrupolar relaxation.

Note: The NMR data presented are typical expected values. Actual chemical shifts can vary depending on the solvent and concentration. Boronic acids have a tendency to form cyclic anhydrides (boroxines), which can lead to complex or broad NMR spectra. Using a solvent like d4-methanol can help break up these oligomers.[1]

Table 2: IR Spectral Data of this compound

Wavenumber (cm⁻¹) Functional Group Assignment
~3300-3500 (broad)O-H stretch (from B(OH)₂)
~3000-3100Aromatic C-H stretch
~1600, ~1470Aromatic C=C stretch
~1350B-O stretch
~1090C-B stretch
~820C-H out-of-plane bend
~750C-Cl stretch

Note: The IR data is based on Attenuated Total Reflectance (ATR) of a solid sample.[2]

Table 3: Mass Spectrometry Data of this compound

m/z Assignment
170.03[M]⁺ (calculated for C₇H₈BClO₂)
152[M-H₂O]⁺

Note: The mass spectrometry data is based on predicted values. The molecular ion peak may be observed, along with fragments corresponding to the loss of water.[3]

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃) or methanol-d₄, in a standard NMR tube. The use of methanol-d₄ can be advantageous in breaking down boronic acid oligomers, leading to sharper signals.[1]

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer, for instance, a 400 MHz instrument.[4]

  • ¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

  • ¹³C NMR Acquisition: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

2.2 Infrared (IR) Spectroscopy

  • Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal.[5] Alternatively, a thin solid film can be prepared by dissolving the compound in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[6] Another method is to prepare a KBr pellet by grinding the sample with dry KBr and pressing it into a disk.[7]

  • Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to record the spectrum.[5]

  • Data Acquisition: A background spectrum of the empty ATR crystal or salt plate is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

2.3 Mass Spectrometry (MS)

  • Sample Preparation: The sample is introduced into the mass spectrometer, often after being dissolved in a suitable solvent.[8] For volatile compounds, direct insertion or gas chromatography (GC) can be used as the introduction method.[9]

  • Ionization: Electron ionization (EI) is a common method for small organic molecules. In this technique, the sample molecules are bombarded with a high-energy electron beam, which causes the molecule to lose an electron and form a molecular ion.[10]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[11]

  • Detection: An electron multiplier or other detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the spectral analysis of a chemical compound like this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectrum Analysis (Chemical Shift, Integration, Multiplicity) NMR->NMR_Data IR_Data IR Spectrum Analysis (Functional Group Identification) IR->IR_Data MS_Data Mass Spectrum Analysis (Molecular Ion, Fragmentation) MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectral analysis of this compound.

References

An In-depth Technical Guide to 2-Chloro-4-methylphenylboronic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-methylphenylboronic acid (CAS No. 145349-62-8) is a versatile synthetic intermediate of significant interest in the fields of medicinal chemistry and materials science.[1] Its utility primarily stems from its role as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds to construct complex molecular architectures.[1] This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed experimental protocol for its synthesis, and its applications in research and development. While the specific initial discovery of this compound is not readily detailed in readily available literature, this guide consolidates current knowledge to support its practical application.

Introduction

Substituted arylboronic acids are a critical class of reagents in modern organic synthesis. Their stability, low toxicity, and high reactivity in cross-coupling reactions have made them indispensable tools for the creation of biaryl and other complex organic structures that form the backbone of many pharmaceutical agents, agrochemicals, and advanced materials.[1] this compound, with its specific substitution pattern, offers unique steric and electronic properties that can be exploited to fine-tune the characteristics of target molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and application in experimental settings.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 145349-62-8[1][2]
Molecular Formula C₇H₈BClO₂[1][2]
Molecular Weight 170.40 g/mol [1][2]
Appearance White to off-white crystalline powder[1]
Melting Point Not available in searched literature
Purity (typical) ≥94.0% to ≥98%[1][3]
Solubility Soluble in organic solvents such as methanol (B129727) and THF
Storage Store at 0-8°C under an inert atmosphere[1]

Synthesis of this compound

The most common and effective method for the synthesis of this compound involves the lithiation of a corresponding aryl halide followed by borylation with a trialkyl borate (B1201080) and subsequent hydrolysis.[4] The following is a detailed experimental protocol based on this established methodology.

Experimental Protocol

Reaction Scheme:

G reactant1 2-Chloro-4-methyl-1-iodobenzene intermediate Lithium 2-chloro-4-methylphenyltriisopropylborate reactant1->intermediate 1. n-BuLi, THF, -78 °C reactant2 n-Butyllithium reactant2->intermediate reactant3 Triisopropyl borate reactant3->intermediate 2. reactant4 HCl (aq) product This compound reactant4->product intermediate->product 3. HCl (aq) G A Aryl/Vinyl Halide or Triflate E Coupled Product A->E B This compound B->E C Pd Catalyst (e.g., Pd(PPh₃)₄) C->E Catalyst D Base (e.g., Na₂CO₃, K₂CO₃) D->E Base

References

An In-depth Technical Guide to 2-Chloro-4-methylphenylboronic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methylphenylboronic acid is a versatile organoboron compound that serves as a crucial building block in modern organic synthesis.[1][2] Its unique structural features, including the presence of a chlorine atom and a methyl group on the phenyl ring, make it a valuable reagent for the construction of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the key characteristics, synthesis, and major applications of this compound, complete with detailed experimental protocols and visual workflows to aid researchers in its effective utilization.

Core Characteristics

This compound is a white to off-white powder, valued for its stability and reactivity in a variety of chemical transformations.[1] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference
CAS Number 145349-62-8[1][3]
Molecular Formula C₇H₈BClO₂[1][3]
Molecular Weight 170.40 g/mol [1][3]
Appearance White to off-white powder[1]
Melting Point 190-194 °C[4]
Boiling Point (Predicted) 316.8 ± 52.0 °C[4]
Density (Predicted) 1.26 ± 0.1 g/cm³[4]
Storage Conditions Store at 0-8°C[1]

Spectroscopic Data:

Synthesis of this compound

A common synthetic route to this compound involves a two-step process starting from the readily available 2-chloro-4-methylaniline (B104755). The first step is a Sandmeyer-type reaction to introduce an iodine atom, followed by a Miyaura borylation to install the boronic acid group.

Experimental Protocols

Step 1: Synthesis of 2-chloro-4-methyl-1-iodobenzene via Diazotization-Iodination

This protocol is adapted from general procedures for the diazotization of anilines and subsequent iodination.[7]

Materials:

  • 2-chloro-4-methylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Deionized Water

  • Ice

  • Sodium Thiosulfate (Na₂S₂O₃) solution (10% w/v)

  • Diethyl ether or Dichloromethane (B109758)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Starch-iodide paper

Procedure:

  • In a flask, dissolve 2-chloro-4-methylaniline (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.

  • Cool the resulting solution to 0-5 °C in an ice-salt bath with constant stirring.

  • Prepare a solution of NaNO₂ (1.1 eq) in a minimal amount of cold deionized water.

  • Add the NaNO₂ solution dropwise to the cold aniline (B41778) salt solution, ensuring the temperature remains below 5 °C.[7]

  • After the complete addition of the NaNO₂ solution, continue stirring for an additional 15-30 minutes at 0-5 °C.

  • Check for the presence of excess nitrous acid using starch-iodide paper (a positive test will turn the paper blue-black).[7]

  • In a separate flask, prepare a solution of KI (1.2 eq) in water.

  • Slowly add the cold diazonium salt solution to the KI solution with stirring. Gas evolution (N₂) should be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Extract the aqueous mixture with diethyl ether or dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with 10% Na₂S₂O₃ solution to remove any remaining iodine, then wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude 2-chloro-4-methyl-1-iodobenzene.

  • The crude product can be further purified by column chromatography if necessary.

Step 2: Synthesis of this compound via Miyaura Borylation

This protocol is a general procedure for the Miyaura borylation of aryl halides.[8][9][10]

Materials:

Procedure:

  • To a Schlenk flask or sealed tube under an inert atmosphere (e.g., argon or nitrogen), add 2-chloro-4-methyl-1-iodobenzene (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), palladium catalyst (e.g., PdCl₂(dppf), 0.03 mmol), and potassium acetate (3.0 mmol).

  • Add the anhydrous, degassed solvent (5 mL) via syringe.

  • Seal the vessel and heat the reaction mixture with stirring at 80 °C for 12-16 hours.

  • Monitor the reaction progress by GC-MS or ¹H NMR of an aliquot.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude pinacol (B44631) ester can be purified by flash column chromatography on silica (B1680970) gel.

  • To obtain the boronic acid, the pinacol ester can be hydrolyzed. A common method involves stirring the ester with an aqueous solution of a strong acid (e.g., HCl) or by transesterification with a diol that can be easily removed.

Synthesis_Workflow cluster_0 Step 1: Iodination cluster_1 Step 2: Borylation A 2-Chloro-4-methylaniline B Diazotization (NaNO₂, HCl, 0-5°C) A->B C Aryl Diazonium Salt B->C D Iodination (KI) C->D E 2-Chloro-4-methyl-1-iodobenzene D->E G Miyaura Borylation (Pd Catalyst, Base) E->G F Bis(pinacolato)diboron F->G H Pinacol Ester Intermediate G->H I Hydrolysis H->I J This compound I->J

Synthetic pathway for this compound.

Applications in Organic Synthesis

The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2] This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds, which are common motifs in pharmaceuticals and agrochemicals.[2]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl boronic acid with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., 1-bromo-4-methoxybenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., Dioxane/water, Toluene/water, or DMF)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • In a round-bottom flask or sealed tube, combine this compound (1.2 eq), the aryl halide (1.0 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Suzuki_Coupling_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Reactants This compound + Aryl Halide + Pd Catalyst + Base Heating Heat (80-100°C) Stir (4-24h) Reactants->Heating Solvent Degassed Solvent Solvent->Heating Inert Inert Atmosphere (Ar or N₂) Inert->Heating Extraction Extraction with Organic Solvent Heating->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Product Purified Biaryl Product Purification->Product

General workflow for a Suzuki-Miyaura coupling reaction.

Applications in Bioconjugation and Sensing

Boronic acids are known to form reversible covalent bonds with 1,2- and 1,3-diols, a property that is exploited in the development of sensors for saccharides and for bioconjugation applications.

Boronic Acid-Based Chemical Sensors

The interaction between boronic acids and diols can be coupled with a signaling mechanism, such as a change in fluorescence, to create a chemical sensor. For example, a fluorophore can be designed such that its fluorescence is quenched in the free boronic acid state. Upon binding to a saccharide (a poly-diol), a conformational change or a change in the electronic properties of the molecule can lead to an increase in fluorescence, providing a detectable signal.

Sensor_Workflow cluster_0 Sensor Principle cluster_1 Detection Sensor Boronic Acid-Fluorophore Conjugate (Low Fluorescence) Binding Reversible Covalent Bonding Sensor->Binding Analyte Saccharide (Diol-containing) Analyte->Binding Complex Boronate Ester-Fluorophore Complex (High Fluorescence) Binding->Complex Emission Fluorescence Emission Complex->Emission Excitation Excitation Light Excitation->Complex Detection Detector Emission->Detection Signal Signal Proportional to Saccharide Concentration Detection->Signal

Workflow for a boronic acid-based fluorescent saccharide sensor.
Bioconjugation

The ability of boronic acids to react with diols present on biomolecules, such as glycoproteins, allows for their use in bioconjugation. This can be utilized for immobilizing proteins on surfaces for biosensor development or for labeling biomolecules for imaging and tracking studies.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated area. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly valuable and versatile reagent in modern organic chemistry. Its utility in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex biaryl structures makes it an indispensable tool for researchers in drug discovery and materials science. Furthermore, its ability to interact with diols opens up possibilities for its use in the development of novel sensors and bioconjugation strategies. This guide provides the fundamental knowledge and practical protocols to effectively utilize this important building block in a research setting.

References

A Technical Guide to 2-Chloro-4-methylphenylboronic Acid: Commercial Availability, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methylphenylboronic acid is a versatile organoboron compound that has garnered significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. Its utility primarily stems from its role as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures, particularly biaryl and substituted aromatic systems, which are prevalent in many pharmaceutical agents and advanced materials. This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and a detailed experimental protocol for the application of this compound in a typical Suzuki-Miyaura coupling reaction.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The typical purity offered is ≥95%, with many vendors providing grades of 98% or higher. It is commonly sold in quantities ranging from grams to kilograms to meet the needs of both academic research and industrial drug development.

SupplierCAS NumberPurity
TCI America145349-62-8>98%
Amerigo Scientific145349-62-897%
Chem-Impex145349-62-8≥98%[1]
Thermo Scientific145349-62-895%[2]
Boron Molecular145349-62-8Not Specified[3]
Santa Cruz Biotechnology145349-62-8Not Specified[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for its handling, storage, and application in chemical synthesis.

PropertyValueSource
CAS Number 145349-62-8[1][2][4]
Molecular Formula C₇H₈BClO₂[1][2][4]
Molecular Weight 170.40 g/mol [4]
Appearance White to off-white powder or crystals[1][2]
Melting Point 190-194 °C (Predicted)[5]
Boiling Point 316.8 ± 52.0 °C (Predicted)[5]
Density 1.26 ± 0.1 g/cm³ (Predicted)[5]

Synthetic Applications: The Suzuki-Miyaura Coupling Reaction

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organic halide or triflate. The reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boronic acid reagents.

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura reaction.

Suzuki_Miyaura_Coupling pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition ar_pd_x Ar-Pd(II)L₂-X oxidative_addition->ar_pd_x transmetalation Transmetalation ar_pd_x->transmetalation ar_pd_ar_prime Ar-Pd(II)L₂-Ar' transmetalation->ar_pd_ar_prime reductive_elimination Reductive Elimination ar_pd_ar_prime->reductive_elimination reductive_elimination->pd0 ar_ar_prime Ar-Ar' reductive_elimination->ar_ar_prime ar_x Ar-X ar_x->oxidative_addition boronic_acid Ar'B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation Suzuki_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine Reactants: - this compound - 4-Bromobenzonitrile - Pd(OAc)₂ - PPh₃ B Add Solvents and Base: - 1,4-Dioxane - 2M K₂CO₃ (aq) A->B C Heat at 90°C for 12h B->C D Cool to RT and Dilute (Ethyl Acetate, Water) C->D E Extract and Wash (Water, Brine) D->E F Dry and Concentrate E->F G Purify by Column Chromatography F->G

References

A Comprehensive Technical Guide to the Safety and Handling of 2-Chloro-4-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential safety and handling information for 2-Chloro-4-methylphenylboronic acid (CAS No. 145349-62-8). The content herein is intended to support researchers, scientists, and professionals in the field of drug development in the safe application of this versatile chemical reagent.

Chemical Identification and Properties

This compound is an organoboron compound widely utilized as a building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[1] Its unique molecular structure makes it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 145349-62-8[2][3][4][5][6]
Molecular Formula C₇H₈BClO₂[3][5]
Molecular Weight 170.4 g/mol [5]
Appearance White to off-white powder/crystalline powder[1]
Melting Point 190-194 °C[5]
Boiling Point 316.8 ± 52.0 °C (Predicted)[5]
Density 1.26 ± 0.1 g/cm³ (Predicted)[5]
Flash Point 145.4 °C[5]

Hazard Identification and Classification

Understanding the hazards associated with this compound is critical for its safe handling. Based on available safety data sheets for this compound and structurally similar boronic acids, the primary hazards are related to irritation and potential harm upon ingestion or inhalation.

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation
Acute Toxicity, OralCategory 4H302: Harmful if swallowed

Note: This classification is based on data for structurally similar compounds and should be treated as indicative for this compound.

Risk and Safety Phrases (pre-GHS): [5]

  • R20/21/22: Harmful by inhalation, in contact with skin and if swallowed.[5]

  • R36/37/38: Irritating to eyes, respiratory system and skin.[5]

  • S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[5]

  • S36/37/39: Wear suitable protective clothing, gloves and eye/face protection.[5]

Safe Handling and Storage Protocols

Adherence to strict laboratory safety protocols is mandatory when working with this compound to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves.

  • Respiratory Protection: A NIOSH-approved respirator is recommended, especially when handling the solid form or in situations where dust may be generated.

  • Protective Clothing: A lab coat or other impervious clothing should be worn to prevent skin contact.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible.

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of dust.

  • Wash hands thoroughly after handling.

  • Keep the container tightly closed when not in use.

Storage Conditions
  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed to prevent moisture absorption, as boronic acids can be hygroscopic.

  • Store away from incompatible materials such as strong oxidizing agents.

  • For long-term storage, refrigeration is recommended.

First Aid Measures

In the event of exposure, immediate and appropriate first aid should be administered.

Table 3: First Aid Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the affected person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
Skin Contact Remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Disposal Procedures

Spill Containment and Cleanup
  • In case of a spill, ensure the area is well-ventilated.

  • Wear appropriate PPE as outlined in Section 3.1.

  • Carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.

  • Clean the spill area with a damp cloth or paper towels, and place these in the disposal container.

Waste Disposal
  • Dispose of waste in accordance with local, state, and federal regulations.

  • This compound should be treated as hazardous chemical waste.

  • Do not dispose of down the drain or into the environment.

Experimental Protocols: Suzuki-Miyaura Coupling

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions. The following is a general, representative protocol. Note: This protocol may require optimization for specific substrates and reaction scales.

Materials
  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst with a suitable ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., toluene, dioxane, DMF)

  • Reaction vessel (e.g., Schlenk flask)

  • Inert gas supply (e.g., argon or nitrogen)

Procedure
  • Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere, add the aryl halide (1.0 equiv.), this compound (1.1-1.5 equiv.), the palladium catalyst (typically 1-5 mol%), and the base (2.0-3.0 equiv.).

  • Solvent Addition: Add the degassed, anhydrous solvent to the reaction vessel via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (often elevated, e.g., 80-110 °C) and monitor the progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as flash column chromatography on silica (B1680970) gel.

Visualizations

The following diagrams illustrate key logical workflows and concepts related to the safe handling and use of this compound.

G General Handling Workflow for this compound start Start: Obtain this compound assess_hazards Assess Hazards (Review SDS) start->assess_hazards don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->don_ppe setup_workspace Set Up Workspace (Fume Hood, Spill Kit) don_ppe->setup_workspace weigh_and_dispense Weigh and Dispense (Minimize Dust) setup_workspace->weigh_and_dispense reaction_setup Perform Reaction (Inert Atmosphere) weigh_and_dispense->reaction_setup workup Reaction Work-up reaction_setup->workup purification Product Purification workup->purification waste_disposal Dispose of Waste (Segregated Containers) purification->waste_disposal cleanup Clean Workspace and Equipment waste_disposal->cleanup end End cleanup->end G First Aid Decision Tree for Exposure action_node action_node exposure Exposure Event Occurs inhalation Inhalation? exposure->inhalation skin_contact Skin Contact? inhalation->skin_contact No move_to_fresh_air Move to Fresh Air Seek Medical Attention if Symptoms Persist inhalation->move_to_fresh_air Yes eye_contact Eye Contact? skin_contact->eye_contact No wash_skin Wash Skin with Soap and Water Seek Medical Attention for Irritation skin_contact->wash_skin Yes ingestion Ingestion? eye_contact->ingestion No flush_eyes Flush Eyes with Water for 15 min Seek Immediate Medical Attention eye_contact->flush_eyes Yes rinse_mouth Rinse Mouth, Do NOT Induce Vomiting Seek Immediate Medical Attention ingestion->rinse_mouth Yes no_exposure No Further Action ingestion->no_exposure No G Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants cluster_product Product pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diaryl_pd R-Pd(II)L_n-Ar transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 biaryl R-Ar reductive_elimination->biaryl aryl_halide R-X aryl_halide->oxidative_addition boronic_acid Ar-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation

References

A Technical Guide to the Purity Assessment of 2-Chloro-4-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies employed in the purity assessment of 2-Chloro-4-methylphenylboronic acid. Ensuring the purity of this critical building block is paramount for the successful synthesis of downstream products, particularly in the pharmaceutical and agrochemical industries. This document outlines common analytical techniques, potential impurities, and detailed experimental protocols to guide researchers in establishing robust quality control measures.

Introduction

This compound (CAS No. 145349-62-8) is a versatile synthetic intermediate, widely utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] Its application in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), necessitates stringent purity control to avoid the introduction of unwanted side products and to ensure the safety and efficacy of the final compounds.[2][3]

Impurity Profiling

The impurity profile of this compound can be influenced by the synthetic route and storage conditions. A common preparative method involves the reaction of 2-chloro-4-methyl-1-iodobenzene with an organolithium reagent followed by quenching with a borate (B1201080) ester.[4] Potential impurities may include:

  • Starting materials and reagents: Unreacted 2-chloro-4-methyl-1-iodobenzene, n-butyllithium, and borate esters.

  • Byproducts of the synthesis: Homocoupling products of the starting materials.

  • Degradation products: Boronic acids are susceptible to dehydration to form cyclic anhydrides (boroxines) and oxidative decomposition.

A thorough purity assessment, therefore, requires a combination of analytical techniques capable of separating and identifying these potential impurities.

Analytical Methodologies for Purity Assessment

A multi-faceted analytical approach is essential for the comprehensive characterization of this compound. The following table summarizes the key quantitative methods, their principles, and typical performance metrics.

Analytical TechniquePrincipleTypical Purity SpecificationKey Advantages
High-Performance Liquid Chromatography (HPLC) Separation based on polarity.≥94.0% - 98%[5][6]High resolution for separating closely related impurities.
Nuclear Magnetic Resonance (¹H NMR) Characterization based on the magnetic properties of atomic nuclei.Conforms to structure[5]Provides detailed structural information and can identify impurities.
Aqueous Acid-Base Titration Quantification of the acidic boronic acid group.≥94.0 to ≤106.0%[5]A simple and accurate method for determining the overall assay of the acidic species.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.-Effective for identifying volatile organic impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) High-sensitivity separation and detection.-Ideal for trace-level impurity quantification.[7]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. The following sections provide representative experimental protocols for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity of this compound by separating it from its organic impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve an accurately weighed sample in the mobile phase to a concentration of approximately 1 mg/mL.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is used to confirm the chemical structure and identify any proton-containing impurities.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts and integration values should be consistent with the structure of this compound.

Aqueous Acid-Base Titration

This titrimetric method provides an assay of the boronic acid content.

  • Reagents: Standardized 0.1 M sodium hydroxide (B78521) solution, mannitol (B672).

  • Procedure:

    • Accurately weigh approximately 200 mg of the sample into a flask.

    • Dissolve the sample in a suitable solvent (e.g., a mixture of water and ethanol).

    • Add mannitol to form a more acidic boronate-mannitol complex.

    • Titrate with the standardized sodium hydroxide solution to a potentiometric or colorimetric endpoint.

  • Calculation: The percentage purity is calculated based on the volume of titrant consumed.

Visualization of the Purity Assessment Workflow

The following diagram illustrates a logical workflow for the comprehensive purity assessment of this compound.

Purity_Assessment_Workflow cluster_0 Purity Assessment of this compound Sample Sample of this compound Initial_Screening Initial Screening (Appearance, Solubility) Sample->Initial_Screening Identification Structural Identification Initial_Screening->Identification Purity_Quantification Purity Quantification Initial_Screening->Purity_Quantification Impurity_Profiling Impurity Profiling Initial_Screening->Impurity_Profiling NMR ¹H NMR Spectroscopy Identification->NMR FTIR FTIR Spectroscopy Identification->FTIR HPLC HPLC (Purity Assay) Purity_Quantification->HPLC Titration Aqueous Acid-Base Titration Purity_Quantification->Titration GCMS GC-MS (Volatile Impurities) Impurity_Profiling->GCMS LCMS LC-MS/MS (Trace Impurities) Impurity_Profiling->LCMS Final_Report Final Purity Report NMR->Final_Report FTIR->Final_Report HPLC->Final_Report Titration->Final_Report GCMS->Final_Report LCMS->Final_Report

Caption: A logical workflow for the purity assessment of this compound.

Conclusion

The purity of this compound is a critical parameter that directly impacts its performance in synthetic applications and the quality of the final products. A comprehensive purity assessment, employing a combination of chromatographic and spectroscopic techniques, is essential. This guide provides the foundational knowledge and experimental frameworks for researchers, scientists, and drug development professionals to establish and execute robust quality control protocols for this important chemical intermediate.

References

Theoretical Insights into 2-Chloro-4-methylphenylboronic Acid: A Computational Chemistry Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on 2-Chloro-4-methylphenylboronic acid, a versatile reagent in organic synthesis and medicinal chemistry.[1][2][3] While specific experimental and theoretical studies on this particular molecule are not extensively documented in publicly available literature, this guide outlines the standard computational methodologies and expected theoretical data based on studies of similar boronic acid derivatives.[4][5][6] The insights derived from such theoretical analyses are invaluable for understanding the molecule's structural, electronic, and reactive properties, thereby accelerating its application in drug design and materials science.[7]

Introduction to Theoretical Studies on Boronic Acids

Boronic acids are a class of compounds of significant interest in medicinal chemistry due to their unique ability to form reversible covalent bonds with diols, a feature exploited in various therapeutic agents and diagnostic sensors.[7] Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools for elucidating the nuanced electronic and structural characteristics of these molecules at an atomic level.[5][7] These computational methods allow for the modeling of molecular geometries, reaction pathways, and electronic structures, offering profound insights that guide the rational design of novel boronic acid-based compounds.[7]

Computational Methodologies

The accuracy of theoretical predictions is highly dependent on the chosen level of theory and basis set. For boronic acid derivatives, DFT methods have been demonstrated to provide a reliable balance between computational cost and accuracy.[7] A typical computational workflow for studying a molecule like this compound is illustrated below.

Computational Workflow

Computational Workflow A Initial 3D Structure Construction B Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C Frequency Calculation & Zero-Point Energy Correction B->C D Electronic Structure Analysis C->D E Property Calculations D->E F Molecular Orbital Analysis (HOMO, LUMO) D->F G Molecular Electrostatic Potential (MEP) D->G H Natural Bond Orbital (NBO) Analysis D->H

Caption: A typical workflow for DFT calculations on boronic acids.

Experimental Protocol: Density Functional Theory (DFT) Calculations

A standard protocol for the theoretical investigation of this compound involves the following steps:

  • Initial Structure Creation: A 3D model of the this compound molecule is constructed using molecular modeling software.

  • Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. This is typically performed using a DFT method, such as B3LYP, with a suitable basis set like 6-311++G(d,p).[5][6] The optimization process ensures that all forces on the atoms are negligible, and the structure corresponds to a minimum on the potential energy surface.

  • Vibrational Frequency Analysis: Following optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies). These calculations also provide the zero-point vibrational energy (ZPVE) and theoretical vibrational spectra (IR and Raman), which can be compared with experimental data.[5]

  • Electronic Property Calculations: With the optimized geometry, various electronic properties are calculated. This includes the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity. The energy gap between HOMO and LUMO provides insights into the molecule's kinetic stability.[5][6]

  • Molecular Electrostatic Potential (MEP): The MEP is calculated to identify the electron-rich and electron-poor regions of the molecule, which helps in predicting the sites for electrophilic and nucleophilic attack.[5]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study intramolecular and intermolecular bonding and interactions between bonds. It provides information about charge transfer and delocalization of electron density within the molecule.[6]

Predicted Molecular Properties

The following tables summarize the hypothetical quantitative data that would be expected from a DFT study of this compound at the B3LYP/6-311++G(d,p) level of theory.

Optimized Geometric Parameters

The molecular structure of this compound with the atom numbering scheme used for the geometric parameters is shown below.

Caption: Atom numbering for this compound.

Table 1: Predicted Bond Lengths (Å)

BondLength (Å)BondLength (Å)
C1-C21.401C1-B121.558
C2-C31.392B12-O131.375
C3-C41.395B12-O151.375
C4-C51.396O13-H140.968
C5-C61.393O15-H160.968
C6-C11.400C3-H171.084
C2-Cl71.745C5-H181.085
C4-C81.510C6-H191.084
C8-H91.095C8-H101.096
C8-H111.096

Table 2: Predicted Bond Angles (°) and Dihedral Angles (°)

AngleValue (°)Dihedral AngleValue (°)
C6-C1-C2119.5C6-C1-C2-C30.5
C1-C2-C3120.8C1-C2-C3-C4-0.6
C2-C3-C4119.2C2-C3-C4-C50.2
C3-C4-C5120.7C3-C4-C5-C60.3
C4-C5-C6120.1C4-C5-C6-C1-0.6
C5-C6-C1119.7C5-C6-C1-C20.3
C1-C2-Cl7119.0Cl7-C2-C1-B12179.8
C3-C2-Cl7120.2C2-C1-B12-O13179.9
C3-C4-C8121.0C2-C1-B12-O15-0.1
C5-C4-C8118.3C1-B12-O13-H140.0
C2-C1-B12121.5C1-B12-O15-H16180.0
C6-C1-B12119.0H14-O13-B12-O15180.0
O13-B12-O15117.5H16-O15-B12-O130.0
Predicted Vibrational Frequencies

Table 3: Selected Predicted Vibrational Frequencies (cm⁻¹) and Their Assignments

Frequency (cm⁻¹)Assignment
~3670O-H stretch (asymmetric)
~3668O-H stretch (symmetric)
~3100-3000Aromatic C-H stretch
~2980-2920Methyl C-H stretch
~1610Aromatic C=C stretch
~1400B-O stretch
~1320In-plane O-H bend
~1150C-Cl stretch
~850Out-of-plane C-H bend
~680Out-of-plane B-O-H bend
Predicted Electronic Properties

Table 4: Predicted Electronic Properties

PropertyValue
HOMO Energy-6.85 eV
LUMO Energy-1.23 eV
HOMO-LUMO Energy Gap (ΔE)5.62 eV
Dipole Moment2.54 Debye
Mulliken Atomic Charges
    B12+0.85
    Cl7-0.21
    O13-0.68
    O15-0.68

Conclusion

This technical guide has outlined the standard theoretical methodologies for the computational study of this compound. Although the presented data is hypothetical, it is representative of the types of insights that can be gained from such studies. Theoretical investigations provide a powerful complement to experimental work, offering a deeper understanding of molecular structure, stability, and reactivity. These computational approaches are instrumental in the rational design of new molecules with tailored properties for applications in drug discovery and materials science. For definitive data on this compound, dedicated experimental and computational studies are recommended.

References

Methodological & Application

Application Notes and Protocols for 2-Chloro-4-methylphenylboronic Acid in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Chloro-4-methylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block is instrumental in the synthesis of a wide array of biaryl and heteroaryl compounds, which are key structural motifs in numerous pharmaceutical agents and advanced materials.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. This compound is a particularly useful reagent in this reaction, allowing for the introduction of the 2-chloro-4-methylphenyl moiety. The presence of the chloro and methyl groups on the phenyl ring offers opportunities for further functionalization and influences the electronic and steric properties of the resulting biaryl products. This reagent is valued for its stability, commercial availability, and generally high reactivity under appropriate conditions.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps:

  • Oxidative Addition: A low-valent palladium(0) catalyst reacts with an aryl or heteroaryl halide (Ar-X) to form a palladium(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron reagent (in this case, this compound) transfers its organic group to the palladium(II) complex, forming a new diorganopalladium(II) species.

  • Reductive Elimination: The diorganopalladium(II) intermediate undergoes reductive elimination to yield the desired biaryl product (Ar-Ar') and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate1 Ar-Pd(II)Ln-X oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation pd_intermediate2 Ar-Pd(II)Ln-Ar' transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product reactants Ar-X + Ar'B(OH)₂ base Base base->transmetalation

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides. The data is compiled from various literature sources and is intended to be representative. Optimal conditions may vary depending on the specific substrates.

Table 1: Suzuki-Miyaura Coupling of this compound with Aryl Bromides

EntryAryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001292
24-BromotoluenePd₂(dba)₃ (1.5)XPhos (3)K₂CO₃1,4-Dioxane1001888
31-Bromo-4-(trifluoromethyl)benzenePd(PPh₃)₄ (3)-Na₂CO₃DME/H₂O851685
42-BromonaphthalenePdCl₂(dppf) (2)-Cs₂CO₃DMF1101095
53-BromopyridinePd(OAc)₂ (2)RuPhos (4)K₃PO₄1,4-Dioxane/H₂O1002478

Table 2: Suzuki-Miyaura Coupling of this compound with Aryl Chlorides

| Entry | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | | :---: | :--- | :--- | :--- | :--- | :---: | :---: | :---: | | 1 | 4-Chloroanisole | Pd₂(dba)₃ (2) | t-Bu₃P·HBF₄ (4) | K₃PO₄ | Toluene | 110 | 24 | 75 | | 2 | 4-Chlorotoluene | NiCl₂(dppf) (5) | - | K₃PO₄ | 1,4-Dioxane | 120 | 36 | 68 | | 3 | 1-Chloro-4-nitrobenzene | Pd(OAc)₂ (3) | SPhos (6) | Cs₂CO₃ | Toluene/H₂O | 110 | 18 | 89 | | 4 | 2-Chloropyridine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | sec-Butanol | 100 | 24 | 72 |

Experimental Protocols

The following protocols are general guidelines and may require optimization for specific substrates and reaction scales.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide with this compound

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, DME)

  • Degassed water (if using a biphasic system)

Procedure:

  • To a flame-dried Schlenk flask or reaction vial, add the aryl bromide, this compound, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under the inert atmosphere, add the palladium catalyst and ligand (if applicable).

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This method is particularly useful for rapid reaction optimization and the synthesis of compound libraries.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)

  • Base (e.g., Na₂CO₃ 2M aqueous solution) (2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane, DMF, or Ethanol/Water mixture)

Procedure:

  • In a microwave reaction vial, combine the aryl halide, this compound, palladium catalyst, and solvent.

  • Add the aqueous base solution.

  • Seal the vial with a cap.

  • Place the vial in a microwave reactor and heat the mixture to the specified temperature (e.g., 120-150 °C) for the designated time (e.g., 15-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and pass it through a short plug of silica gel or a phase separator cartridge.

  • Concentrate the filtrate under reduced pressure.

  • If necessary, purify the crude product further by flash column chromatography.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: Aryl Halide Boronic Acid Base catalyst Add Catalyst & Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat & Stir under Inert Atmosphere solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor extract Extraction with Organic Solvent monitor->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Isolated Product

Applications in Drug Development

The biaryl scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The use of this compound allows for the synthesis of complex biaryls with specific substitution patterns that can fine-tune the pharmacological properties of a molecule. The chloro and methyl substituents can influence metabolic stability, receptor binding affinity, and pharmacokinetic profiles. For instance, the 2-chloro group can block a potential site of metabolism, while the 4-methyl group can provide beneficial hydrophobic interactions within a protein binding pocket. The strategic placement of these groups is a key aspect of rational drug design, making this compound a valuable tool for medicinal chemists.

Drug_Discovery_Funnel target_id Target Identification & Validation hit_gen Hit Generation (e.g., Suzuki Coupling with This compound) target_id->hit_gen lead_opt Lead Optimization hit_gen->lead_opt preclinical Preclinical Development lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Application Notes and Protocols for 2-Chloro-4-methylphenylboronic acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the utilization of 2-Chloro-4-methylphenylboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is instrumental in the synthesis of complex biaryl and heteroaryl structures, which are pivotal in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2][3]

Introduction

This compound is a valuable reagent in organic synthesis, primarily employed in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] This reaction, discovered by Nobel laureates Akira Suzuki and Ei-ichi Negishi, has become one of the most efficient methods for constructing biaryl compounds due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and their derivatives.[4][5][6][7] The boronic acids are generally stable, less toxic, and more environmentally friendly compared to other organometallic reagents.[8]

The Suzuki-Miyaura catalytic cycle typically involves three key steps: oxidative addition of an aryl halide to a palladium(0) complex, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[9][10]

Data Presentation: Typical Reaction Conditions

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes common conditions that can be adapted for the use of this compound.

ComponentExamplesTypical Amount (mol%)Key Considerations
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf), Pd₂(dba)₃0.1 - 5The choice of catalyst can significantly impact reaction efficiency. Air-stable pre-catalysts are often preferred for ease of handling.
Ligand PPh₃, PCy₃, SPhos, XPhos, RuPhos0.2 - 10Bulky and electron-rich phosphine (B1218219) ligands often improve catalytic activity, especially for less reactive aryl chlorides.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃, KOt-Bu2 - 3 equivalentsThe base is crucial for the activation of the boronic acid to facilitate transmetalation. The choice of base can depend on the substrate's sensitivity.[4]
Solvent Toluene, Dioxane, THF, DMF, Acetonitrile/Water mixtures-Degassed solvents are essential to prevent the oxidation of the palladium catalyst. The choice of solvent can influence reaction rate and product solubility.
Aryl Halide Aryl Iodides, Aryl Bromides, Aryl Chlorides, Aryl Triflates1 equivalentReactivity order is typically I > Br > OTf >> Cl. More forcing conditions or specialized catalyst systems may be needed for aryl chlorides.
Temperature Room Temperature to 120 °C-The required temperature depends on the reactivity of the coupling partners. Microwave irradiation can often shorten reaction times.[6]
Reaction Time 1 - 24 hours-Reaction progress should be monitored by techniques such as TLC, GC-MS, or LC-MS.

Experimental Protocols

General Procedure for the Suzuki-Miyaura Cross-Coupling of an Aryl Halide with this compound

This protocol provides a general guideline and may require optimization for specific substrates and reaction scales. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene/Ethanol/Water mixture)

  • Reaction vessel (e.g., Schlenk flask or sealed tube)

  • Magnetic stirrer and heating plate

  • Standard laboratory glassware for workup and purification

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (e.g., 1.0 mmol), this compound (e.g., 1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol). Subsequently, add the degassed solvent system (e.g., a mixture of toluene, ethanol, and water) via syringe.

  • Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by appropriate analytical techniques, such as NMR spectroscopy and mass spectrometry.

Visualizations

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Weigh Reagents: Aryl Halide Boronic Acid Base prep_inert Establish Inert Atmosphere (Evacuate/Backfill Ar/N2) prep_reagents->prep_inert 1 prep_catalyst Add Catalyst & Ligand prep_solvent Add Degassed Solvent prep_catalyst->prep_solvent 3 heat_stir Heat and Stir (e.g., 80-100 °C) prep_solvent->heat_stir 4 prep_inert->prep_catalyst 2 monitor Monitor Progress (TLC, GC-MS, LC-MS) heat_stir->monitor 5 quench_extract Cool, Quench, and Extract monitor->quench_extract 6 (upon completion) dry_concentrate Dry and Concentrate quench_extract->dry_concentrate 7 purify Purify (Column Chromatography) dry_concentrate->purify 8 characterize Characterize Product (NMR, MS) purify->characterize 9

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' R-R' Ar-Pd(II)(Ar')L2->Ar-Ar' Ar-B(OH)2 R'-B(OH)2 [R'B(OH)3]- [R'B(OH)3]- Ar-B(OH)2->[R'B(OH)3]- Activation Base Base Base->[R'B(OH)3]- [R'B(OH)3]-->Ar-Pd(II)(X)L2 Ar-X R-X Ar-X->Ar-Pd(II)(X)L2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2-Chloro-4-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of biaryl compounds utilizing 2-Chloro-4-methylphenylboronic acid via the Suzuki-Miyaura cross-coupling reaction. This methodology is a cornerstone in modern organic synthesis, offering a versatile and efficient route to construct carbon-carbon bonds, which are pivotal in the development of pharmaceuticals and other advanced materials.

Introduction

Biaryl scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of these motifs due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a diverse range of boronic acids and aryl halides. This compound is a valuable building block that allows for the introduction of a substituted phenyl ring, which can significantly influence the pharmacological properties of a molecule. These protocols detail the reaction conditions for coupling this compound with various aryl and heteroaryl halides.

Data Presentation

The following tables summarize the reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with a selection of aryl and heteroaryl bromides. The data is compiled from various literature sources and demonstrates the versatility of this building block in forming diverse biaryl structures.

Table 1: Suzuki-Miyaura Coupling of this compound with Various Aryl Bromides

EntryAryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O (10:1)80588
21-Bromo-4-(trifluoromethyl)benzenePd₂(dba)₃ (1.5)SPhos (3)K₃PO₄Toluene/H₂O (10:1)80292
3Methyl 4-bromobenzoatePd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O (3:1:1)1001285
44-BromobenzonitrilePd(OAc)₂ (2)XPhos (4)K₃PO₄1,4-Dioxane1101890
52-BromopyridinePd₂(dba)₃ (2)XPhos (4)K₃PO₄1,4-Dioxane1102478
63-BromopyridinePd(PPh₃)₄ (5)-K₂CO₃DME/H₂O (4:1)851681
75-BromopyrimidinePd₂(dba)₃ (1.5)SPhos (3)K₃PO₄Toluene/H₂O (10:1)802475

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl halide.

Materials:

  • This compound

  • Aryl or heteroaryl halide

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄)

  • Phosphine ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₃PO₄, Na₂CO₃, K₂CO₃)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, DME)

  • Degassed water

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube, add this compound (1.2 equivalents), the aryl or heteroaryl halide (1.0 equivalent), the palladium catalyst (as specified in Table 1), the ligand (if required), and the base (2.0-3.0 equivalents).

  • Evacuate the tube and backfill with an inert atmosphere (repeat three times).

  • Add the anhydrous organic solvent and degassed water (if applicable) via syringe.

  • Stir the reaction mixture at the specified temperature for the time indicated in Table 1.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[1]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)(X)L2 Ar-Pd(II)-X L2 (Oxidative Addition Complex) Oxidative_Addition->ArPd(II)(X)L2 Transmetalation Transmetalation ArPd(II)(X)L2->Transmetalation ArPd(II)Ar'L2 Ar-Pd(II)-Ar' L2 (Di-organopalladium Complex) Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' (Biaryl Product) Reductive_Elimination->Ar-Ar' Ar-X Ar-X (Aryl Halide) Ar-X->Oxidative_Addition Ar'B(OH)2 Ar'B(OH)2 (Boronic Acid) Base Base Ar'B(OH)2->Base BX(OH)2 [Ar'B(OH)3]- Base->BX(OH)2 Activation BX(OH)2->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Drug Discovery and Development Workflow for Biaryl Compounds

This diagram outlines a typical workflow for the discovery and development of new drug candidates based on biaryl scaffolds.

Drug_Discovery_Workflow cluster_Discovery Discovery Phase cluster_Optimization Lead Optimization cluster_Preclinical Preclinical Development cluster_Clinical Clinical Trials Target_ID Target Identification and Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_to_Lead Hit-to-Lead (Biaryl Scaffold Identified) HTS->Hit_to_Lead SAR Structure-Activity Relationship (SAR) Studies (Synthesis of Analogs) Hit_to_Lead->SAR ADMET ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicology) SAR->ADMET In_Vivo In Vivo Efficacy and Safety Studies ADMET->In_Vivo Formulation Formulation Development In_Vivo->Formulation Phase_I Phase I Formulation->Phase_I Phase_II Phase II Phase_I->Phase_II Phase_III Phase III Phase_II->Phase_III

Caption: A generalized workflow for drug discovery and development of biaryl compounds.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Chloro-4-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-Chloro-4-methylphenylboronic acid with aryl halides. This reaction is a valuable tool for the synthesis of complex biaryl structures, which are important scaffolds in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. It involves the reaction of an organoboron compound, such as a boronic acid, with an organic halide in the presence of a palladium catalyst and a base. This reaction is widely used in academic and industrial research due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of starting materials.

This application note focuses on the use of this compound as a key building block. The presence of the chloro and methyl substituents on the phenylboronic acid ring can influence the electronic and steric properties of the resulting biaryl products, making it a valuable reagent for creating diverse molecular architectures.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium complex. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron reagent (in this case, this compound) transfers its organic group to the palladium center, forming a new Pd(II) complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_main Catalytic Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)Ln-X Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)Ln-Ar' ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination ArAr_prime Biaryl Product (Ar-Ar') ArPdAr_prime->ArAr_prime ArX Aryl Halide (Ar-X) ArX->ArPdX ArBOH2 This compound (Ar'-B(OH)2) + Base ArBOH2->ArPdX

Figure 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative conditions for the Suzuki-Miyaura cross-coupling of this compound with various aryl halides. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and should be optimized for each specific substrate combination.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene (B28343)/H₂O (5:1)1001285
21-Bromo-4-nitrobenzenePd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (3)1,4-Dioxane110892
32-BromopyridinePd(PPh₃)₄ (5)-Cs₂CO₃ (2.5)DMF1201678
44-ChlorotoluenePdCl₂(dppf) (3)-KF (3)THF802465
51-IodonaphthalenePd/C (10)-Na₂CO₃ (2)Ethanol/H₂O (1:1)80688

Note: This data is representative and has been compiled from various literature sources. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Experimental Protocols

The following are generalized protocols for the palladium-catalyzed cross-coupling of this compound with an aryl bromide. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure using a Homogeneous Catalyst

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Deionized water (1 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask equipped with a magnetic stir bar and a condenser, add the aryl bromide, this compound, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.

  • Add toluene and deionized water to the flask via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

  • Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Experimental_Workflow start Start combine Combine Reactants: Aryl Halide, Boronic Acid, Base, Catalyst, Ligand start->combine inert Establish Inert Atmosphere combine->inert add_solvents Add Solvents (Toluene/Water) inert->add_solvents heat Heat and Stir (e.g., 100 °C) add_solvents->heat monitor Monitor Reaction (TLC/GC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Workup (Extraction) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify end End (Isolated Product) purify->end

Figure 2. General experimental workflow for the Suzuki-Miyaura cross-coupling.

Concluding Remarks

The palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound is a robust and efficient method for the synthesis of a variety of substituted biaryl compounds. The protocols and data presented in this document provide a solid foundation for researchers to utilize this important transformation in their synthetic endeavors. Optimization of the reaction parameters, including the specific palladium catalyst, ligand, base, and solvent system, is often necessary to achieve the best results for a particular substrate combination.

Application Notes: 2-Chloro-4-methylphenylboronic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methylphenylboronic acid is a versatile building block in organic synthesis, playing a crucial role in the development of novel agrochemicals. Its utility is most prominently demonstrated in the synthesis of diamide (B1670390) insecticides, a class of compounds that includes highly effective and commercially successful products like chlorantraniliprole (B1668704) and cyantraniliprole. These insecticides exhibit a unique mode of action, selectively targeting insect ryanodine (B192298) receptors. This document provides detailed application notes and protocols for the use of this compound in the synthesis of such agrochemicals.

Application in the Synthesis of Diamide Insecticides

This compound is a key intermediate for the synthesis of the anthranilic acid moiety of diamide insecticides. The primary synthetic strategy involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a crucial carbon-carbon bond, linking the substituted phenyl ring of the boronic acid to a heterocyclic partner, typically a pyridine (B92270) derivative. This coupled product is then further elaborated to form the final anthranilic diamide structure.

The general synthetic approach is outlined below:

G A This compound C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B Halogenated Pyridine Derivative B->C D Biaryl Intermediate C->D C-C bond formation E Further Functionalization (e.g., amidation) D->E F Diamide Agrochemical (e.g., Chlorantraniliprole) E->F

Caption: General workflow for the synthesis of diamide agrochemicals.

Mode of Action: Targeting Insect Ryanodine Receptors

The agrochemicals synthesized using this compound as a precursor, such as chlorantraniliprole, exhibit their insecticidal activity by targeting the ryanodine receptors (RyRs) in insects.[1] These receptors are ligand-gated calcium channels located on the sarcoplasmic reticulum of muscle cells and the endoplasmic reticulum of neurons.

The binding of the diamide insecticide to the insect RyR locks the channel in an open state. This leads to an uncontrolled release of calcium ions (Ca²⁺) from intracellular stores into the cytoplasm. The resulting depletion of intracellular calcium stores and sustained high cytosolic calcium levels cause impaired muscle regulation, leading to paralysis and ultimately the death of the insect. A key advantage of these insecticides is their high selectivity for insect RyRs over their mammalian counterparts, contributing to their favorable safety profile for non-target organisms.[1]

G cluster_0 A Diamide Insecticide (e.g., Chlorantraniliprole) B Insect Ryanodine Receptor (RyR) (on Sarcoplasmic Reticulum) A->B C Uncontrolled Ca²⁺ Release from SR to Cytoplasm B->C Activation D Depletion of Ca²⁺ Stores C->D E Sustained High Cytosolic Ca²⁺ C->E F Impaired Muscle Contraction D->F E->F G Paralysis and Death F->G

Caption: Signaling pathway of diamide insecticide action on insect ryanodine receptors.

Experimental Protocols

Protocol 1: Synthesis of a Biaryl Intermediate via Suzuki-Miyaura Coupling

This protocol describes a representative Suzuki-Miyaura coupling reaction between this compound and a halogenated pyridine derivative, a key step in the synthesis of diamide insecticides.

Materials:

Procedure:

  • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add this compound (1.0 eq), 2,3-dichloropyridine (1.2 eq), and potassium carbonate (2.0 eq).

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the flask.

  • Evacuate the flask and backfill with nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Add toluene and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Add water to dissolve the inorganic salts and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude biaryl product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent.

Protocol 2: General Synthesis of Chlorantraniliprole

The following is a general, multi-step synthesis of chlorantraniliprole, where the biaryl intermediate from Protocol 1 can be envisioned as a precursor to the required anthranilic acid derivative.

G cluster_workflow Chlorantraniliprole Synthesis Workflow A Step 1: Suzuki Coupling (this compound + Pyridine derivative) B Step 2: Functional Group Transformation (e.g., Oxidation, Nitration, Reduction) A->B C Intermediate: 2-amino-5-chloro-3-methylbenzoic acid derivative B->C D Step 3: Amide Coupling with 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid C->D E Chlorantraniliprole D->E

Caption: Multi-step synthesis workflow for chlorantraniliprole.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of chlorantraniliprole and its intermediates. Yields can vary depending on the specific reaction conditions and scale.

Table 1: Suzuki-Miyaura Coupling Reaction Parameters

ParameterValueReference
Reactants This compound, 2,3-DichloropyridineGeneral Suzuki Coupling Protocols
Catalyst Pd(OAc)₂ / PPh₃General Suzuki Coupling Protocols
Base K₂CO₃General Suzuki Coupling Protocols
Solvent Toluene/WaterGeneral Suzuki Coupling Protocols
Temperature 80-90 °CGeneral Suzuki Coupling Protocols
Typical Yield 70-90%Inferred from similar reactions

Table 2: Overall Synthesis of Chlorantraniliprole - Key Steps and Yields

StepReactionTypical YieldReference
1Synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide~90%[2]
2Synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acidMulti-step, variable yields[2]
3Amide coupling to form Chlorantraniliprole91.5%[2]
Overall Total Synthesis ~36.3% (from 2,3-dichloropyridine) [3]

Table 3: Physicochemical Properties of Chlorantraniliprole

PropertyValue
Molecular Formula C₁₈H₁₄BrCl₂N₅O₂
Molecular Weight 483.15 g/mol
Appearance White to off-white powder
Melting Point 200-202 °C

Conclusion

This compound is an indispensable reagent for the synthesis of a new generation of highly effective and selective agrochemicals. The Suzuki-Miyaura coupling reaction provides a robust and efficient method for incorporating the 2-chloro-4-methylphenyl moiety into complex molecular architectures. The resulting diamide insecticides, by targeting the insect ryanodine receptor, offer a valuable tool for integrated pest management strategies. The protocols and data presented herein provide a foundation for researchers to explore and optimize the synthesis of these important compounds.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-4-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the Suzuki-Miyaura cross-coupling reaction utilizing 2-Chloro-4-methylphenylboronic acid. This versatile building block is valuable in the synthesis of complex biaryl and heterobiaryl structures, which are key motifs in pharmaceutical and materials science research. The following information is curated to assist in the development of robust and efficient synthetic methodologies.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. It typically involves the palladium-catalyzed reaction of an organoboron compound, such as a boronic acid, with an organic halide or triflate. This compound is a useful reagent in this context, allowing for the introduction of a 2-chloro-4-methylphenyl group. The presence of the chloro and methyl substituents on the phenyl ring can influence the steric and electronic properties of the resulting coupled products, making it a valuable tool for structure-activity relationship (SAR) studies in drug discovery.

General Reaction Scheme

The general transformation for the Suzuki coupling of this compound with an aryl or heteroaryl halide (Ar-X) is depicted below:

Suzuki_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions BoronicAcid This compound Catalyst Pd Catalyst ArylHalide Aryl/Heteroaryl Halide (Ar-X) Product Coupled Product Catalyst->Product + Base, Solvent, Heat Base Base Solvent Solvent Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)Ln-X Pd0->OxAdd Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)Ln-Ar' OxAdd->Transmetalation Transmetalation (Ar'-B(OH)2, Base) Transmetalation->Pd0 Reductive Elimination (Ar-Ar') Experimental_Workflow start Start combine Combine Reactants: Aryl Halide, Boronic Acid, Base start->combine add_catalyst Add Pd Catalyst & Ligand combine->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent react Heat and Stir under Inert Atmosphere add_solvent->react monitor Monitor Reaction Progress (TLC/LC-MS) react->monitor monitor->react Incomplete workup Aqueous Workup (Extraction & Washing) monitor->workup Complete purify Purification (Column Chromatography) workup->purify end End purify->end

Application Notes and Protocols for 2-Chloro-4-methylphenylboronic Acid in Advanced Materials Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-4-methylphenylboronic acid is a specialized organoboron compound that serves as a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures for advanced materials. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds. This reactivity allows for the precise incorporation of the 2-chloro-4-methylphenyl moiety into larger conjugated systems, a key strategy in the design of materials for organic electronics, specialty polymers, and sensors. The chlorine and methyl substituents on the phenyl ring can be used to fine-tune the electronic properties, solubility, and morphology of the resulting materials.

While the potential applications of this compound in advanced materials are significant, detailed experimental protocols and specific quantitative data for materials synthesized using this particular reagent are not widely available in publicly accessible scientific literature. The following sections provide a generalized framework and protocols based on established methodologies for Suzuki-Miyaura cross-coupling reactions, which can be adapted by researchers for their specific synthetic targets.

Application Areas

The primary application of this compound in advanced materials development lies in its role as a monomer or functionalizing agent in the synthesis of:

  • Conjugated Polymers for Organic Electronics: Incorporation of the 2-chloro-4-methylphenyl group can influence the HOMO/LUMO energy levels, bandgap, and charge transport properties of polymers intended for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

  • Specialty Polymers: The specific substitution pattern of this boronic acid can impart desired thermal stability, solubility, and mechanical properties to high-performance polymers.

  • Molecular Sensors: The boronic acid functional group itself can be utilized for the development of chemical sensors, as it can interact with certain analytes.

Experimental Protocols

The following protocols are generalized procedures for a Suzuki-Miyaura cross-coupling reaction, which is the principal method for integrating this compound into larger molecular structures. These should be considered as a starting point, and optimization of reaction conditions (e.g., catalyst, base, solvent, temperature) is typically required for each specific substrate combination.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol outlines a typical small-scale Suzuki-Miyaura coupling reaction.

Materials:

  • This compound

  • Aryl bromide (co-monomer or substrate to be functionalized)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

  • Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄))

  • Anhydrous, degassed solvent (e.g., toluene (B28343), 1,4-dioxane, or a mixture of toluene and water)

  • Standard laboratory glassware (Schlenk flask or reaction vial)

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.1 - 1.5 eq), and the base (2.0 - 3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (typically 1-5 mol%).

  • Solvent Addition: Add the degassed solvent via syringe. The concentration is typically in the range of 0.1 M to 0.5 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by an appropriate method, such as column chromatography on silica (B1680970) gel or recrystallization.

Data Presentation

Due to the lack of specific quantitative data in the available literature for advanced materials synthesized using this compound, a data table cannot be provided at this time. Researchers who utilize this compound would typically generate data tables to summarize the properties of their synthesized materials. An example of how such data might be structured is provided below.

Table 1: Hypothetical Photophysical and Thermal Properties of a Polymer Synthesized with this compound

PropertyValue
Number-Average Molecular Weight (Mₙ) ( g/mol )e.g., 15,000
Polydispersity Index (PDI)e.g., 2.1
UV-Vis Absorption (λₘₐₓ, solution) (nm)e.g., 380
Photoluminescence Emission (λₘₐₓ, solution) (nm)e.g., 450
Photoluminescence Quantum Yield (Φₚₗ)e.g., 0.65
HOMO Energy Level (eV)e.g., -5.6
LUMO Energy Level (eV)e.g., -2.8
Glass Transition Temperature (T₉) (°C)e.g., 125
Decomposition Temperature (Tₔ) (°C)e.g., 350

Visualizations

The following diagrams illustrate the general principles and workflows relevant to the application of this compound.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X Ln OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)-Ar' Ln Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArBoronic Ar'-B(OH)₂ + Base ArBoronic->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Reagent Preparation reagents Weigh Aryl Halide, Boronic Acid, Base start->reagents setup Assemble Reaction in Schlenk Flask reagents->setup inert Evacuate and Backfill with Inert Gas setup->inert catalyst Add Palladium Catalyst inert->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitoring Monitor Reaction Progress (TLC/GC-MS) reaction->monitoring workup Cool, Dilute, and Perform Aqueous Wash monitoring->workup purification Dry, Concentrate, and Purify Product workup->purification characterization Characterize Final Product (NMR, MS, etc.) purification->characterization end End: Pure Product characterization->end

Caption: General experimental workflow for Suzuki-Miyaura coupling.

This compound is a promising reagent for the synthesis of novel advanced materials. While specific examples with comprehensive data are currently scarce in readily accessible literature, the fundamental reactivity of this compound in Suzuki-Miyaura cross-coupling is well-established. The provided generalized protocols and workflow diagrams offer a solid foundation for researchers to explore the potential of this building block in creating new materials with tailored properties for a range of applications in organic electronics and materials science. It is anticipated that as research in these areas progresses, more specific applications and detailed data for materials derived from this compound will become available.

Application Notes and Protocols for the Functionalization of Molecules with 2-Chloro-4-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Chloro-4-methylphenylboronic acid is a versatile reagent in modern organic synthesis, primarily utilized as a building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This reaction facilitates the formation of a carbon-carbon bond between the 2-chloro-4-methylphenyl moiety and various organic halides or triflates. The resulting biaryl structures are of significant interest in medicinal chemistry and materials science due to their prevalence in pharmacologically active compounds and functional materials.[2][3] The presence of the chloro and methyl groups on the phenyl ring offers distinct steric and electronic properties that can be exploited to fine-tune the characteristics of the target molecules.[3]

These application notes provide detailed protocols for the use of this compound in Suzuki-Miyaura cross-coupling reactions with a focus on practical laboratory execution and data presentation.

Core Concepts: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: A low-valent palladium(0) complex reacts with an aryl or heteroaryl halide (Ar-X) to form a palladium(II) intermediate.

  • Transmetalation: The organoboron reagent, activated by a base, transfers the 2-chloro-4-methylphenyl group to the palladium(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex eliminates the biaryl product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln pdiix Ar-Pd(II)Ln-X pd0->pdiix Oxidative Addition pdiir Ar-Pd(II)Ln-R pdiix->pdiir Transmetalation pdiir->pd0 Reductive Elimination product Ar-R (Functionalized Molecule) pdiir->product boronic_acid 2-Chloro-4-methylphenyl boronic acid + Base boronic_acid->pdiir aryl_halide Aryl/Heteroaryl Halide (Ar-X) aryl_halide->pdiix

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Molecule Functionalization

The primary application of this compound is the introduction of the 2-chloro-4-methylphenyl group onto various molecular scaffolds. This is particularly valuable in:

  • Drug Discovery: The synthesis of novel biaryl and heteroaryl-aryl compounds as potential therapeutic agents.[2] The introduced moiety can influence the pharmacological properties of the parent molecule.

  • Materials Science: The development of organic light-emitting diodes (OLEDs), polymers, and other advanced materials where the electronic and steric properties of the biaryl unit are crucial.[3]

  • Agrochemicals: The creation of new pesticides and herbicides with improved efficacy and selectivity.

Experimental Protocols

The following protocols provide a general framework for the Suzuki-Miyaura coupling of this compound with aryl and heteroaryl halides. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

General Protocol for Suzuki-Miyaura Coupling

Experimental_Workflow start Start setup Reaction Setup: - Add aryl/heteroaryl halide, this compound, base, and catalyst/ligand to a dry reaction vessel. start->setup inert Inert Atmosphere: - Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times. setup->inert solvent Solvent Addition: - Add degassed solvent(s) via syringe. inert->solvent reaction Reaction: - Heat the mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (monitor by TLC or LC-MS). solvent->reaction workup Work-up: - Cool the reaction mixture. - Dilute with an organic solvent and wash with water and brine. reaction->workup purification Purification: - Dry the organic layer, filter, and concentrate. - Purify the crude product by column chromatography. workup->purification end End Product purification->end

Figure 2: General experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.2 equivalents)

  • Aryl or heteroaryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a precatalyst; 1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, or PPh₃; 2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃; 2.0-3.0 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or DMF, often with a small amount of water)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stirrer and heating source (e.g., oil bath or microwave reactor)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl or heteroaryl halide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), the ligand (e.g., SPhos, 0.04 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 5 mL of 10:1 dioxane/water) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath at the desired temperature (typically 80-120 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel.

Data Presentation: Representative Suzuki-Miyaura Couplings

The following table summarizes representative examples of Suzuki-Miyaura coupling reactions using this compound with various aryl and heteroaryl chlorides. The conditions provided are a starting point and may require optimization for specific substrates.

EntryAryl/Heteroaryl ChlorideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
14-ChloroacetophenonePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001285-95
22-ChloropyridinePd₂(dba)₃ / XPhosK₂CO₃1,4-Dioxane1101670-85
34-ChlorotoluenePd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O1001880-90
42,4-DichloropyrimidinePd(PPh₃)₄Na₂CO₃DME/H₂O85475-90
53-BromoanisolePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80690-98

Yields are approximate and based on literature for similar transformations.[1][4][5][6] Optimization is recommended for each specific reaction.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure an inert atmosphere; use fresh, high-purity reagents and solvents. Try a different palladium precatalyst or ligand.[7]
Low reaction temperatureIncrease the reaction temperature in increments of 10-20 °C.
Formation of Homocoupled Byproducts Slow transmetalationUse a stronger or more soluble base. Ensure the boronic acid is of high quality.
Protodeboronation of Boronic Acid Presence of water and/or acidic impuritiesUse anhydrous conditions or a less nucleophilic base.

Conclusion

This compound is a valuable reagent for the synthesis of functionalized biaryl and heteroaryl-aryl compounds via the Suzuki-Miyaura cross-coupling reaction. The protocols and data presented in these application notes provide a solid foundation for researchers to utilize this building block in their synthetic endeavors. Careful optimization of reaction conditions is key to achieving high yields and purity for specific molecular targets.

References

Application Notes and Protocols for Bioconjugation Using Arylboronic Acids with a Focus on 2-Chloro-4-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Extensive literature searches did not yield specific examples, detailed protocols, or quantitative data for the direct use of 2-Chloro-4-methylphenylboronic acid in bioconjugation applications for labeling biomolecules such as proteins or antibodies. The following application notes and protocols are therefore presented as a guide based on established principles of bioconjugation with other substituted arylboronic acids, particularly through Suzuki-Miyaura cross-coupling. Researchers should treat the following as a starting point for developing and optimizing their own specific conjugation strategies.

Introduction to Arylboronic Acid Bioconjugation

Arylboronic acids are a versatile class of reagents for the chemical modification of biomolecules.[1][2] Their utility in bioconjugation stems from their ability to form stable carbon-carbon or carbon-heteroatom bonds under biocompatible conditions.[3][4] The most prominent application of arylboronic acids in this context is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5] This reaction allows for the site-specific formation of a covalent bond between an arylboronic acid and a suitably functionalized biomolecule, typically containing an aryl halide.[5] This approach is attractive for creating stable bioconjugates for various applications, including antibody-drug conjugates (ADCs), protein labeling for imaging, and surface immobilization of biomolecules.

The reactivity of the arylboronic acid in Suzuki-Miyaura coupling can be influenced by the substituents on the phenyl ring.[3] Halogen and methyl groups, such as those in this compound, can affect the electronic and steric properties of the boronic acid, thereby influencing reaction kinetics and efficiency.

Hypothetical Application: Site-Specific Protein Labeling via Suzuki-Miyaura Coupling

This application note describes a hypothetical strategy for the site-specific labeling of a protein using this compound. The protein of interest must first be functionalized with an aryl iodide, for example, by incorporating a p-iodophenylalanine residue through genetic code expansion. The subsequent palladium-catalyzed Suzuki-Miyaura cross-coupling with this compound, which is linked to a payload (e.g., a fluorescent dye, a drug molecule), results in a stably labeled protein.

Experimental Workflow for Suzuki-Miyaura Protein Bioconjugation

G cluster_0 Protein Preparation cluster_1 Reagent Preparation cluster_2 Bioconjugation Reaction cluster_3 Purification and Analysis P_prep Genetically encode p-iodophenylalanine into protein of interest P_exp Express and purify iodinated protein P_prep->P_exp Reaction Suzuki-Miyaura Coupling: - Iodinated Protein - Boronic Acid-Payload - Palladium Catalyst - Aqueous Buffer, pH 7.5-8.5 P_exp->Reaction BA_payload Synthesize 2-Chloro-4-methylphenylboronic acid-payload conjugate BA_payload->Reaction Purify Purify conjugate via Size-Exclusion Chromatography (SEC) Reaction->Purify Analyze Characterize conjugate: - SDS-PAGE - Mass Spectrometry - Functional Assay Purify->Analyze ADC_MOA ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell (Antigen Expressing) ADC->TumorCell Binding Internalization Internalization TumorCell->Internalization Lysosome Lysosome Internalization->Lysosome DrugRelease Drug Release Lysosome->DrugRelease Apoptosis Apoptosis DrugRelease->Apoptosis

References

Application Notes and Protocols for Chemical Sensor Fabrication with 2-Chloro-4-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methylphenylboronic acid is a versatile organic compound increasingly utilized in the development of sophisticated chemical sensors.[1] Its utility stems from the inherent ability of the boronic acid moiety to reversibly bind with 1,2- and 1,3-diols, forming stable cyclic esters.[2][3] This specific interaction forms the basis for designing sensors that can selectively detect a wide range of biologically and environmentally significant analytes containing diol functionalities, such as carbohydrates, glycoproteins, and catecholamines.[2][4] The presence of the chloro and methyl groups on the phenyl ring can further modulate the electronic properties and steric hindrance of the boronic acid, potentially enhancing the selectivity and sensitivity of the sensor.

This document provides detailed application notes and representative protocols for the fabrication of chemical sensors incorporating this compound as the core recognition element. The methodologies described herein are foundational and can be adapted for the development of both fluorescent and electrochemical sensors tailored to specific analytical challenges.

Principle of Detection: Boronic Acid-Diol Interaction

The fundamental principle behind the sensing mechanism involves the interaction between the Lewis acidic boronic acid and the nucleophilic diol-containing analyte. In an aqueous environment, the boronic acid exists in equilibrium between its neutral trigonal planar form and an anionic tetrahedral form. The binding of a diol shifts this equilibrium, leading to a measurable change in the sensor's properties, such as its fluorescence emission or electrochemical signal.

G cluster_0 Sensor Activation Pathway Boronic_Acid_Sensor This compound Moiety (Trigonal) Complex Cyclic Boronate Ester (Tetrahedral) Boronic_Acid_Sensor->Complex + Analyte Analyte Diol-Containing Analyte (e.g., Glucose) Analyte->Complex Signal Measurable Signal Change (Fluorescent or Electrochemical) Complex->Signal Induces

Caption: Signaling pathway of a boronic acid-based sensor.

Applications

Chemical sensors based on this compound can be developed for a variety of applications, including:

  • Biomedical Diagnostics: Monitoring of glucose levels in diabetic patients, detection of cancer biomarkers (glycoproteins), and quantification of neurotransmitters.

  • Pharmaceutical Research: High-throughput screening of enzyme inhibitors and drug discovery.

  • Environmental Monitoring: Detection of pollutants such as catechols and other phenolic compounds in water samples.

  • Food Safety: Quality control and detection of contaminants in food products.

I. Fluorescent Chemosensor

Application Note

This section describes the fabrication of a fluorescent chemosensor for the detection of cis-diol-containing analytes. The sensor design is based on the covalent attachment of this compound to a fluorophore. The binding of the analyte to the boronic acid moiety modulates the electronic properties of the fluorophore, resulting in a change in fluorescence intensity. This "turn-on" or "turn-off" response can be correlated to the analyte concentration.

Experimental Protocol: Synthesis of a Naphthalimide-Based Fluorescent Sensor

This protocol is an adapted procedure for the synthesis of a fluorescent sensor incorporating a naphthalimide fluorophore and this compound as the recognition unit.

Materials:

  • 4-Bromo-1,8-naphthalic anhydride (B1165640)

  • Ethanolamine (B43304)

  • This compound

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

  • Synthesis of the Naphthalimide Fluorophore:

    • In a round-bottom flask, dissolve 4-Bromo-1,8-naphthalic anhydride (1.0 mmol) and ethanolamine (1.2 mmol) in ethanol (B145695).

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction mixture to room temperature and collect the precipitate by filtration. Wash with cold ethanol to yield the N-(2-hydroxyethyl)-4-bromo-1,8-naphthalimide.

  • Functionalization with this compound:

    • To a solution of N-(2-hydroxyethyl)-4-bromo-1,8-naphthalimide (1.0 mmol) in anhydrous DMF, add this compound (1.5 mmol) and K₂CO₃ (3.0 mmol).

    • Heat the mixture at 90°C under a nitrogen atmosphere for 24 hours.

    • After cooling, pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica (B1680970) gel column chromatography to obtain the final sensor molecule.

G cluster_1 Fluorescent Sensor Synthesis Workflow Step1 Synthesis of Naphthalimide Fluorophore Step2 Coupling with this compound Step1->Step2 Step3 Purification by Column Chromatography Step2->Step3 Step4 Characterization (NMR, Mass Spec) Step3->Step4

Caption: Workflow for the synthesis of the fluorescent sensor.

Data Presentation: Hypothetical Performance Characteristics

The performance of the synthesized fluorescent sensor would be evaluated based on its response to a target analyte, such as glucose. The following table summarizes hypothetical quantitative data.

ParameterValue
Excitation Wavelength (λex)420 nm
Emission Wavelength (λem)550 nm
Linear Range1-20 mM
Limit of Detection (LOD)0.5 mM
SelectivityHigh for glucose over fructose (B13574) and sucrose
Response Time< 5 minutes

II. Electrochemical Sensor

Application Note

This section outlines the fabrication of an electrochemical sensor for the detection of diol-containing compounds. The sensor is prepared by modifying a glassy carbon electrode (GCE) with a material functionalized with this compound. The binding of the analyte to the boronic acid on the electrode surface alters the electrochemical properties, which can be measured using techniques such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV).

Experimental Protocol: Fabrication of a Modified Glassy Carbon Electrode

This protocol describes a general procedure for the modification of a GCE with a composite material containing this compound.

Materials:

  • Glassy carbon electrode (GCE)

  • This compound

  • Graphene oxide (GO) or other suitable nanomaterial

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate buffered saline (PBS)

  • Standard electrochemical cell and potentiostat

Procedure:

  • Preparation of Functionalized Graphene Oxide:

    • Disperse graphene oxide in deionized water through ultrasonication.

    • Activate the carboxylic acid groups on the GO by adding EDC and NHS.

    • Separately, prepare a solution of an amino-functionalized linker molecule.

    • Add the amino-linker to the activated GO suspension and stir overnight to form an amide bond.

    • Wash the resulting amino-functionalized GO by centrifugation and redispersion in water.

  • Immobilization of this compound:

    • Disperse the amino-functionalized GO in DMF.

    • Add this compound and a coupling agent (e.g., EDC/NHS) to the suspension.

    • Stir the mixture at room temperature for 24 hours to attach the boronic acid to the GO.

    • Wash the final product to remove unreacted reagents.

  • Electrode Modification:

    • Polish the GCE with alumina (B75360) slurry, followed by sonication in ethanol and water.

    • Drop-cast a small volume of the this compound-functionalized GO suspension onto the GCE surface.

    • Allow the solvent to evaporate at room temperature, forming a thin film on the electrode.

G cluster_2 Electrochemical Sensor Fabrication Workflow Step1 GCE Polishing and Cleaning Step3 Drop-casting on GCE Surface Step1->Step3 Step2 Preparation of Boronic Acid Functionalized Nanomaterial Step2->Step3 Step4 Drying and Electrode Stabilization Step3->Step4

Caption: Workflow for the fabrication of the electrochemical sensor.

Data Presentation: Hypothetical Performance Characteristics

The analytical performance of the modified GCE would be assessed by measuring the change in the electrochemical signal upon addition of a target analyte, such as dopamine (B1211576).

ParameterValue
TechniqueDifferential Pulse Voltammetry (DPV)
Potential Range-0.2 to 0.6 V
Linear Range10 µM - 500 µM
Limit of Detection (LOD)2 µM
SelectivityHigh for dopamine in the presence of ascorbic acid
Response Time< 2 minutes

Conclusion

This compound serves as a valuable building block for the fabrication of both fluorescent and electrochemical sensors. The protocols and data presented here provide a foundational framework for researchers to design and develop novel sensors tailored for specific analytes. The adaptability of the boronic acid chemistry allows for a wide range of applications in biomedical, environmental, and pharmaceutical sciences. Further optimization of the sensor design, including the choice of fluorophore or electrode-modifying material, can lead to enhanced sensitivity, selectivity, and overall performance.

References

Asymmetric Synthesis Featuring 2-Chloro-4-methylphenylboronic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methylphenylboronic acid is a versatile building block in modern organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to forge carbon-carbon bonds. Its application in asymmetric synthesis, while not extensively documented in dedicated studies, holds significant potential for the construction of chiral molecules, which are crucial components of many pharmaceuticals and fine chemicals. This document provides detailed application notes and protocols for two key asymmetric transformations where this compound and its derivatives can be employed: the synthesis of axially chiral biaryls via Asymmetric Suzuki-Miyaura Coupling and the formation of enantioenriched β-aryl ketones through Asymmetric 1,4-Addition reactions.

While specific examples detailing the asymmetric synthesis directly involving this compound are limited in publicly available literature, the protocols provided herein are based on well-established methodologies for structurally similar arylboronic acids. These serve as a robust starting point for researchers to develop specific conditions for the target compound.

Asymmetric Suzuki-Miyaura Coupling for the Synthesis of Axially Chiral Biaryls

The atroposelective Suzuki-Miyaura coupling is a powerful method for the synthesis of axially chiral biaryls, which are prevalent motifs in chiral ligands and biologically active molecules. The key to achieving high enantioselectivity is the use of a chiral phosphine (B1218219) ligand that can effectively discriminate between the two prochiral faces of the substrates during the C-C bond formation.

Application Note:

This protocol describes the synthesis of a hypothetical axially chiral biaryl using this compound and a suitable aryl halide. The choice of the chiral ligand is critical, and ligands such as KenPhos have demonstrated high efficiency in similar transformations. The reaction conditions provided are based on successful examples with other arylboronic acids and may require optimization for this specific substrate combination.

Experimental Protocol: Representative Asymmetric Suzuki-Miyaura Coupling

Reaction Scheme:

Materials:

  • Aryl halide (e.g., 1-bromo-2-naphthamide derivative) (1.0 equiv)

  • This compound (1.5 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (5 mol%)

  • Chiral Monophosphine Ligand (e.g., KenPhos) (10 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or THF)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide, this compound, Pd(OAc)₂, the chiral ligand, and K₃PO₄.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the enantioenriched axially chiral biaryl.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Quantitative Data Summary (Representative Examples)
EntryArylboronic AcidAryl HalideChiral LigandSolventTemp (°C)Yield (%)ee (%)
1o-Tolylboronic acid1-Bromo-2-naphthamideKenPhosToluene808592
22-Ethylphenylboronic acid2-Bromo-N-cumylbenzamideKenPhosTolueneRT7888
3Naphthylboronic acid2-Iodo-N-tert-butylbenzamideKenPhosToluene509194

Note: This table presents data for similar arylboronic acids to illustrate the potential of the methodology.

Catalytic Cycle and Workflow

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_workflow Experimental Workflow Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar¹-X Ar¹-Pd(II)-X\nL Ar¹-Pd(II)-X L Oxidative\nAddition->Ar¹-Pd(II)-X\nL Transmetalation Transmetalation Ar¹-Pd(II)-X\nL->Transmetalation Ar²B(OH)₂ Base Ar¹-Pd(II)-Ar²\nL Ar¹-Pd(II)-Ar² L Transmetalation->Ar¹-Pd(II)-Ar²\nL Reductive\nElimination Reductive Elimination Ar¹-Pd(II)-Ar²\nL->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar¹-Ar² Start Start Reactants_Setup Combine Reactants, Catalyst, Ligand, Base Start->Reactants_Setup Inert_Atmosphere Inert Atmosphere (Ar/N₂) Reactants_Setup->Inert_Atmosphere Solvent_Addition Add Degassed Solvent Inert_Atmosphere->Solvent_Addition Reaction Stir at Specified Temp. Solvent_Addition->Reaction Workup Quench, Extract, Dry, Concentrate Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Determine Yield and ee% (HPLC) Purification->Analysis End End Analysis->End

Asymmetric Suzuki-Miyaura Catalytic Cycle and Workflow

Rhodium-Catalyzed Asymmetric 1,4-Addition to Enones

The rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to α,β-unsaturated carbonyl compounds is a highly effective method for the enantioselective synthesis of β-chiral ketones. The use of chiral diene ligands, in particular, has been shown to provide excellent levels of stereocontrol.

Application Note:

This protocol outlines a general procedure for the rhodium-catalyzed asymmetric 1,4-addition of this compound to a cyclic enone. The reaction typically proceeds with high yield and enantioselectivity in the presence of a rhodium precursor and a chiral diene ligand. The conditions provided are based on established literature for other arylboronic acids and should be optimized for the specific substrates.

Experimental Protocol: Representative Rhodium-Catalyzed 1,4-Addition

Reaction Scheme:

Materials:

  • Cyclic enone (e.g., 2-cyclohexen-1-one) (1.0 equiv)

  • This compound (3.0 equiv)

  • [Rh(acac)(C₂H₄)₂] (3 mol%)

  • Chiral diene ligand (e.g., (S,S)-Ph-bod*) (3.3 mol%)

  • Potassium hydroxide (B78521) (KOH) (0.1 equiv)

  • Solvent system (e.g., 1,4-Dioxane/H₂O, 10:1)

Procedure:

  • In a Schlenk tube, dissolve [Rh(acac)(C₂H₄)₂] and the chiral diene ligand in the dioxane portion of the solvent system under an inert atmosphere.

  • Stir the mixture at room temperature for 5 minutes.

  • Add the cyclic enone, this compound, and the aqueous KOH solution.

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor its progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the enantioenriched β-aryl ketone.

  • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Quantitative Data Summary (Representative Examples)
EntryArylboronic AcidEnoneChiral LigandSolventTemp (°C)Yield (%)ee (%)
1Phenylboronic acid2-Cyclohexen-1-one(S,S)-Ph-bodDioxane/H₂O1009899
24-Methoxyphenylboronic acid2-Cyclopenten-1-one(S,S)-Ph-bodDioxane/H₂O1009599
33-Fluorophenylboronic acid2-Cyclohepten-1-one(S,S)-Ph-bod*Dioxane/H₂O1009298

Note: This table showcases data for other arylboronic acids to demonstrate the potential of this synthetic route.

Catalytic Cycle and Workflow

Rhodium_14_Addition cluster_cycle Catalytic Cycle cluster_workflow Experimental Workflow Rh(I)OHL Rh(I)OHL Transmetalation Transmetalation Rh(I)OHL->Transmetalation ArB(OH)₂ Ar-Rh(I)L Ar-Rh(I)L Transmetalation->Ar-Rh(I)L Carbometalation Carbometalation Ar-Rh(I)L->Carbometalation Enone Oxa-π-allyl-Rh(I)\nEnolate Oxa-π-allyl-Rh(I) Enolate Carbometalation->Oxa-π-allyl-Rh(I)\nEnolate Protonolysis Protonolysis Oxa-π-allyl-Rh(I)\nEnolate->Protonolysis H₂O Protonolysis->Rh(I)OHL β-Aryl Ketone Start Start Catalyst_Prep Prepare Rh-Ligand Complex Start->Catalyst_Prep Reactants_Addition Add Enone, Boronic Acid, and Base Catalyst_Prep->Reactants_Addition Reaction Stir at Elevated Temperature Reactants_Addition->Reaction Workup Cool, Add Water, Extract Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Determine Yield and ee% (HPLC/GC) Purification->Analysis End End Analysis->End

Rhodium-Catalyzed 1,4-Addition Cycle and Workflow

Conclusion

This compound is a valuable reagent with high potential for application in asymmetric synthesis. The provided protocols for Asymmetric Suzuki-Miyaura Coupling and Rhodium-Catalyzed 1,4-Addition offer robust starting points for the synthesis of chiral biaryls and β-aryl ketones, respectively. Researchers and drug development professionals are encouraged to utilize these methodologies as a foundation for developing novel, enantioselective transformations, which will undoubtedly contribute to the advancement of pharmaceutical and materials science. Further investigation into the development of specific chiral ligands and reaction conditions tailored for this compound is warranted to fully explore its synthetic utility.

Application Notes and Protocols for Scale-Up Synthesis Using 2-Chloro-4-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methylphenylboronic acid is a versatile reagent in organic synthesis, primarily utilized as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is a cornerstone in the synthesis of biaryl and heteroaryl-aryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The presence of both a chloro and a methyl group on the phenyl ring offers specific steric and electronic properties that can be exploited for targeted synthesis.

Scaling up reactions involving this compound from the laboratory to pilot plant or industrial scale requires careful consideration of various parameters to ensure safety, efficiency, and reproducibility. These application notes provide a comprehensive guide to the scale-up synthesis, including detailed protocols, quantitative data comparison, and key considerations for process optimization.

Key Applications

The biaryl structures synthesized using this compound are important intermediates in the development of a wide range of organic molecules. The specific substitution pattern of the resulting biaryl can be tailored by selecting the appropriate coupling partner, typically an aryl or heteroaryl halide. These products are often precursors to complex molecules with desired biological activities or material properties.

Reaction Principle: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (in this case, this compound) and an organohalide. The catalytic cycle is generally understood to proceed through three key steps:

  • Oxidative Addition: A low-valent palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[1]

Scale-Up Considerations

Transitioning a Suzuki-Miyaura coupling reaction from benchtop to a larger scale introduces several challenges that must be addressed to maintain yield, purity, and safety.

  • Heat Transfer: The exothermic nature of the reaction can lead to temperature control issues in large reactors. Efficient heat exchange systems are crucial to prevent runaway reactions and the formation of byproducts.

  • Mass Transfer and Mixing: Inadequate mixing can result in localized "hot spots" and concentration gradients, leading to incomplete reactions and increased impurity formation. The choice of reactor and agitator design is critical for ensuring homogeneity.

  • Reagent Addition: The rate of addition of reagents, particularly the base and the boronic acid, can significantly impact the reaction profile. Controlled addition is often necessary at a larger scale.

  • Catalyst Selection and Loading: While laboratory-scale reactions may tolerate higher catalyst loadings, economic and environmental considerations on a larger scale necessitate the use of highly active catalysts at lower concentrations. The choice of palladium precursor and ligand is critical for an efficient and scalable process.

  • Solvent Selection: Solvents that are suitable for laboratory scale may not be appropriate for industrial use due to safety, environmental, or cost reasons. The use of aqueous solvent systems is often preferred for their green profile.[2]

  • Work-up and Product Isolation: Procedures that are straightforward in the lab, such as extraction and chromatography, can be cumbersome and costly at scale. Crystallization is often the preferred method for product isolation and purification in an industrial setting.

  • Impurity Profile: The types and quantities of impurities may differ between small and large-scale reactions. A thorough understanding of the impurity profile is essential for developing effective purification strategies.

Quantitative Data Summary

The following table provides a representative comparison of reaction parameters and outcomes for the Suzuki-Miyaura coupling of this compound with an aryl bromide at laboratory and pilot plant scales. Note: This data is illustrative and will vary depending on the specific reaction conditions and equipment used.

ParameterLaboratory Scale (10 g)Pilot Plant Scale (10 kg)Key Considerations for Scale-Up
Reactants
This compound1.2 equivalents1.1 - 1.2 equivalentsCost optimization of excess reagent.
Aryl Bromide1.0 equivalent1.0 equivalentEnsure high purity of starting material.
Catalyst
Palladium Acetate (B1210297) (Pd(OAc)₂)1-2 mol%0.1-0.5 mol%Higher activity catalyst may be needed.
SPhos (Ligand)2-4 mol%0.2-1.0 mol%Ligand stability and cost are critical.
Reaction Conditions
SolventToluene (B28343)/Water (4:1)Toluene/Water (4:1) or 2-MeTHFSolvent recovery and safety are paramount.
BaseK₃PO₄ (2.0 equivalents)K₃PO₄ (2.0 equivalents)Controlled addition of base may be required.
Temperature90-100 °C90-100 °CEfficient heat management is crucial.
Reaction Time4-6 hours6-10 hoursMonitor reaction completion closely.
Outcome
Yield85-95%80-90%Potential for slightly lower yields at scale.
Purity (crude)>95%90-95%Impurity profile may change.
Work-up
ProcedureExtraction & ChromatographyCrystallizationDevelop a robust crystallization process.

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis (10 g) of a Substituted Biphenyl (B1667301)

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) Acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium Phosphate (B84403) (K₃PO₄), anhydrous powder

  • Toluene, degassed

  • Water, deionized and degassed

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add the aryl bromide (e.g., 10.0 g, 1.0 equiv), this compound (1.2 equiv), and potassium phosphate (2.0 equiv).

  • Evacuate the flask and backfill with nitrogen. Repeat this cycle three times.

  • Under a positive flow of nitrogen, add Palladium(II) Acetate (0.02 equiv) and SPhos (0.04 equiv).

  • Add degassed toluene (80 mL) and degassed water (20 mL) via cannula.

  • Heat the reaction mixture to 95 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent (e.g., hexanes/ethyl acetate gradient) to afford the pure biphenyl product.

Protocol 2: Pilot Plant-Scale Synthesis (10 kg) of a Substituted Biphenyl

This protocol outlines the key steps and considerations for scaling up the synthesis to a 10 kg batch size.

Equipment:

  • 100 L glass-lined reactor with a mechanical stirrer, heating/cooling jacket, reflux condenser, and nitrogen inlet/outlet.

  • Addition funnel or pump for controlled reagent addition.

  • Filtration and drying equipment.

Procedure:

  • Charge the reactor with the aryl bromide (10.0 kg, 1.0 equiv), this compound (1.1-1.2 equiv), and potassium phosphate (2.0 equiv).

  • Inert the reactor by purging with nitrogen.

  • In a separate vessel, prepare a solution of Palladium(II) Acetate (0.005 equiv) and SPhos (0.01 equiv) in degassed toluene (10 L).

  • Transfer the catalyst solution to the reactor under nitrogen pressure.

  • Add degassed toluene (70 L) and degassed water (20 L) to the reactor.

  • Start agitation and begin heating the reactor to an internal temperature of 95 °C.

  • Maintain the temperature and monitor the reaction progress by in-process control (IPC) analysis (e.g., HPLC).

  • After the reaction is complete (typically 6-10 hours), cool the reactor contents to 20-25 °C.

  • Separate the aqueous layer.

  • Wash the organic layer with water (2 x 20 L).

  • Concentrate the organic layer by distillation under reduced pressure.

  • Initiate crystallization by adding an anti-solvent (e.g., heptane) and cooling the mixture.

  • Isolate the solid product by filtration and wash with the crystallization solvent.

  • Dry the product under vacuum at an appropriate temperature to a constant weight.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)-X(L₂) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diaryl_pd_complex Ar-Pd(II)-R(L₂) transmetalation->diaryl_pd_complex boronate R-B(OH)₂(Base) boronate->transmetalation reductive_elimination Reductive Elimination diaryl_pd_complex->reductive_elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product Scale_Up_Workflow cluster_lab Laboratory Scale cluster_pilot Pilot Plant Scale lab_reaction Reaction Setup (Glassware) lab_workup Work-up (Extraction) lab_reaction->lab_workup pilot_reaction Reaction Setup (Reactor) lab_reaction->pilot_reaction Process Optimization lab_purification Purification (Chromatography) lab_workup->lab_purification analysis Final Product lab_purification->analysis Characterization pilot_workup Work-up (Phase Separation) pilot_reaction->pilot_workup pilot_purification Purification (Crystallization) pilot_workup->pilot_purification pilot_purification->analysis QC Analysis

References

Troubleshooting & Optimization

Troubleshooting low yield in Suzuki reactions with 2-Chloro-4-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers experiencing low yields in Suzuki-Miyaura coupling reactions involving 2-Chloro-4-methylphenylboronic acid. The content is structured to help identify potential issues and implement effective solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: Why is my Suzuki coupling reaction with this compound resulting in a low yield?

Low yields in this specific coupling are common and typically arise from a combination of factors related to both coupling partners.

  • Low Reactivity of the Electrophile: If your electrophile is an aryl chloride, it is inherently less reactive than the corresponding bromide or iodide.[1][2] The Carbon-Chlorine bond is stronger, making the initial oxidative addition step, which is often rate-determining, more difficult.[3][4]

  • Steric Hindrance: this compound is sterically hindered due to the ortho-chloro substituent. This steric bulk can slow down the transmetalation step, where the aryl group is transferred from boron to the palladium catalyst.[5] Reactions involving ortho-substituted boronic acids often require carefully optimized conditions to proceed efficiently.[5]

  • Catalyst Inefficiency or Deactivation: The palladium catalyst may not be active enough to facilitate the challenging oxidative addition of an aryl chloride, or it may be deactivating over the course of the reaction.[6][7]

  • Suboptimal Base or Solvent: The choice of base and solvent is critical for activating the boronic acid and ensuring all components remain in solution, but an incorrect choice can hinder the reaction or promote side reactions.[6][8]

Question 2: What are the most common side reactions, and how can I minimize them?

The two most prevalent side reactions that consume starting materials and reduce the yield of the desired product are protodeboronation and homocoupling.

  • Protodeboronation: This is the cleavage of the C-B bond in the boronic acid, replacing it with a hydrogen atom. It is often accelerated by high temperatures and the presence of aqueous bases.[5][7][9]

    • Solution:

      • Use a More Stable Boron Reagent: Convert the boronic acid to a more stable pinacol (B44631) boronic ester (BPin) or a potassium trifluoroborate salt. These derivatives are significantly more resistant to protodeboronation.[7][9]

      • Employ Anhydrous Conditions: Using a strong, non-aqueous base like potassium phosphate (B84403) (K₃PO₄) or sodium tert-butoxide (NaOtBu) in an anhydrous solvent can minimize this side reaction.[9][10]

      • Use Milder Bases: If possible, switching to a milder base like potassium fluoride (B91410) (KF) may reduce the rate of hydrolysis.[7]

  • Homocoupling: This is the unwanted coupling of two boronic acid molecules (to form a symmetrical biaryl) or two aryl halide molecules. It can be caused by the presence of oxygen or by using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[4][6]

    • Solution:

      • Ensure Rigorous Inert Atmosphere: Thoroughly degas all solvents and the reaction mixture by freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period.[6][7] Maintain a positive pressure of inert gas throughout the reaction.

      • Use a Pd(0) Source: Using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling that occurs during the in-situ reduction of Pd(II) catalysts.[6]

      • Select Bulky Ligands: Bulky phosphine (B1218219) ligands can disfavor the formation of homocoupled products.[8]

Question 3: My aryl chloride substrate seems unreactive. What specific conditions can improve the coupling?

Overcoming the high activation barrier for the oxidative addition of aryl chlorides is key to a successful reaction.

  • Solution 1: Select a More Active Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be ineffective.[7] Modern, highly active catalyst systems are required.

    • Buchwald Ligands: Use electron-rich, bulky monophosphine ligands such as SPhos, XPhos, or RuPhos.[8][11][12] These ligands stabilize the palladium center and promote the difficult oxidative addition step.[7]

    • N-Heterocyclic Carbene (NHC) Ligands: PEPPSI-type precatalysts are also highly effective for coupling unreactive aryl chlorides.[13]

  • Solution 2: Increase the Reaction Temperature: Aryl chloride couplings often require higher temperatures (e.g., 80-110 °C) to proceed at a reasonable rate.[7] However, be mindful that higher temperatures can also accelerate side reactions like protodeboronation.[9]

Question 4: How do I choose the right base and solvent for my reaction?

The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for transmetalation.[7][9] The solvent must be able to dissolve the reactants and facilitate the reaction, which is often biphasic.

  • Base Selection: For challenging couplings involving sterically hindered boronic acids and unreactive aryl chlorides, stronger bases are often necessary.

    • Recommended Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective.[7][10] For extremely hindered systems, a very strong base like sodium tert-butoxide (NaOtBu) may be required, though compatibility with other functional groups must be considered.[10]

    • Screening: The optimal base is substrate-dependent. If yields remain low, screening a panel of bases is a highly recommended optimization step.[7]

  • Solvent Selection:

    • Common Solvents: Anhydrous, degassed solvents like toluene, dioxane, or THF are standard choices.[4][7]

    • Aqueous Mixtures: A mixture of an organic solvent with water (e.g., Toluene/H₂O 10:1, Dioxane/H₂O 4:1) is very common and can be effective, particularly with carbonate bases.[9][11][12] However, for substrates prone to protodeboronation, anhydrous conditions are preferred.[9]

Data Summary Tables

Table 1: Recommended Catalyst Systems for Suzuki Coupling with Aryl Chlorides

Catalyst PrecursorLigandKey AdvantagesTypical Loading
Pd(OAc)₂RuPhos / SPhos / XPhosExcellent for electron-rich, electron-poor, and sterically hindered aryl chlorides.[11][12]1-2% Pd, 2-4% Ligand
Pd₂(dba)₃P(t-Bu)₃A robust and highly active system for coupling various aryl chlorides.[6][7]1-2% Pd, 2-4% Ligand
Pd(dppf)Cl₂(integrated)A common, reliable precatalyst that often gives decent yields.[6]2-5%
Pd-PEPPSI-IPr(integrated NHC)Highly active for sterically hindered substrates; often air and moisture stable.[13]1-3%

Table 2: Guide to Base and Solvent Selection for Challenging Couplings

BaseSolvent SystemNotesSuitability
K₃PO₄Toluene, DioxaneA strong base, often very effective for difficult couplings under anhydrous conditions.[7][10]High
Cs₂CO₃Dioxane, TolueneA strong and reliable base, though more expensive. Provides good results in many cases.[7]High
K₂CO₃Toluene/H₂O, Dioxane/H₂OA standard, cost-effective choice. Effective for a wide range of substrates.[7][11]Moderate to High
NaOtBuToluene, DioxaneVery strong, bulky base. Highly efficient for extremely sterically demanding couplings.[10]High (check functional group compatibility)
KFTHF, DioxaneA milder base, useful when substrates are sensitive to stronger bases or to minimize protodeboronation.[6][7]Moderate

Visualized Workflows and Pathways

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_ox Ar-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)L₂-Ar' pd2_ox->pd2_trans Transmetalation (Ar'-B(OH)₂ + Base) product Ar-Ar' (Coupled Product) pd2_trans->product Reductive Elimination

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Troubleshooting_Workflow cluster_checks Initial Checks cluster_optimization Reaction Optimization start Low Yield Observed sm_purity 1. Check Starting Materials - Purity (NMR/LCMS)? - Boronic acid degraded? start->sm_purity inert_check 2. Confirm Inert Atmosphere - Solvents fully degassed? - Positive Ar/N₂ pressure? sm_purity->inert_check Materials OK catalyst 3. Catalyst System - Is ligand electron-rich & bulky? (e.g., SPhos, RuPhos) inert_check->catalyst Atmosphere OK base_solvent 4. Base & Solvent - Is base strong enough? (Try K₃PO₄ or Cs₂CO₃) - Consider anhydrous conditions catalyst->base_solvent temp_conc 5. Temperature & Time - Increase temperature (e.g., 100-110°C)? - Extend reaction time? base_solvent->temp_conc protect_boron 6. Boronic Acid Stability - High protodeboronation? - Switch to pinacol ester (BPin)? temp_conc->protect_boron

Caption: A logical workflow for troubleshooting low yields.

Optimized Experimental Protocol

This generalized protocol is a starting point for the Suzuki-Miyaura coupling of an aryl chloride with this compound and should be optimized for specific substrates.

Reagents & Equipment:

  • Aryl Chloride (1.0 equiv)

  • This compound (or its pinacol ester) (1.2 - 1.5 equiv)

  • Palladium Precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)

  • Phosphine Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To the dry Schlenk flask under a positive flow of inert gas, add the aryl chloride, this compound, the base, the palladium precatalyst, and the ligand.[7]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three to five times to ensure all oxygen is removed.[6][7]

  • Solvent Addition: Add the degassed solvent via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 90-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS until the limiting starting material is consumed.[7]

  • Workup: Once complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic base and salts.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as flash column chromatography, to obtain the desired coupled product.[7]

References

How to prevent protodeboronation of 2-Chloro-4-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Chloro-4-methylphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during its use in chemical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern for this compound?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] For this compound, this results in the formation of 2-chloro-4-methyltoluene, consuming the starting material and reducing the yield of the desired coupled product. This side reaction is a known issue for many arylboronic acids, and its rate is influenced by factors such as reaction temperature, pH (basicity), and the electronic properties of the substituents on the aromatic ring.[1] The presence of an electron-withdrawing chloro group at the ortho position can make this compound more susceptible to protodeboronation under certain conditions.

Q2: I am observing significant formation of the protodeboronated byproduct in my Suzuki-Miyaura reaction. What are the likely causes?

A2: Several factors can contribute to increased protodeboronation of this compound:

  • High Reaction Temperature: Elevated temperatures can accelerate the rate of protodeboronation.

  • Strong Bases: The use of strong bases (e.g., NaOH, KOH) can promote the formation of boronate species that are more prone to protonolysis.[1]

  • Presence of Water: While often necessary for the catalytic cycle, excessive water can serve as a proton source, facilitating protodeboronation.

  • Inefficient Catalytic System: A slow or inefficient palladium catalyst can allow the protodeboronation side reaction to compete more effectively with the desired cross-coupling.

  • Prolonged Reaction Times: Extended exposure of the boronic acid to the reaction conditions increases the opportunity for decomposition.

Troubleshooting Guides

Issue 1: Low Yield of Desired Product and Significant Protodeboronation

This is the most common issue when using this compound. The following troubleshooting steps can help to minimize protodeboronation and improve the yield of your Suzuki-Miyaura coupling reaction.

Troubleshooting Workflow:

G start Low Yield & High Protodeboronation step1 Optimize Reaction Conditions start->step1 step2 Use a Boronic Acid Derivative step1->step2 If problem persists end Problem Resolved step1->end If yield improves step3 Employ a Highly Active Catalyst step2->step3 For very challenging substrates step2->end If yield improves step3->end If yield improves

Caption: Troubleshooting workflow for minimizing protodeboronation.

1. Optimization of Reaction Conditions

A systematic optimization of reaction parameters is the first line of defense against protodeboronation.

ParameterRecommendation to Minimize ProtodeboronationRationale
Base Use milder bases such as K₃PO₄, K₂CO₃, Cs₂CO₃, or KF.Stronger bases can accelerate the formation of boronate species that are more susceptible to protonolysis.[1]
Temperature Conduct the reaction at the lowest effective temperature (e.g., 60-80 °C).Higher temperatures increase the rate of the protodeboronation side reaction.
Solvent Use anhydrous solvents or minimize the amount of water in the reaction mixture.Water acts as a proton source for the protodeboronation reaction.[1]
Reaction Time Monitor the reaction closely by TLC or LC-MS and stop the reaction once the limiting reagent is consumed.Prolonged exposure to the reaction conditions can lead to increased decomposition of the boronic acid.

2. Use of Boronic Acid Derivatives

If optimizing reaction conditions is insufficient, converting the boronic acid to a more stable derivative is a highly effective strategy.

DerivativeStructureAdvantagesConsiderations
Pinacol (B44631) Ester More stable to storage and less prone to protodeboronation than the free boronic acid.[2]Can be less reactive than the boronic acid, sometimes requiring higher temperatures for efficient coupling.[2]
MIDA Ester Exceptionally stable, crystalline, and air-stable solids.[3][4] They participate in a "slow-release" of the boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[1]Requires an additional synthetic step for preparation. The MIDA group must be cleaved under basic aqueous conditions to release the free boronic acid for coupling.[3]

Comparative Stability and Reactivity:

3. Employment of a Highly Active Catalyst System

A more efficient catalyst can significantly increase the rate of the desired Suzuki-Miyaura coupling, allowing it to outcompete the protodeboronation side reaction.

  • Recommendation: Utilize modern palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald or Fu ligands). These catalysts are often highly active at lower temperatures, further disfavoring protodeboronation.

  • Example Catalyst Systems: Pd(OAc)₂ with ligands like SPhos, XPhos, or RuPhos. Pre-formed palladium precatalysts incorporating these ligands are also commercially available and highly effective.

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling with this compound

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide, incorporating measures to minimize protodeboronation.

Reaction Scheme:

G cluster_0 This compound This compound Ar-Br Ar-Br This compound->Ar-Br + Pd Catalyst, Base Pd Catalyst Base Ar-Br->Pd Catalyst, Base Solvent, Heat Solvent Heat Pd Catalyst, Base->Solvent, Heat Coupled Product Coupled Product Solvent, Heat->Coupled Product

Caption: General Suzuki-Miyaura coupling reaction.

Reagents:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a dry Schlenk flask, add the aryl bromide, this compound, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst under a positive flow of the inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling Using the Pinacol Ester of this compound

This protocol is recommended when significant protodeboronation is observed with the free boronic acid.

Synthesis of the Pinacol Ester:

The pinacol ester can be synthesized by reacting this compound with pinacol in a suitable solvent (e.g., toluene (B28343) or THF) with azeotropic removal of water.

Coupling Protocol:

The coupling procedure is similar to Protocol 1, with the following modifications:

  • Boron Reagent: Use the this compound pinacol ester (1.2 - 1.5 equiv).

  • Base: A fluoride (B91410) source such as KF or CsF is often effective in promoting the transmetalation of boronic esters. Alternatively, K₃PO₄ can be used.

  • Temperature: Higher temperatures (e.g., 90-110 °C) may be required to achieve a reasonable reaction rate with the less reactive pinacol ester.

Protocol 3: "Slow-Release" Suzuki-Miyaura Coupling Using the MIDA Ester of this compound

This is the most robust method for preventing protodeboronation, especially for challenging substrates.

Synthesis of the MIDA Ester:

The MIDA ester is prepared by the condensation of this compound with N-methyliminodiacetic acid.[3]

Coupling Protocol:

  • Follow the general setup and purification procedures outlined in Protocol 1.

  • Boron Reagent: Use the this compound MIDA ester (1.2 - 1.5 equiv).

  • Base: A mild aqueous base such as K₃PO₄ is used to slowly hydrolyze the MIDA ester, releasing the active boronic acid.

  • Solvent: A mixed solvent system such as dioxane/water is typically used.

  • Reaction Time: The slow release of the boronic acid may necessitate longer reaction times. Monitor the reaction progress carefully.

Logical Relationship for Reagent Selection:

G start Starting Suzuki-Miyaura Reaction q1 Is significant protodeboronation observed? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no use_pinacol_ester Switch to this compound pinacol ester a1_yes->use_pinacol_ester use_boronic_acid Continue with this compound a1_no->use_boronic_acid end end use_boronic_acid->end q2 Is the reaction with the pinacol ester still low-yielding? a2_yes Yes q2->a2_yes a2_no No q2->a2_no use_mida_ester Use this compound MIDA ester a2_yes->use_mida_ester a2_no->end Problem Resolved use_pinacol_ester->q2 use_mida_ester->end

Caption: Decision tree for selecting the appropriate boron reagent.

References

Technical Support Center: Optimizing Reactions with 2-Chloro-4-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for 2-Chloro-4-methylphenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is an organoboron compound with the chemical formula C₇H₈BClO₂. It is primarily used as a reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] This reaction is crucial in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Q2: What are the main challenges when using this compound in Suzuki-Miyaura coupling reactions?

A2: The main challenges stem from the steric hindrance caused by the ortho-chloro substituent and the electronic properties of the molecule. These factors can lead to lower reaction yields and slower reaction rates. Additionally, like other boronic acids, it is susceptible to side reactions such as protodeboronation and homocoupling.

Q3: What are the most common side reactions observed with this compound and how can they be minimized?

A3: The two most common side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the undesired cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[2] It is often promoted by high temperatures, the presence of water, and basic conditions. To minimize protodeboronation, it is recommended to use anhydrous solvents, carefully select the base, and use the lowest effective reaction temperature.[3]

  • Homocoupling: This reaction results in the formation of a biaryl product from two molecules of the boronic acid. It is often promoted by the presence of oxygen or Pd(II) species.[4] Thoroughly degassing the reaction mixture and using a slight excess of the boronic acid can help to mitigate this side reaction.[3]

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material

Low or no conversion of the starting material is a common issue. The following guide provides a systematic approach to troubleshooting this problem.

Troubleshooting Workflow for Low Conversion

low_conversion_troubleshooting start Low/No Conversion catalyst_check 1. Check Catalyst Activity start->catalyst_check conditions_check 2. Optimize Reaction Conditions start->conditions_check reagents_check 3. Verify Reagent Purity start->reagents_check catalyst_solution Use a more active catalyst system (e.g., Buchwald ligands) and ensure rigorous degassing. catalyst_check->catalyst_solution conditions_solution Increase temperature incrementally. Screen different bases (e.g., K3PO4, Cs2CO3). Vary solvent system (e.g., Dioxane/H2O). conditions_check->conditions_solution reagents_solution Use fresh, pure boronic acid. Use anhydrous and degassed solvents. reagents_check->reagents_solution side_product_minimization start High Side Product Formation protodeboronation Protodeboronation Detected start->protodeboronation homocoupling Homocoupling Detected start->homocoupling protodeboronation_solutions Use anhydrous conditions. Employ a milder base (e.g., KF). Lower reaction temperature. Consider using a boronic ester. protodeboronation->protodeboronation_solutions homocoupling_solutions Thoroughly degas the reaction mixture. Use a slight excess of boronic acid. Consider slow addition of the boronic acid. homocoupling->homocoupling_solutions suzuki_protocol setup 1. Reaction Setup degas 2. Degassing setup->degas reagents 3. Reagent Addition degas->reagents reaction 4. Reaction reagents->reaction workup 5. Workup reaction->workup purification 6. Purification workup->purification

References

Technical Support Center: Suzuki Coupling with 2-Chloro-4-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Chloro-4-methylphenylboronic acid in Suzuki coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in Suzuki coupling?

A1: The primary side reactions encountered are protodeboronation (replacement of the boronic acid group with a hydrogen) and homocoupling of the boronic acid to form 2,2'-dichloro-4,4'-dimethyl-1,1'-biphenyl. These side reactions can reduce the yield of the desired cross-coupled product.

Q2: Why is this compound considered a challenging substrate for Suzuki coupling?

A2: The ortho-chloro substituent introduces steric hindrance around the boronic acid moiety. This can impede the transmetalation step in the catalytic cycle, slowing down the desired reaction and allowing more time for side reactions to occur. The electron-withdrawing nature of the chlorine atom can also influence the electronic properties of the boronic acid, potentially affecting its reactivity.

Q3: How can I minimize protodeboronation?

A3: Protodeboronation is often promoted by aqueous basic conditions and elevated temperatures. To minimize this side reaction, consider using anhydrous solvents, a milder base (e.g., K₃PO₄ or Cs₂CO₃ instead of NaOH or KOH), and the lowest effective reaction temperature. Minimizing the reaction time can also be beneficial.

Q4: What conditions favor the homocoupling of this compound?

A4: Homocoupling is often promoted by the presence of oxygen and certain palladium catalysts. Ensuring the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) is crucial. The choice of palladium precursor and ligand can also influence the extent of homocoupling.

Q5: Can the choice of palladium catalyst and ligand impact the success of the reaction?

A5: Absolutely. For sterically hindered substrates like this compound, bulky and electron-rich phosphine (B1218219) ligands (e.g., Buchwald or Fu ligands like XPhos, SPhos) are often more effective. These ligands can facilitate the oxidative addition and reductive elimination steps of the catalytic cycle and may help to suppress side reactions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Desired Product 1. Inactive catalyst. 2. Inefficient transmetalation due to steric hindrance. 3. Decomposition of the boronic acid (protodeboronation). 4. Poor choice of base or solvent.1. Use a fresh, high-quality palladium catalyst and ligand. Consider a pre-catalyst. 2. Employ a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos). 3. Use anhydrous solvents and a milder base (K₃PO₄, Cs₂CO₃). Run the reaction at the lowest effective temperature. 4. Screen different solvents (e.g., dioxane, toluene, DMF) and bases.
Significant Formation of Homocoupled Byproduct 1. Presence of oxygen in the reaction mixture. 2. The chosen palladium catalyst promotes homocoupling.1. Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. 2. Experiment with different palladium precursors (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂) and ligands.
Significant Formation of Protodeboronated Byproduct 1. Excess water and/or strong base. 2. High reaction temperature or prolonged reaction time.1. Use anhydrous solvents and a non-hydroxide base (e.g., K₃PO₄, CsF). 2. Optimize the reaction temperature and time to find the minimum required for product formation. Monitor the reaction progress by TLC or GC/MS.
Incomplete Consumption of Starting Materials 1. Insufficient catalyst loading. 2. Reaction time is too short. 3. Low reaction temperature.1. Increase the catalyst and/or ligand loading incrementally. 2. Extend the reaction time, monitoring for product formation and potential byproduct increase. 3. Gradually increase the reaction temperature.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general starting point. Optimization of the catalyst, ligand, base, solvent, and temperature will likely be necessary for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane (B91453) or toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and base (2.0 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (5-10 mL). In a separate vial, mix the palladium catalyst (e.g., 0.02 mmol Pd₂(dba)₃) and ligand (e.g., 0.04 mmol XPhos) in a small amount of the solvent and add this mixture to the reaction flask.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Visualizing Reaction Pathways

To better understand the processes occurring during the Suzuki coupling, the following diagrams illustrate the main catalytic cycle and the key side reactions.

Suzuki_Coupling_Cycle cluster_main Suzuki Coupling Catalytic Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)₂) Ar-Pd(II)-Ar'(L2)->Pd(0)L2  Regenerates  Catalyst Ar-Ar' Ar-Ar' (Product) Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Side_Reactions cluster_side Common Side Reactions ArB(OH)2 2-Chloro-4-methyl- phenylboronic acid Protodeboronation Protodeboronation (Ar-H) ArB(OH)2->Protodeboronation + H⁺ (from H₂O, etc.) Homocoupling Homocoupling (Ar-Ar) ArB(OH)2->Homocoupling O₂, Pd(II)

Caption: Key side reactions in Suzuki coupling.

Improving the stability of 2-Chloro-4-methylphenylboronic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Chloro-4-methylphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this reagent in solution and to troubleshoot common issues encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: Like other arylboronic acids, this compound is susceptible to two main degradation pathways in solution:

  • Protodeboronation: This is the cleavage of the C-B bond, where the boronic acid group is replaced by a hydrogen atom. This process is often catalyzed by aqueous acidic or basic conditions.[1] The general reaction is: Ar-B(OH)₂ + H₂O → ArH + B(OH)₃.[1]

  • Oxidation: The boronic acid group can be oxidized, particularly in the presence of reactive oxygen species, leading to the formation of phenolic byproducts.[2] This can be a significant issue in reactions that are not performed under an inert atmosphere.

Q2: How does pH affect the stability of this compound solutions?

A2: The pH of the solution plays a critical role in the stability of this compound. Generally, arylboronic acids are most stable at a neutral pH.[3] Both acidic and basic conditions can accelerate protodeboronation.[1][3] The rate of protodeboronation is often pH-dependent, with profiles showing that the reaction can proceed through different pathways depending on the pH, including acid-catalyzed, base-catalyzed, and even self-catalyzed pathways when the pH is close to the pKa of the boronic acid.[1][4][5][6]

Q3: What are the recommended solvents for preparing and storing solutions of this compound?

A3: For short-term use, dissolving this compound in a non-aqueous, aprotic solvent such as acetonitrile (B52724) (ACN) or tetrahydrofuran (B95107) (THF) can help minimize hydrolytic degradation.[7] For longer-term storage in solution, it is recommended to store aliquots at low temperatures, such as -20°C or -80°C, under an inert atmosphere.[3] One supplier suggests that in DMSO, the stock solution is stable for 6 months at -80°C and 1 month at -20°C.[8] It is important to use freshly opened, anhydrous solvents, as the presence of water can promote hydrolysis.[8]

Q4: How can I improve the stability of this compound for use in reactions like Suzuki-Miyaura coupling?

A4: To enhance stability, especially for applications like Suzuki-Miyaura cross-coupling, consider the following strategies:

  • Use of Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol (B44631) ester or a MIDA boronate, can protect it from premature degradation.[1] These esters can often be isolated and purified more easily and can release the active boronic acid in situ under the reaction conditions.[1][9]

  • Inert Atmosphere: Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

  • Control of pH: Maintain the reaction pH in a range that minimizes protodeboronation while still allowing for efficient transmetalation in the catalytic cycle.

  • Slow Release Strategy: Using stable precursors like MIDA boronates allows for the slow and continuous release of the boronic acid during the reaction, keeping its concentration low and minimizing degradation.[9]

Troubleshooting Guides

Issue 1: Low Yield or No Reaction in Suzuki-Miyaura Coupling
Possible Cause Troubleshooting Step
Degradation of this compoundVerify the integrity of the boronic acid: Before setting up the reaction, check the purity of the solid reagent. Consider preparing a fresh solution. Monitor for degradation: Use techniques like HPLC or ¹H NMR to check for the presence of the protodeboronated byproduct (1-chloro-3-methylbenzene) in your boronic acid stock. Switch to a more stable derivative: If degradation is suspected, use a corresponding pinacol or MIDA boronate ester of this compound.
Suboptimal reaction conditionsEnsure inert atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of nitrogen or argon throughout the reaction. Optimize base and solvent: The choice of base and solvent can significantly impact the stability of the boronic acid and the reaction rate. Screen different conditions if necessary.
Inactive catalystUse fresh catalyst: Palladium catalysts can deactivate over time. Ensure you are using a high-quality, active catalyst.
Issue 2: Inconsistent Results Between Batches
Possible Cause Troubleshooting Step
Variability in the quality of this compoundCharacterize each new batch: Do not assume that the purity and stability of each batch are identical. Perform a quick purity check (e.g., melting point, NMR) on each new lot.
Inconsistent solution preparationStandardize solution preparation: Always use the same procedure for preparing solutions. Use fresh, anhydrous solvents and protect the solution from moisture and air. Prepare fresh solutions for critical experiments.
Storage of solutionsAliquot and store properly: Avoid multiple freeze-thaw cycles by aliquoting stock solutions. Store them at a low temperature (-20°C or -80°C) under an inert atmosphere.

Quantitative Data Summary

Compound/DerivativeConditionStability ObservationAnalytical Method
Phenylboronic acid derivative (Diisopropanolamine boronic ester)DMSO-d₆ with 50% D₂O, 25 °CHydrolysis constant (K_hyd) = 0.04¹H NMR
Phenylboronic acid derivative (Diethanolamine boronic ester)DMSO-d₆ with 50% D₂O, 25 °CHydrolysis constant (K_hyd) = 0.44¹H NMR
Various arylboronic pinacol estersRP-HPLC, XTerra MS C18 column, no pH modifierMinimal to no on-column hydrolysis observedHPLC

Table adapted from general findings on boronic ester stability.[7]

Experimental Protocols

Protocol 1: Monitoring the Stability of this compound in Solution by ¹H NMR Spectroscopy

Objective: To qualitatively and semi-quantitatively assess the degradation of this compound in a given solvent over time.

Methodology:

  • Sample Preparation:

    • Accurately weigh a known amount of this compound (e.g., 5-10 mg).

    • Dissolve it in a deuterated solvent (e.g., DMSO-d₆, CD₃CN) in an NMR tube to a known concentration.

  • Initial Spectrum Acquisition:

    • Acquire a ¹H NMR spectrum immediately after preparation (t=0). Identify the characteristic peaks for this compound.

  • Incubation:

    • Store the NMR tube under the desired conditions (e.g., room temperature, elevated temperature).

  • Time-course Monitoring:

    • Acquire subsequent ¹H NMR spectra at regular intervals (e.g., every hour, every 24 hours).

  • Data Analysis:

    • Monitor for the appearance of new signals corresponding to degradation products, such as 1-chloro-3-methylbenzene (from protodeboronation).

    • By integrating the signals of the parent compound and the degradation product, the percentage of degradation over time can be estimated.

Protocol 2: Quantitative Analysis of this compound Stability by HPLC

Objective: To quantify the concentration of this compound and its major degradation product in solution under specific stress conditions.

Methodology:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

  • Stress Conditions:

    • Aliquot the stock solution into several vials.

    • Subject the vials to different stress conditions (e.g., varying pH by adding acid or base, elevated temperatures, exposure to light, or an oxidizing agent like hydrogen peroxide).[10][11][12][13][14]

  • Sample Collection:

    • At predetermined time points, take a sample from each vial.

  • HPLC Analysis:

    • Inject the samples into an HPLC system equipped with a suitable column (e.g., a C18 reversed-phase column) and a UV detector.[7][15]

    • Develop a gradient or isocratic method that effectively separates this compound from its degradation products.

  • Quantification:

    • Create a calibration curve using standards of known concentrations for both this compound and its expected primary degradation product (if available).

    • Determine the concentration of each compound in the stressed samples by comparing their peak areas to the calibration curve. This will allow for the calculation of the degradation rate.

Visualizations

degradation_pathways 2-Chloro-4-methylphenylboronic_acid This compound protodeboronation Protodeboronation (H₂O, H⁺/OH⁻) 2-Chloro-4-methylphenylboronic_acid->protodeboronation oxidation Oxidation (e.g., O₂) 2-Chloro-4-methylphenylboronic_acid->oxidation degraded_product1 1-Chloro-3-methylbenzene protodeboronation->degraded_product1 degraded_product2 2-Chloro-4-methylphenol oxidation->degraded_product2

Caption: Primary degradation pathways of this compound.

troubleshooting_workflow start Low Yield in Suzuki-Miyaura Reaction check_boronic_acid Check Boronic Acid Integrity (NMR, HPLC) start->check_boronic_acid degraded Degradation Observed? check_boronic_acid->degraded use_ester Use Stable Derivative (e.g., MIDA or Pinacol Ester) degraded->use_ester Yes check_conditions Review Reaction Conditions (Inert atmosphere, solvent, base) degraded->check_conditions No end Problem Resolved use_ester->end conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Optimize Conditions conditions_ok->optimize_conditions No check_catalyst Check Catalyst Activity conditions_ok->check_catalyst Yes optimize_conditions->check_catalyst check_catalyst->end

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

References

Technical Support Center: Purification of Products from 2-Chloro-4-methylphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products involving 2-Chloro-4-methylphenylboronic acid. The focus is on addressing specific issues that may be encountered during experimental work, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in Suzuki-Miyaura reactions involving this compound?

A1: Common impurities include unreacted starting materials (this compound and the coupling partner), homocoupled byproducts (from the boronic acid or the aryl halide), protodeboronated starting material (forming 1-chloro-3-methylbenzene), and residual palladium catalyst. The formation of these impurities can be influenced by reaction conditions such as the choice of catalyst, base, solvent, and reaction temperature.[1][2]

Q2: How can I remove unreacted this compound from my reaction mixture?

A2: A common and effective method is to perform a basic aqueous wash (e.g., with 1M NaOH or K₂CO₃ solution) during the workup. The acidic boronic acid will be converted to its water-soluble boronate salt, which will partition into the aqueous layer.[1] This can be followed by extraction of the desired product into an organic solvent. For more persistent contamination, specialized scavenger resins with diol functionalities can be employed to selectively bind and remove boronic acids.

Q3: What is the best general approach for purifying the biaryl product?

A3: The optimal purification strategy depends on the physical properties of your product (solid vs. oil) and the nature of the impurities. A typical workflow involves an initial aqueous workup to remove inorganic salts and the base, followed by either column chromatography or recrystallization. For solid products, recrystallization is often a highly effective final purification step.[2][3]

Q4: My desired product is an oil and does not crystallize. What is the best purification method?

A4: For oily products, silica (B1680970) gel column chromatography is the most suitable purification method. Careful selection of the eluent system is crucial for achieving good separation from impurities.[3] Preparative HPLC can also be considered for challenging separations.

Q5: How can I remove residual palladium catalyst from my product?

A5: Residual palladium can often be removed by filtering the crude product solution through a pad of Celite®.[3] Alternatively, treatment with activated carbon or the use of specialized palladium scavenger resins can be effective.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of your target compound.

Problem 1: Low yield of the desired biaryl product after purification.

Possible Cause Suggested Solution
Incomplete Reaction Before starting the purification, ensure the reaction has gone to completion using TLC or LC-MS analysis. If not, consider optimizing reaction conditions (e.g., extending reaction time, increasing temperature, or using a more active catalyst system).
Product Loss During Workup If your product has acidic or basic functionalities, it may partition into the aqueous layer during extraction. Check and adjust the pH of the aqueous layer to ensure your product remains in the organic phase. Emulsions can also lead to product loss; they can often be broken by the addition of brine.
Co-elution During Chromatography If the product and impurities have similar polarities, separation by column chromatography can be challenging. Optimize the eluent system using TLC with various solvent mixtures. A shallower gradient during elution can also improve separation.
Inefficient Recrystallization Ensure you are using a minimal amount of a suitable hot solvent. If recovery is low, it's possible the product is too soluble in the chosen solvent. Try a different solvent or a solvent mixture. Cooling the solution slowly and then in an ice bath can maximize crystal formation.

Problem 2: Persistent contamination with a homocoupled byproduct.

Possible Cause Suggested Solution
Reaction Conditions Favoring Homocoupling The presence of oxygen can promote homocoupling. Ensure your reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) and that solvents are properly degassed.
Similar Polarity to Desired Product Homocoupled byproducts often have similar polarity to the desired product, making chromatographic separation difficult. Consider using preparative HPLC for challenging separations. Recrystallization, if your product is a solid, can also be very effective at removing minor impurities.

Problem 3: The purified product is still contaminated with boron-containing impurities.

Possible Cause Suggested Solution
Inefficient Basic Wash Perform multiple extractions with a dilute base (e.g., 1M NaOH) to ensure complete removal of the boronic acid.
Formation of Neutral Boronate Esters If the reaction was performed in an alcohol solvent, neutral boronate esters may have formed, which are not readily removed by a basic wash. These can often be removed by column chromatography. A pre-treatment of the crude mixture by stirring with a diol (like pinacol (B44631) or 2,3-butanediol) followed by an acid/base workup can convert the boronic acid to a more easily separable ester.[4]
Co-elution on Silica Gel Boronic acids can sometimes streak or co-elute with products on silica gel. Modifying the eluent system, for instance by adding a small amount of a polar solvent like methanol, can help wash the boronic acid from the column.

Data Presentation

The following tables summarize typical purification outcomes. Note that specific values will vary depending on the reaction scale, the specific coupling partners, and the precise experimental conditions.

Table 1: Comparison of Purification Methods for a Hypothetical Suzuki-Miyaura Reaction Product

Purification MethodTypical Recovery (%)Typical Purity (%)Notes
Column Chromatography (Silica Gel) 70-90>95Effective for both solid and oily products. Can be optimized for challenging separations.
Recrystallization 80-95>98Only applicable to solid products. Highly effective for removing small amounts of impurities.
Preparative HPLC 50-80>99Can achieve very high purity but is more resource-intensive and less suitable for large-scale purification.

Table 2: Common Eluent Systems for Column Chromatography of Biaryl Compounds

Product PolarityRecommended Starting Eluent System
Non-polar Hexane / Ethyl Acetate (B1210297) (e.g., 95:5 to 80:20)
Moderately Polar Hexane / Ethyl Acetate (e.g., 70:30 to 50:50) or Dichloromethane / Hexane
Polar Dichloromethane / Methanol (e.g., 99:1 to 95:5) or Ethyl Acetate

Experimental Protocols

The following is an adapted, general procedure for a Suzuki-Miyaura coupling reaction using this compound, followed by a standard purification protocol. This should be considered a starting point and may require optimization for your specific substrates.

Protocol 1: General Suzuki-Miyaura Coupling and Purification

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (1.0 mmol), this compound (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene (B28343) and water, 4:1, 10 mL).

  • Reaction: Heat the mixture with stirring at the desired temperature (e.g., 90 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate, 20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with 1M NaOH solution (2 x 10 mL) to remove unreacted boronic acid, followed by a wash with brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Column Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[2] Combine the pure fractions and remove the solvent to yield the purified product.

    • Recrystallization (for solid products): Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, or an ethyl acetate/hexanes mixture). Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[5]

Visualization of Workflows

General Purification Workflow for Suzuki-Miyaura Reactions

Purification_Workflow crude Crude Reaction Mixture workup Aqueous Workup (Organic Solvent, H2O, Brine) crude->workup base_wash Basic Wash (e.g., 1M NaOH) to remove boronic acid workup->base_wash concentrate Concentrate Organic Layer base_wash->concentrate chromatography Column Chromatography (for oils or difficult separations) concentrate->chromatography recrystallization Recrystallization (for solids) concentrate->recrystallization palladium_scavenging Palladium Scavenging (if necessary) chromatography->palladium_scavenging pure_product Pure Product chromatography->pure_product Pd already removed recrystallization->palladium_scavenging recrystallization->pure_product Pd already removed palladium_scavenging->pure_product

Caption: General purification workflow for Suzuki-Miyaura reaction products.

Troubleshooting Logic for Purification Issues

Troubleshooting_Logic action_node action_node start_node Impure Product After Initial Purification impurity_check Boronic Acid Contamination? start_node->impurity_check Identify Impurities (NMR, LC-MS) end_node Pure Product base_wash Perform Aqueous Base Wash impurity_check->base_wash Yes homocoupling_check Homocoupling Byproduct? impurity_check->homocoupling_check No base_wash->end_node re_purify Re-purify by Chromatography (optimize eluent or use prep HPLC) homocoupling_check->re_purify Yes palladium_check Palladium Residue? homocoupling_check->palladium_check No re_purify->end_node palladium_check->end_node No scavenger Treat with Palladium Scavenger or Activated Carbon palladium_check->scavenger Yes scavenger->end_node

Caption: Troubleshooting logic for common purification challenges.

References

Overcoming solubility issues with 2-Chloro-4-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 2-Chloro-4-methylphenylboronic acid in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is an organoboron compound with the chemical formula C₇H₈BClO₂.[1][2][3] It is typically a white to off-white powder.[2] This compound is a versatile reagent in organic synthesis, most notably as a partner in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds, which are essential for creating complex organic molecules for pharmaceuticals and agrochemicals.[2]

Q2: What are the general solubility characteristics of this compound?

A2: Boronic acids, as a class, are typically soluble in polar organic solvents and have limited solubility in nonpolar solvents. This compound is known to be highly soluble in dimethyl sulfoxide (B87167) (DMSO).[4] Its solubility in other common organic solvents is influenced by the polarity of the solvent.

Q3: Why is my this compound not dissolving, even in a recommended solvent?

A3: A common issue with boronic acids is their tendency to undergo dehydration to form a cyclic trimeric anhydride (B1165640) called a boroxine. This can occur during storage or upon heating. Boroxines have different physical properties, including solubility, compared to the parent boronic acid, which can lead to dissolution problems. Commercial batches of boronic acids may contain varying amounts of the corresponding boroxine.

Q4: Can increasing the temperature help dissolve this compound?

A4: Yes, increasing the temperature of the solvent can significantly improve the solubility of this compound. Many Suzuki-Miyaura coupling reactions, a common application for this compound, are run at elevated temperatures (e.g., 80-110 °C) to ensure all reactants are in solution. However, be aware that excessively high temperatures might promote side reactions, such as protodeboronation.

Q5: How does the choice of base in a Suzuki-Miyaura coupling reaction affect the solubility of this compound?

A5: The base plays a crucial role in activating the boronic acid for the catalytic cycle. The use of an aqueous solution of an inorganic base (e.g., K₂CO₃, K₃PO₄) can facilitate the dissolution of the boronic acid by forming the more soluble boronate salt. Therefore, a biphasic solvent system, such as Toluene/H₂O or Dioxane/H₂O, is often employed. The base must have some solubility in the reaction medium to be effective.

Solubility Data

SolventChemical FormulaSolubilityNotes
Dimethyl Sulfoxide (DMSO)C₂H₆OS200 mg/mL[4]Ultrasonic treatment may be needed. Hygroscopic DMSO can significantly impact solubility; use newly opened solvent.[4]
MethanolCH₄OSolubleA polar protic solvent, generally good for dissolving boronic acids.
EthanolC₂H₆OSolubleSimilar to methanol, its polarity facilitates the dissolution of boronic acids.
Tetrahydrofuran (THF)C₄H₈OModerately SolubleOften used in Suzuki couplings, sometimes with a co-solvent like water to improve solubility of reagents.
1,4-Dioxane (B91453)C₄H₈O₂Moderately SolubleAnother common solvent for cross-coupling reactions, frequently used with water.
Dimethylformamide (DMF)C₃H₇NOSolubleA polar aprotic solvent that can be effective in dissolving boronic acids.
TolueneC₇H₈Sparingly SolubleA nonpolar solvent; solubility is expected to be low. Often used in biphasic systems with water for Suzuki reactions.
HexanesC₆H₁₄InsolubleA nonpolar solvent; boronic acids generally have very poor solubility in such solvents.

Troubleshooting Guide for Solubility Issues

Problem: this compound is not dissolving in the chosen reaction solvent, leading to a sluggish or incomplete reaction.

Below is a systematic approach to troubleshoot and overcome this issue.

G cluster_0 Troubleshooting Workflow for Solubility Issues start Start: Incomplete Dissolution of Boronic Acid solvent Step 1: Re-evaluate Solvent Choice Is the solvent appropriate for boronic acids? (e.g., polar aprotic/protic) start->solvent temp Step 2: Increase Temperature Gently heat the mixture (e.g., to 50-80°C). solvent->temp cosolvent Step 3: Add a Co-solvent For biphasic reactions (e.g., Suzuki), add water to dissolve the base and form the boronate salt. temp->cosolvent sonication Step 4: Apply Sonication Use an ultrasonic bath to aid dissolution. cosolvent->sonication ester Step 5: Consider Derivatization If solubility issues persist, convert to a more soluble boronic ester (e.g., pinacol (B44631) ester). sonication->ester end End: Improved Solubility and Reaction Outcome ester->end

Caption: A stepwise guide to resolving solubility problems with this compound.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general methodology for a Suzuki-Miyaura cross-coupling reaction using this compound, with a focus on addressing its solubility.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃), finely powdered

  • Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reagent Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the finely powdered base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes. This is crucial to prevent the oxidation of the palladium catalyst.

  • Solvent Addition and Dissolution:

    • Add the degassed 1,4-dioxane to the flask via syringe.

    • Stir the mixture at room temperature for 5-10 minutes. Observe for dissolution.

    • Add the degassed water. The addition of water should help dissolve the inorganic base and facilitate the formation of the water-soluble boronate species from the this compound.

    • If the boronic acid is still not fully dissolved, gently warm the mixture to 40-50°C while stirring.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (1-5 mol%) to the flask.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. The biphasic mixture should be stirred at a rate that ensures good mixing between the organic and aqueous layers.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

G cluster_1 Experimental Workflow for Suzuki-Miyaura Coupling prep 1. Reagent Preparation (Aryl Halide, Boronic Acid, Base) inert 2. Establish Inert Atmosphere (Purge with Ar or N₂) prep->inert dissolve 3. Solvent Addition & Dissolution (Dioxane, then Water; Gentle Heating if needed) inert->dissolve catalyst 4. Add Palladium Catalyst dissolve->catalyst react 5. Heat to Reaction Temperature (e.g., 80-110°C) catalyst->react monitor 6. Monitor Reaction Progress (TLC or LC-MS) react->monitor workup 7. Reaction Workup (Extraction and Drying) monitor->workup purify 8. Purification (Column Chromatography) workup->purify

Caption: A summary of the key steps in a Suzuki-Miyaura coupling reaction.

References

Technical Support Center: Catalyst Poisoning in Reactions with 2-Chloro-4-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting advice and frequently asked questions (FAQs) regarding catalyst poisoning in palladium-catalyzed cross-coupling reactions involving 2-Chloro-4-methylphenylboronic acid.

Troubleshooting Guide

This guide addresses specific, common issues encountered during experiments with this compound, particularly in Suzuki-Miyaura coupling reactions.

Problem 1: My Suzuki-Miyaura reaction is sluggish or shows low conversion.

  • Potential Cause 1: Inherent Low Reactivity of the Aryl Chloride Coupling Partner. Aryl chlorides are generally less reactive than aryl bromides or iodides, making the oxidative addition step of the catalytic cycle more challenging.[1]

    • Solution: Employ a more active catalyst system. This often involves the use of bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands help to stabilize the palladium center and facilitate the oxidative addition of the aryl chloride.[2] Consider using a pre-formed Pd(0) source or a precatalyst that efficiently generates the active Pd(0) species.[2]

  • Potential Cause 2: Catalyst Poisoning. Impurities in the reactants, solvent, or from the reaction atmosphere can deactivate the palladium catalyst.

    • Solution:

      • Purify Reagents: Ensure the purity of this compound, the aryl halide, and any other reagents. Impurities such as sulfur-containing compounds are known catalyst poisons.[3] Recrystallization or column chromatography of the starting materials may be necessary.

      • Use High-Purity, Dry Solvents: Traces of water or other impurities in the solvent can lead to catalyst deactivation. Using freshly distilled or commercially available anhydrous solvents is recommended.

      • Degas the Reaction Mixture: Oxygen can oxidize and deactivate the Pd(0) catalyst.[1] Thoroughly degas the solvent and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using several freeze-pump-thaw cycles.[2]

Problem 2: I am observing significant formation of homocoupled boronic acid (biphenyl derivative of this compound).

  • Potential Cause: Catalyst Deactivation or Suboptimal Conditions. When the desired cross-coupling is slow, side reactions like homocoupling can become more prominent. This is often exacerbated by the presence of oxygen.[1]

    • Solution:

      • Rigorous Degassing: Ensure the complete removal of oxygen from the reaction mixture.[1]

      • Optimize Base and Solvent: The choice of base and solvent can significantly influence the relative rates of cross-coupling and homocoupling. Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvents (e.g., dioxane, THF, toluene, often with water as a co-solvent).[2][4]

      • Use a More Stable Boronic Acid Derivative: If homocoupling persists, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol (B44631) ester) to reduce the rate of this side reaction.

Problem 3: The reaction starts but stalls before completion.

  • Potential Cause: Progressive Catalyst Deactivation. The catalyst is initially active but is gradually poisoned over the course of the reaction. This can be due to impurities slowly being released or the thermal degradation of the catalyst or ligands at elevated temperatures.

    • Solution:

      • Increase Catalyst Loading: While not always ideal, a modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for gradual deactivation.

      • Optimize Reaction Temperature: Higher temperatures can increase reaction rates but may also accelerate catalyst decomposition. It may be beneficial to run the reaction at a lower temperature for a longer period.

      • Consider a More Robust Catalyst System: As mentioned previously, certain ligands and palladium precursors offer greater thermal stability.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons in palladium-catalyzed cross-coupling reactions?

A1: Common catalyst poisons include:

  • Sulfur Compounds: Thiols, thioethers, and elemental sulfur can irreversibly bind to the palladium center.[3]

  • Oxygen: Can oxidize the active Pd(0) to inactive Pd(II) species.[1]

  • Water and Protic Solvents (in excess): Can lead to protodeboronation of the boronic acid, reducing its effective concentration.

  • Halide Ions (in excess): While necessary for the catalytic cycle, a large excess of certain halide ions can sometimes inhibit the catalyst.

  • Coordinating Functional Groups: Functional groups on the substrates or in impurities that can strongly coordinate to the palladium center may inhibit catalysis.

Q2: How can I purify my this compound to remove potential catalyst poisons?

A2: Recrystallization is a common and effective method for purifying arylboronic acids. A suitable solvent system (e.g., water, or a mixture of an organic solvent and water) should be chosen where the boronic acid has good solubility at high temperatures and poor solubility at low temperatures, while the impurities remain soluble.

Q3: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound and an aryl chloride?

A3: A good starting point would be:

  • Catalyst: Pd₂(dba)₃ (1-2 mol%) with a bulky phosphine ligand like SPhos or XPhos (2-4 mol%).

  • Base: K₃PO₄ or Cs₂CO₃ (2-3 equivalents).

  • Solvent: A degassed mixture of dioxane and water (e.g., 4:1 or 10:1 ratio).[2][5]

  • Temperature: 80-110 °C.

  • Atmosphere: Inert (Argon or Nitrogen).

Always perform the reaction on a small scale first to optimize conditions before scaling up.

Data Presentation

Table 1: Troubleshooting Guide for Low Yield/Conversion

SymptomPotential CauseRecommended Action
No or very low product formationInactive catalyst- Use a fresh, high-quality catalyst and ligand.- Switch to a more robust ligand (e.g., SPhos, XPhos).[2]- Ensure rigorous degassing of solvents and reagents.[1][2]
Catalyst poisoning- Purify starting materials (boronic acid and aryl halide).- Use high-purity, anhydrous solvents.
Inappropriate reaction conditions- Screen different bases (e.g., K₃PO₄, Cs₂CO₃).[2]- Optimize the reaction temperature.
Reaction starts but stallsProgressive catalyst deactivation- Increase catalyst loading.- Use a more thermally stable catalyst system.- Lower the reaction temperature and increase the reaction time.
Significant homocoupling of boronic acidPresence of oxygen, suboptimal conditions- Ensure rigorous degassing.[1]- Screen different bases and solvents.[2][4]- Consider using a boronate ester derivative.
Formation of dehalogenated areneSide reaction (protodehalogenation)- Ensure the base is not too strong for the substrate.- Use a well-defined catalyst system to minimize side reactions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Chloride

This protocol is a general starting point and may require optimization for specific substrates.

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl chloride (1.0 eq), this compound (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).

  • Catalyst and Ligand Addition: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol % Pd) and the phosphine ligand (e.g., SPhos, 2-4 mol %).

  • Inert Atmosphere: Seal the vial with a septum, and evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane (B91453) and water, to achieve a concentration of ~0.1-0.5 M with respect to the aryl chloride) via syringe.

  • Reaction: Place the vial in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir the reaction vigorously for the specified time (typically 4-24 hours).

  • Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).

  • Workup: After the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and wash it with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.

Visualizations

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n PdII_1 R¹-Pd(II)L_n-X Pd0->PdII_1 Oxidative Addition PdII_2 R¹-Pd(II)L_n-R² PdII_1->PdII_2 Transmetalation PdII_2->Pd0 Reductive Elimination Product R¹-R² (Product) PdII_2->Product ArylHalide R¹-X (Aryl Halide) ArylHalide->PdII_1 BoronicAcid R²-B(OH)₂ (this compound) BoronicAcid->PdII_2 Base Base Base->PdII_2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low or No Yield in Suzuki-Miyaura Reaction check_catalyst Is the catalyst system active enough for aryl chlorides? start->check_catalyst change_catalyst Action: Switch to a more robust catalyst/ligand system (e.g., Buchwald-type ligands). check_catalyst->change_catalyst No check_purity Are starting materials and solvents pure and dry? check_catalyst->check_purity Yes change_catalyst->check_purity purify Action: Purify reagents and use anhydrous solvents. check_purity->purify No check_degassing Has the reaction been rigorously degassed? check_purity->check_degassing Yes purify->check_degassing degas Action: Re-run with freshly degassed solvents (e.g., Ar sparging). check_degassing->degas No optimize_conditions Action: Screen alternative bases, solvents, and temperatures. check_degassing->optimize_conditions Yes degas->optimize_conditions end Re-evaluate reaction scope and substrate reactivity. optimize_conditions->end

Caption: A troubleshooting flowchart for low-yield Suzuki-Miyaura reactions.

Catalyst_Poisoning_Causes cluster_poisons Common Catalyst Poisons cluster_effects Mechanism of Deactivation catalyst_deactivation {Catalyst Deactivation|Leads to low yield, stalled reactions, and side products} sulfur Sulfur Compounds (e.g., thiols) binding Irreversible binding to Pd active sites sulfur->binding oxygen Oxygen (O₂) oxidation Oxidation of Pd(0) to inactive Pd(II) oxygen->oxidation impurities Impurities in Reagents/ Solvents blocking Blocking of active sites impurities->blocking excess_ligand Degraded Ligand or Incorrect Stoichiometry instability Formation of unstable or inactive complexes excess_ligand->instability binding->catalyst_deactivation oxidation->catalyst_deactivation blocking->catalyst_deactivation instability->catalyst_deactivation

References

Minimizing homocoupling of 2-Chloro-4-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Minimizing Homocoupling of 2-Chloro-4-methylphenylboronic acid

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions to minimize the formation of the homocoupled biaryl byproduct (2,2'-dichloro-4,4'-dimethyl-1,1'-biphenyl) during Suzuki-Miyaura cross-coupling reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is boronic acid homocoupling in the context of a Suzuki-Miyaura reaction?

A1: Boronic acid homocoupling is a significant side reaction where two molecules of the boronic acid reagent (in this case, this compound) couple to form a symmetrical biaryl byproduct. This process consumes the boronic acid, reduces the yield of the desired cross-coupled product, and introduces a structurally similar impurity that can complicate purification.[1]

Q2: What are the primary causes of homocoupling with this compound?

A2: The two main drivers of boronic acid homocoupling are the presence of dissolved oxygen and the use of Palladium(II) precatalysts.[1]

  • Oxygen-Mediated Homocoupling: Dissolved oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then enter a catalytic cycle that promotes the homocoupling of the boronic acid.[2][3][4] The mechanism often involves the formation of a palladium peroxo complex which reacts with the boronic acid.[2][4][5]

  • Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt like Pd(OAc)₂ or PdCl₂ as the catalyst precursor, it can react directly with two molecules of the boronic acid to generate the homocoupled product. This process also reduces the Pd(II) to the active Pd(0) required for the main Suzuki cycle, but it does so at the expense of your starting material.[6]

Q3: Is this compound particularly susceptible to homocoupling?

A3: Yes, sterically hindered and electron-deficient boronic acids can be more prone to homocoupling. The chloro-substituent makes the aromatic ring electron-deficient, and its position ortho to the boronic acid group introduces steric hindrance. These factors can slow down the desired transmetalation step in the Suzuki-Miyaura cycle, making the competing homocoupling pathway more significant.[7]

Q4: How does the choice of base impact the formation of the homocoupled byproduct?

A4: The base is essential for activating the boronic acid to facilitate transmetalation.[8][9] However, an inappropriate choice or concentration can be detrimental. While a direct link to homocoupling is complex, using an excessively strong base can sometimes promote the decomposition of the boronic acid or catalyst. The key is to select a base that is effective for the cross-coupling (e.g., K₂CO₃, K₃PO₄) without accelerating side reactions.[10][11]

Troubleshooting Guides

Issue: Significant formation of 2,2'-dichloro-4,4'-dimethyl-1,1'-biphenyl byproduct is detected.

Follow this workflow to diagnose and resolve the issue.

G start High Homocoupling Detected degas Step 1: Enhance Degassing Procedures start->degas check1 Is Homocoupling Minimized? degas->check1 catalyst Step 2: Re-evaluate Palladium Source check1->catalyst No end Problem Resolved check1->end Yes check2 Is Homocoupling Minimized? catalyst->check2 additives Step 3: Introduce Additives check2->additives No check2->end Yes check3 Is Homocoupling Minimized? additives->check3 conditions Step 4: Optimize Reaction Conditions (Ligand, Base, Solvent) check3->conditions No check3->end Yes conditions->end

Caption: A logical workflow for troubleshooting homocoupling.

Detailed Troubleshooting Steps:

  • Enhance Degassing Procedures: Since oxygen is a primary cause of homocoupling, ensuring its rigorous exclusion is the first and most critical step.[12][13]

    • Good: Sparge your solvent and the reaction mixture with an inert gas (Argon or Nitrogen) for 20-30 minutes. A subsurface sparge is most effective.[1][13]

    • Better: Perform a minimum of three "freeze-pump-thaw" cycles on your solvent. This is one of the most effective methods for removing dissolved gases.[1][14]

  • Re-evaluate Palladium Source: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it may be the source of your homocoupling.[6]

    • Recommendation: Switch to a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃. These catalysts do not require an initial reduction step and can enter the catalytic cycle directly, reducing the opportunity for Pd(II)-mediated homocoupling.[14]

  • Introduce Additives: Certain additives can suppress homocoupling by managing the concentration of Pd(II) species.

    • Recommendation: Add a mild reducing agent, such as potassium formate (B1220265) (HCO₂K), to the reaction mixture. This can help reduce any Pd(II) species to Pd(0) without interfering with the main catalytic cycle.[13][15][16]

  • Optimize Reaction Conditions: Fine-tuning other parameters can favor the desired cross-coupling pathway.

    • Ligand: For hindered substrates, a bulky, electron-rich phosphine (B1218219) ligand can be beneficial. Consider using a ligand like SPhos (dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine), which has been shown to be effective in challenging coupling reactions.[7]

    • Slow Addition: Instead of adding all the this compound at the beginning, add it slowly over 30-60 minutes using a syringe pump. This keeps the instantaneous concentration of the boronic acid low, disfavoring the bimolecular homocoupling reaction.[14]

The Competing Pathways

The following diagram illustrates how the main Suzuki-Miyaura cycle is compromised by the oxygen-mediated homocoupling pathway.

G Suzuki-Miyaura Cycle vs. Homocoupling Pathway cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Undesired Homocoupling Pathway pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add + R-X o2 O₂ (Oxygen) pd0->o2 Oxidation pd2_rx R-Pd(II)-X ox_add->pd2_rx trans Transmetalation pd2_rx->trans + Ar'B(OH)₂ + Base pd2_r_ar R-Pd(II)-Ar' trans->pd2_r_ar red_elim Reductive Elimination pd2_r_ar->red_elim red_elim->pd0 product R-Ar' (Product) red_elim->product pd2_species Pd(II) Species o2->pd2_species homo_rxn Homocoupling Reaction pd2_species->homo_rxn + 2 Ar'B(OH)₂ byproduct Ar'-Ar' (Byproduct) homo_rxn->byproduct pd0_regen Pd(0)L_n homo_rxn->pd0_regen Generates Pd(0) pd0_regen->pd0 Re-enters cycle

Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.

Quantitative Data Summary

EntryPalladium SourceDegassing MethodAdditive (1.5 equiv)Expected Homocoupling %Expected Product Yield %
1Pd(OAc)₂ (2 mol%)NoneNoneHigh (>30%)Low (<50%)
2Pd(OAc)₂ (2 mol%)N₂ Sparge (30 min)NoneModerate (10-20%)Moderate (60-75%)
3Pd(OAc)₂ (2 mol%)Freeze-Pump-ThawNoneLow (5-10%)Good (75-85%)
4Pd(OAc)₂ (2 mol%)N₂ Sparge (30 min)Potassium FormateLow (<5%)Good-Excellent (>85%)
5Pd(PPh₃)₄ (2 mol%)N₂ Sparge (30 min)NoneLow (<5%)Excellent (>90%)

Note: This table is illustrative. Actual yields will vary based on the specific aryl halide, ligand, base, solvent, and temperature used.

Recommended Experimental Protocol

This protocol incorporates best practices to minimize homocoupling when using this compound.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Ligand (if not using a pre-formed complex, e.g., SPhos, 4 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene/Water 4:1, or Dioxane/Water 4:1)

Procedure:

  • Solvent Degassing: Prepare the reaction solvent. For optimal results, use the freeze-pump-thaw method (3 cycles). Alternatively, sparge the solvent with argon or nitrogen for at least 30 minutes.

  • Vessel Preparation: Add the aryl halide, base, and ligand (if applicable) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this process three times to ensure the vessel is free of oxygen.

  • Solvent Addition: Add the degassed solvent to the flask via a cannula or syringe under a positive pressure of inert gas.

  • Reagent Addition: Add the this compound to the mixture.

  • Final Degassing: Sparge the entire reaction mixture with the inert gas via a subsurface needle for an additional 10-15 minutes.

  • Catalyst Introduction: Under a positive flow of inert gas, add the Pd(0) catalyst to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting aryl halide is consumed.

  • Work-up: Cool the reaction to room temperature. Quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to separate the desired product from any residual homocoupled byproduct and other impurities.

References

Technical Support Center: 2-Chloro-4-methylphenylboronic acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing 2-Chloro-4-methylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in the Suzuki-Miyaura coupling of this compound?

A1: The base is crucial for activating the this compound. It facilitates the formation of a more nucleophilic boronate species (an "ate" complex), which is more reactive in the transmetalation step with the palladium catalyst. The choice of base can significantly impact the reaction rate and overall yield.

Q2: How do the substituents on this compound affect its reactivity?

A2: The chloro group at the ortho position and the methyl group at the para position have opposing electronic effects. The chloro group is electron-withdrawing, which can increase the acidity of the boronic acid but may also deactivate the aromatic ring towards oxidative addition in certain contexts. The methyl group is electron-donating. The ortho-chloro group also introduces steric hindrance, which can influence the choice of catalyst, ligand, and base to achieve optimal results.

Q3: Which type of base is generally recommended for Suzuki-Miyaura reactions with this compound?

A3: Both inorganic and organic bases can be used, but inorganic bases are more common. The choice depends on the specific coupling partners and the desired reaction conditions. Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are often preferred, especially if the coupling partner has base-sensitive functional groups. Stronger bases like cesium carbonate (Cs₂CO₃) may be required for less reactive aryl chlorides.

Q4: What are common side reactions to watch out for when using this compound?

A4: A common side reaction is protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is often promoted by high temperatures, strong bases, and the presence of water. Homocoupling of the boronic acid to form a symmetrical biaryl is another potential side reaction, which can be influenced by the presence of oxygen and the catalyst system.

Q5: How can I improve the yield of my Suzuki-Miyaura reaction with this compound?

A5: To improve the yield, consider the following:

  • Optimize the base: Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) to find the most effective one for your specific substrates.

  • Catalyst and Ligand: For sterically hindered substrates like this, using a bulky and electron-rich phosphine (B1218219) ligand can be beneficial.

  • Solvent: A mixture of an organic solvent (like dioxane, toluene, or DMF) and water is often used to dissolve both the organic reactants and the inorganic base.

  • Temperature: While heating is often necessary, excessive temperatures can promote side reactions. Optimization of the reaction temperature is key.

  • Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the catalyst.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Ineffective base for activation of the boronic acid. 2. Deactivated catalyst. 3. Insufficient reaction temperature.1. Screen a panel of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃. 2. Use a fresh catalyst or a pre-catalyst. Ensure the reaction is properly degassed. 3. Gradually increase the reaction temperature, monitoring for product formation and potential side reactions.
Significant Protodeboronation 1. Base is too strong or reaction temperature is too high. 2. Presence of excess water.1. Switch to a milder base (e.g., from Cs₂CO₃ to K₃PO₄ or K₂CO₃). Lower the reaction temperature. 2. Use anhydrous solvents and ensure all reagents are dry. If water is required for the base's solubility, use the minimum necessary amount.
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture. 2. Inefficient catalyst system.1. Thoroughly degas the solvent and reaction vessel before adding the catalyst. Maintain a positive pressure of inert gas. 2. Optimize the palladium source and ligand. Sometimes, using a pre-catalyst can minimize side reactions.
Reaction Stalls Before Completion 1. Catalyst has decomposed over the course of the reaction. 2. Insufficient amount of base.1. Try a more robust catalyst/ligand system. In some cases, a second addition of the catalyst may be beneficial. 2. Ensure an adequate excess of the base is used (typically 2-3 equivalents).

Data Presentation: Impact of Base Selection on Yield

The following table summarizes the reported yields for the Suzuki-Miyaura coupling of this compound with various aryl halides using different bases. This data is compiled from various literature sources and is intended to be a guide for reaction optimization.

Aryl Halide Base Catalyst System Solvent Temperature (°C) Yield (%)
4-BromoanisoleK₃PO₄Pd(OAc)₂ / PPh₃Toluene90Moderate to High
1-Bromo-4-nitrobenzeneK₂CO₃Pd(PPh₃)₄Toluene/H₂O80High
4-ChlorotolueneCs₂CO₃Pd(OAc)₂ / SPhosToluene110High
3-BromopyridineK₂CO₃Pd(dppf)Cl₂Dioxane/H₂O100Moderate

Note: "Moderate to High" and "High" are qualitative descriptors used when specific numerical yields were not provided in the source material. Actual yields are highly dependent on the specific reaction conditions and substrates.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol provides a general starting point for the Suzuki-Miyaura coupling reaction. Optimization of the base, catalyst, ligand, solvent, and temperature may be necessary for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., Dioxane/Water 4:1)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the aryl halide, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst to the flask under a positive flow of inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L2 OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar' L2 Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Product) RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OH)2 Boronate [Ar'-B(OH)3]- BoronicAcid->Boronate Activation Base Base (e.g., K2CO3) Base->Boronate Boronate->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield or No Reaction CheckBase Is the base appropriate? Start->CheckBase CheckCatalyst Is the catalyst active? CheckBase->CheckCatalyst Yes ActionBase Screen different bases (K2CO3, K3PO4, Cs2CO3) CheckBase->ActionBase No CheckTemp Is the temperature optimal? CheckCatalyst->CheckTemp Yes ActionCatalyst Use fresh catalyst/ligand Ensure inert atmosphere CheckCatalyst->ActionCatalyst No CheckProtodeboronation Protodeboronation observed? CheckTemp->CheckProtodeboronation Yes ActionTemp Adjust temperature (increase or decrease) CheckTemp->ActionTemp No ActionProtodeboronation Use milder base Lower temperature Anhydrous conditions CheckProtodeboronation->ActionProtodeboronation Yes Success Reaction Optimized CheckProtodeboronation->Success No ActionBase->CheckCatalyst ActionCatalyst->CheckTemp ActionTemp->CheckProtodeboronation ActionProtodeboronation->Success

Caption: Troubleshooting workflow for optimizing Suzuki-Miyaura reactions.

Technical Support Center: High-Throughput Screening of 2-Chloro-4-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the high-throughput screening (HTS) of conditions for 2-Chloro-4-methylphenylboronic acid, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in HTS?

This compound is an organoboron compound commonly used as a building block in organic synthesis. It is frequently employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds, a foundational reaction in pharmaceutical and materials science.[1] High-throughput screening (HTS) is used to rapidly identify the optimal reaction conditions (catalyst, ligand, base, solvent) for coupling this specific substrate, as finding the ideal combination can be a laborious and resource-intensive process.[1][2]

Q2: What are the primary advantages of using HTS over traditional optimization methods for this reaction?

HTS platforms offer significant advantages in speed, material consumption, and the richness of data generated.[1] While traditional methods involve adjusting one variable at a time, HTS allows for hundreds or even thousands of unique experiments to be run in parallel, drastically reducing optimization time from weeks or months to days.[1][3] This approach consumes materials on the nanomole to micromole scale and produces comprehensive datasets ideal for statistical analysis.[1]

Q3: What key parameters should be screened when using this compound in a Suzuki-Miyaura HTS?

A successful HTS campaign for a Suzuki-Miyaura coupling should systematically explore a broad set of variables.[2] The most critical parameters include:

  • Palladium Source/Precatalyst: Different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and pre-catalysts exhibit varying activity.[4][5][6][7]

  • Ligand: The ligand's steric and electronic properties are crucial, especially for activating the C-Cl bond of a coupling partner.[6] Bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos, XPhos) are often effective.[6][7]

  • Base: The base activates the boronic acid for transmetalation.[8] A range of bases with varying strengths and solubility (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) should be tested.[7]

  • Solvent: The solvent affects reagent solubility and reaction kinetics.[6][9] A diverse panel of solvents (e.g., Dioxane, THF, Toluene, DMF) is typically screened.[5][9]

Q4: What are the common analytical techniques for monitoring HTS reactions?

High-throughput analysis requires rapid and sensitive analytical methods. The most common technique is Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS or LC-MS), which can quickly determine the yield of the desired product in each well of a microplate.[1] Other methods include gas chromatography-mass spectrometry (GC-MS), fluorescence-based assays, and direct-injection mass spectrometry techniques like MALDI-MS.[10][11][12]

Q5: Are there stability or purity issues to consider with this compound?

Yes. Boronic acids can be unstable and undergo side reactions.[6] A primary concern is protodeboronation , where the boron group is replaced by a hydrogen atom, often accelerated by strong bases or aqueous conditions.[5][6][8] The purity of the starting boronic acid is also critical, as impurities can inhibit the catalyst. It is advisable to use high-purity reagents or purify them if necessary.[13] Using more stable boronic esters (e.g., pinacol (B44631) esters) can sometimes mitigate stability issues.[6]

Troubleshooting Guide

Problem: Low or No Product Conversion

Q: My HTS plate shows consistently low or no yield across all wells. What are the most common causes and how can I fix it?

Low conversion is a common issue in Suzuki-Miyaura reactions. A systematic check of reagents and conditions is the best approach.[6]

  • Possible Cause 1: Catalyst System Inactivity. The palladium catalyst may be inactive or unsuitable for the substrate. The active form is Pd(0), and if using a Pd(II) precatalyst, it may not be reducing properly in situ.[6] Oxygen can also oxidize and deactivate the catalyst.[7]

    • Solution: Ensure all reagents and solvents are thoroughly degassed and the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon).[9][13] Screen a wider array of palladium sources and ligands. For challenging substrates like aryl chlorides, specialized, electron-rich, and bulky ligands are often necessary.[6][7]

  • Possible Cause 2: Inappropriate Base. The base may be too weak to activate the boronic acid for the crucial transmetalation step, or it may have poor solubility in the reaction solvent.[8]

    • Solution: Screen a matrix of bases with varying strengths (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). K₃PO₄ is often a good choice for challenging couplings.[7] Ensure vigorous stirring to overcome solubility issues with heterogeneous inorganic bases.[8]

  • Possible Cause 3: Reagent Decomposition. The boronic acid may be degrading via protodeboronation before it can couple.[6]

    • Solution: Verify the quality and purity of the boronic acid. Consider using milder reaction conditions (lower temperature, weaker base) or switching to a more stable boronic ester derivative.[6][8]

  • Possible Cause 4: Sub-Optimal Temperature. The reaction temperature may be too low for the catalyst system to be effective.

    • Solution: Screen a range of temperatures (e.g., 80-110 °C).[6] However, be aware that excessively high temperatures can lead to reagent decomposition.[6]

Problem: Significant Side Product Formation

Q: My analysis shows significant peaks for side products like boronic acid homocoupling or protodeboronation. What causes this?

Side product formation points to specific flaws in the reaction conditions.

  • Possible Cause 1: Protodeboronation. This occurs when the C-B bond is cleaved and replaced by a C-H bond. It is often exacerbated by high temperatures, strong bases, and the presence of water.[5][8]

    • Solution: Use milder bases like K₃PO₄ or KF.[8] Ensure anhydrous reaction conditions if the chemistry allows.[5] Using the corresponding boronic ester can also increase stability.[8]

  • Possible Cause 2: Homocoupling. The coupling of two boronic acid molecules is a common side reaction, often promoted by the presence of oxygen.[5][8]

    • Solution: Rigorous degassing of all solvents and reagents is the most effective way to prevent this.[5] Running the reaction under a strict inert atmosphere is crucial.[7][13]

Problem: Poor Reproducibility

Q: I am seeing significant variation in yield between duplicate wells. What could be the cause?

Poor reproducibility undermines the reliability of HTS data. The cause is often technical rather than chemical.

  • Possible Cause 1: Inaccurate Liquid Handling. Automated liquid handlers may be poorly calibrated, leading to incorrect stoichiometry in different wells.

    • Solution: Regularly calibrate and verify the performance of all liquid handling robotics. Manually check stock solution concentrations.

  • Possible Cause 2: Poor Mixing or Temperature Gradients. If the reaction mixture is heterogeneous (e.g., with an insoluble base), insufficient stirring can lead to inconsistent results. Temperature gradients across the reaction block can also cause wells to react at different rates.

    • Solution: Ensure the stirring or shaking mechanism is effective for the reaction volume. Use reaction blocks with good thermal conductivity and verify temperature uniformity across the plate.

  • Possible Cause 3: Stock Solution Instability. If stock solutions of reagents (especially the catalyst, ligand, or boronic acid) are prepared long in advance, they may degrade over time, leading to inconsistent results between plates.

    • Solution: Prepare stock solutions fresh before each HTS run whenever possible. Store sensitive solutions under an inert atmosphere and at an appropriate temperature.

Data Presentation: Representative Screening Results

The following tables show example data from a hypothetical HTS campaign for the Suzuki-Miyaura coupling of an aryl chloride with this compound. Yields are determined by UPLC-MS.

Table 1: Example Data from Catalyst/Ligand Screening (Conditions: K₃PO₄ as base, Dioxane as solvent, 100 °C)

WellPd Source (2 mol%)Ligand (4 mol%)Yield (%)
B1Pd(OAc)₂PPh₃15
B2Pd(OAc)₂SPhos85
B3Pd(OAc)₂XPhos92
B4Pd₂(dba)₃PPh₃12
B5Pd₂(dba)₃SPhos88
B6Pd₂(dba)₃XPhos95

Table 2: Example Data from Base/Solvent Screening (Conditions: Pd₂(dba)₃ as Pd source, XPhos as ligand, 100 °C)

WellBase (2.5 eq)SolventYield (%)
C1K₂CO₃Dioxane/H₂O65
C2K₃PO₄Dioxane96
C3Cs₂CO₃Toluene88
C4K₂CO₃THF55
C5K₃PO₄Toluene91
C6Cs₂CO₃Dioxane90

Experimental Protocols

General Protocol for 96-Well Plate Suzuki-Miyaura HTS

This protocol is a general starting point and should be optimized for specific substrates and equipment. All manipulations should be performed under an inert atmosphere (e.g., in a glovebox).[5][13]

1. Preparation of Stock Solutions:

  • Aryl Halide Solution: Prepare a stock solution of the aryl halide partner (e.g., 0.2 M in anhydrous dioxane).

  • Boronic Acid Solution: Prepare a stock solution of this compound (e.g., 0.24 M, 1.2 eq) in anhydrous dioxane.[5]

  • Catalyst/Ligand Solutions: Prepare stock solutions of various palladium precatalysts and ligands in a suitable anhydrous solvent.[1] For example, a solution containing Pd₂(dba)₃ (0.01 M) and XPhos (0.02 M).

  • Base Solutions/Solids: Prepare stock solutions of soluble bases or pre-weigh solid, anhydrous bases into the reaction vials/wells (e.g., K₃PO₄, 2.0-3.0 eq).[8]

2. Reagent Dispensing:

  • Using an automated liquid handler or manual multichannel pipette, dispense the required reagents into each well of a 96-well reaction block containing stir bars.

  • Order of Addition: A typical order is to add the solid base first, followed by the catalyst/ligand solution, the aryl halide solution, and finally the boronic acid solution.

3. Reaction Execution:

  • Seal the 96-well plate securely with a cap mat or heat seal to prevent solvent evaporation and maintain an inert atmosphere.[1]

  • Place the sealed plate on a heated stirring block set to the desired temperature (e.g., 100 °C).

  • Stir the reactions vigorously for the specified time (e.g., 12-24 hours).

4. Quenching and Workup:

  • After the reaction is complete, cool the plate to room temperature.[1]

  • Quench each reaction by adding a suitable solvent like water or methanol.[1]

  • Add an internal standard solution in a suitable solvent (e.g., acetonitrile (B52724) or ethyl acetate) to each well.

5. Analysis Preparation:

  • Seal the plate again and shake to mix thoroughly.

  • Centrifuge the plate to pellet any solids.

  • Transfer an aliquot from the supernatant of each well into a 384-well analysis plate. Dilute further if necessary.[1]

  • Analyze the samples by UPLC-MS to determine the product yield relative to the internal standard in each well.[1]

Visualizations

HTS_Workflow prep 1. Stock Solution Preparation disp 2. Reagent Dispensing (96-Well Plate) prep->disp react 3. Reaction Execution (Seal, Heat, Stir) disp->react quench 4. Quenching & Workup (Add Internal Standard) react->quench analysis 5. Sample Preparation & Dilution quench->analysis data 6. UPLC-MS Analysis analysis->data report 7. Data Interpretation (Generate Heatmap) data->report

Caption: High-throughput screening (HTS) experimental workflow.

Troubleshooting_Tree start Low / No Yield Observed q1 Are reagents pure & degassed? Is atmosphere inert? start->q1 fix1 Action: Use fresh, pure reagents. Ensure rigorous inert technique. q1->fix1 No q2 Is the catalyst/ligand appropriate for C-Cl activation? q1->q2 Yes fix1->q2 fix2 Action: Screen bulky, electron-rich ligands (e.g., Buchwald type). q2->fix2 No q3 Is the base strong/soluble enough? q2->q3 Yes fix2->q3 fix3 Action: Screen stronger or more soluble bases (e.g., K₃PO₄, Cs₂CO₃). q3->fix3 No q4 Is temperature optimal? q3->q4 Yes fix3->q4 fix4 Action: Screen a range of higher temperatures. q4->fix4 No end Yield Improved q4->end Yes fix4->end

Caption: Troubleshooting decision tree for low reaction yield.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd2 Ar-Pd(II)L₂-X ox_add->pd2 trans Transmetalation pd2->trans pd2_r Ar-Pd(II)L₂-R trans->pd2_r red_elim Reductive Elimination pd2_r->red_elim red_elim->pd0 product Ar-R red_elim->product reagents Ar-X reagents->ox_add boronic R-B(OR)₂ + Base boronic->trans

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

References

Technical Support Center: Enhancing Reaction Rates for 2-Chloro-4-methylphenylboronic Acid Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing Suzuki-Miyaura coupling reactions involving 2-Chloro-4-methylphenylboronic acid.

Troubleshooting Guide

Issue: Low to No Product Yield

Low or no yield in the Suzuki-Miyaura coupling of this compound is a common challenge, often attributed to the steric hindrance from the ortho-chloro substituent and the lower reactivity of aryl chlorides. A systematic approach to troubleshooting is recommended.

Q1: My reaction is not working. Where should I start troubleshooting?

A1: Start by verifying the quality of your reagents and the integrity of your reaction setup. The primary areas to investigate are the catalyst system, reaction conditions, and the stability of the boronic acid. For challenging substrates, the choice of catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may be ineffective.

Q2: What are the most common causes of low conversion in this specific coupling?

A2: The most common culprits for low conversion with this compound are:

  • Inactive Catalyst: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be efficiently reduced in situ.[1] Incomplete reduction or degradation of the Pd(0) source can halt the reaction.

  • Ineffective Ligand: The ortho-chloro group on the boronic acid and the nature of the coupling partner (especially if it is also an aryl chloride) create significant steric hindrance. Bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to facilitate both the oxidative addition and reductive elimination steps.[2]

  • Boronic Acid Decomposition: Boronic acids can undergo protodeboronation (hydrolysis back to the corresponding arene) or form unreactive cyclic anhydrides called boroxines.[1] This is a very common reason for low yields.[1]

  • Inadequate Base: The base is crucial for activating the boronic acid for the transmetalation step. A base that is too weak or poorly soluble may not be effective.

  • Presence of Oxygen: The Pd(0) catalyst is sensitive to oxidation. Inadequate degassing of the solvent and reaction vessel can lead to catalyst deactivation and promote side reactions like homocoupling.

Q3: I suspect my boronic acid is degrading. How can I address this?

A3: Protodeboronation is a significant side reaction. To mitigate this, you can:

  • Use the boronic acid as soon as possible after purchase or synthesis.

  • Check the purity of your boronic acid by NMR before use.

  • Consider using more stable boronic esters, such as pinacol (B44631) (BPin) or MIDA esters, which can release the boronic acid slowly under the reaction conditions.[1]

  • Use anhydrous conditions, as water can facilitate protodeboronation.

Q4: How do I choose the optimal catalyst, ligand, base, and solvent?

A4: Optimization is often necessary. The following tables provide a starting point for screening conditions. For sterically hindered couplings, modern palladium precatalysts (e.g., Buchwald G3 or G4 palladacycles) are highly effective.[1] Stronger bases like potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often preferred. Aprotic polar solvents like dioxane, THF, or toluene (B28343) are commonly used, often with a small amount of water to aid in dissolving the base.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize the impact of different components on the Suzuki-Miyaura coupling of sterically hindered substrates like this compound. Yields are illustrative and will vary based on the specific coupling partner.

Table 1: Catalyst and Ligand Selection

Catalyst PrecursorLigandKey CharacteristicsExpected Yield Range
Pd(OAc)₂ / Pd₂(dba)₃SPhosBulky, electron-rich biarylphosphine; excellent for sterically hindered substrates.Good to Excellent
Pd(OAc)₂ / Pd₂(dba)₃XPhosHighly active for aryl chlorides; effective at room temperature for some substrates.Good to Excellent
Pd(OAc)₂ / Pd₂(dba)₃RuPhosEffective for a broad range of substrates, including heteroaryl chlorides.Good to Excellent
Pd(PPh₃)₄None"Classical" catalyst; often less effective for hindered aryl chlorides.Low to Moderate
PEPPSI™-IPrIPr (NHC)Air and moisture stable precatalyst; highly active for challenging couplings.Good to Excellent

Table 2: Base and Solvent Screening

BaseSolventTemperature (°C)CommentsExpected Yield Range
K₃PO₄Dioxane / H₂O (e.g., 10:1)80-110A robust and commonly used system for hindered couplings.Good to Excellent
Cs₂CO₃Dioxane80-110Strong base, often provides excellent results.Good to Excellent
K₂CO₃Toluene / H₂O (e.g., 10:1)80-110A common, less expensive option, may be less effective.Moderate to Good
NaOt-Buiso-PropanolRoom Temp - 80Strong, non-aqueous base; can be very effective but may promote side reactions.[3]Moderate to Excellent
KFTHF60-80Mild base, useful for base-sensitive functional groups.Substrate Dependent

Frequently Asked Questions (FAQs)

Q5: What are the most common side products and how can I minimize them?

A5: The two most common side products are the homocoupling of the boronic acid and protodeboronation of the starting material.

  • Homocoupling: This forms a biaryl from two molecules of the boronic acid. It is often promoted by the presence of oxygen or Pd(II) species. To minimize it, rigorously degas your reaction mixture and consider using a Pd(0) source directly or a precatalyst that cleanly generates Pd(0).

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom. Using anhydrous conditions and stable boronic esters can help reduce this side reaction.[1]

Q6: Is it necessary to run the reaction under an inert atmosphere?

A6: Yes, it is highly recommended. The active Pd(0) catalyst is sensitive to atmospheric oxygen, which can lead to its deactivation.[2] It is best practice to assemble the reaction under nitrogen or argon and to use solvents that have been thoroughly degassed.

Q7: My reaction starts but then stalls. What can I do?

A7: A stalled reaction often indicates catalyst deactivation. You can try adding another portion of the catalyst and ligand. If that doesn't work, it may be necessary to re-evaluate the reaction conditions (e.g., temperature, base, solvent) or the purity of your reagents.

Q8: Can I use microwave heating to accelerate the reaction?

A8: Yes, microwave irradiation can often significantly reduce reaction times and improve yields, especially for challenging couplings. It is a valuable tool for high-throughput screening of reaction conditions.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equivalents)

  • Anhydrous 1,4-Dioxane (B91453)

  • Degassed Water

  • Schlenk tube or other suitable reaction vessel

  • Magnetic stir bar

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the tube with a septum and evacuate and backfill with argon or nitrogen three times.

  • Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane followed by degassed water (e.g., in a 10:1 dioxane:water ratio) via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low or No Yield Observed reagent_check 1. Check Reagent Quality - Boronic acid purity (NMR) - Catalyst activity - Solvent anhydrous & degassed? start->reagent_check condition_check 2. Review Reaction Conditions - Inert atmosphere maintained? - Correct temperature? - Sufficient reaction time? reagent_check->condition_check Reagents OK optimization 3. Systematic Optimization (Screening) condition_check->optimization Conditions OK catalyst_screen Screen Catalyst & Ligand (e.g., SPhos, XPhos, PEPPSI) optimization->catalyst_screen base_screen Screen Base (e.g., K3PO4, Cs2CO3) optimization->base_screen solvent_screen Screen Solvent (e.g., Dioxane, Toluene, THF) optimization->solvent_screen success Improved Yield catalyst_screen->success base_screen->success solvent_screen->success

Caption: A logical workflow for troubleshooting low yields.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex1 Ar1-Pd(II)L2-X oxidative_addition->pd2_complex1 transmetalation Transmetalation (Base-mediated) pd2_complex1->transmetalation pd2_complex2 Ar1-Pd(II)L2-Ar2 transmetalation->pd2_complex2 reductive_elimination Reductive Elimination pd2_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar1-Ar2 (Product) reductive_elimination->product aryl_halide Ar1-X aryl_halide->oxidative_addition boronic_acid Ar2-B(OH)2 + Base boronic_acid->transmetalation

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Purification of 2-Chloro-4-methylphenylboronic Acid Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective removal of boron-containing impurities from reactions involving 2-Chloro-4-methylphenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common boron-containing impurities in a reaction mixture involving this compound?

A1: The primary boron-containing impurities are typically unreacted this compound and its corresponding boronate esters if they were used as the starting material. Additionally, boroxines, which are cyclic trimers of boronic acids, can also be present.

Q2: What is the initial and most crucial step for purifying the crude product of my reaction?

A2: An aqueous work-up is the essential first step. This procedure is designed to remove the majority of inorganic salts and other water-soluble impurities, such as the base used in the reaction.[1] The typical process involves diluting the reaction mixture with an organic solvent like ethyl acetate (B1210297) and washing it with water or brine.[2]

Q3: How can I efficiently remove unreacted this compound from my organic product?

A3: Unreacted this compound can often be effectively removed by performing a basic aqueous wash. By treating the crude mixture with an aqueous solution of a base such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), the acidic boronic acid is converted into its water-soluble boronate salt. This salt will then partition into the aqueous layer during a liquid-liquid extraction.[1][3]

Q4: My product and the boron impurities have similar polarities, making separation by standard column chromatography difficult. What are my options?

A4: When standard silica (B1680970) gel chromatography is not effective, several alternative strategies can be employed:

  • Recrystallization: If your desired product is a solid, recrystallization from a carefully selected solvent system can be a highly effective purification method.[1][4]

  • Alternative Chromatography: Consider using neutral alumina (B75360) as the stationary phase, as boronic esters have been successfully purified this way.[4]

  • Derivatization: You can convert the boronic acid impurity into a more easily separable derivative. For instance, reaction with diethanolamine (B148213) can form a crystalline adduct that precipitates and can be removed by filtration.[5][6]

  • Sorbitol Extraction: A liquid-liquid extraction using a basic aqueous solution of sorbitol can selectively pull the boronic acid into the aqueous phase.[6][7]

Q5: Is it possible to chemically degrade the residual boronic acid instead of physically removing it?

A5: Yes, a process known as protodeboronation can be used to decompose residual arylboronic acids.[8] This can sometimes be achieved by simply extending the reaction time under basic conditions or by heating the mixture with aqueous hydroxide.[8] Certain additives, like copper(II) chloride, can also catalyze this decomposition.[8]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Boronic acid or its byproducts are still present after a standard aqueous workup. The boronic acid may not be sufficiently acidic to be fully extracted by a neutral water wash.Perform a liquid-liquid extraction with a basic aqueous solution (e.g., 1M NaOH or K₂CO₃) to convert the boronic acid to its more water-soluble salt.[1]
Streaking or poor separation during silica gel column chromatography. Boronic acids and their esters can interact strongly with the acidic silica gel, leading to tailing and difficult separation.[9]Try using a different stationary phase, such as neutral alumina.[4] Alternatively, consider derivatizing the boronic acid with diethanolamine to form a crystalline solid that can be filtered off before chromatography.[6]
The product is an oil and cannot be recrystallized to remove impurities. Impurities may be preventing crystallization, or the product may naturally be an oil at room temperature.Meticulous column chromatography with a shallow solvent gradient is often effective for purifying oils.[1] If standard chromatography fails, consider a sorbitol extraction to selectively remove the boronic acid.[6][7]
Homocoupling byproducts (e.g., biaryls from the boronic acid) are observed. The presence of oxygen in the reaction mixture can promote homocoupling.[10] Using a Pd(II) precatalyst can also lead to homocoupling during its initial reduction to Pd(0).[10]Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).[2] Consider using a Pd(0) catalyst source directly.[1]

Experimental Protocols

Protocol 1: Basic Aqueous Wash for Boronic Acid Removal
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a 1M aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Separation: Allow the layers to separate fully. The aqueous layer (containing the boronate salt) can be drained off.

  • Repeat: For optimal removal, repeat the extraction with the basic solution one or two more times.

  • Washing: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove residual base and dissolved water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Derivatization with Diethanolamine
  • Dissolution: Dissolve the crude product containing the boronic acid impurity in a suitable solvent such as diethyl ether.[5]

  • Addition of Diethanolamine: Add diethanolamine (approximately 1.1 to 1.2 equivalents relative to the estimated amount of boronic acid) to the solution.[5]

  • Precipitation: Stir the mixture at room temperature. A white precipitate of the diethanolamine-boronate adduct should form, often within 30 minutes.[5]

  • Filtration: Isolate the precipitate by vacuum filtration.

  • Washing: Wash the filtered solid with cold diethyl ether to remove any entrained product.

  • Concentration: The filtrate, now free of the boronic acid adduct, can be concentrated under reduced pressure to yield the purified product.

Visual Guides

experimental_workflow start Crude Reaction Mixture workup Aqueous Workup (Water/Brine Wash) start->workup decision1 Boron Impurities Still Present? workup->decision1 basic_wash Basic Aqueous Wash (e.g., 1M NaOH) decision1->basic_wash Yes end Pure Product decision1->end No decision2 Impurities Remain? basic_wash->decision2 chromatography Column Chromatography (Silica or Alumina) decision2->chromatography Yes recrystallization Recrystallization (if solid) decision2->recrystallization Yes, solid product derivatization Derivatization/ Scavenging decision2->derivatization Yes, difficult separation decision2->end No chromatography->end end_fail Consider Alternative Purification chromatography->end_fail recrystallization->end recrystallization->end_fail derivatization->end derivatization->end_fail

Caption: A decision-making workflow for the purification of products from this compound reactions.

logical_relationship cluster_organic Organic Phase cluster_aqueous Aqueous Phase (Basic) boronic_acid R-B(OH)₂ (Boronic Acid) boronate_salt R-B(OH)₃⁻ (Boronate Salt) boronic_acid->boronate_salt + OH⁻ (Base) product Desired Product boronate_salt->boronic_acid + H⁺ (Acid)

Caption: The acid-base equilibrium of boronic acid, which forms the basis for its removal by basic aqueous extraction.

References

Technical Support Center: 2-Chloro-4-methylphenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 2-Chloro-4-methylphenylboronic acid in their experiments. It provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help overcome common challenges and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is predominantly used as a reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a powerful method for forming carbon-carbon (C-C) bonds, typically to synthesize biaryl compounds, which are common scaffolds in pharmaceuticals and advanced materials.[2][3]

Q2: How should I store this compound?

A2: Like many boronic acids, this reagent can be sensitive to air and moisture. It is recommended to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. For stock solutions, it is advised to aliquot and store at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage to prevent degradation from repeated freeze-thaw cycles.[4]

Q3: My this compound appears clumpy or has varying amounts of anhydride. Can I still use it?

A3: Boronic acids have a tendency to dehydrate to form cyclic boroxines (anhydrides). This is a common occurrence and, in many cases, the material can still be used effectively in Suzuki coupling reactions as the boroxine (B1236090) will hydrolyze back to the boronic acid under the basic aqueous reaction conditions. However, for reactions sensitive to stoichiometry, it is best to use a fresh, high-purity batch.

Q4: Why is a base necessary in the Suzuki-Miyaura coupling reaction?

A4: The base plays a crucial role in the catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species ([R-B(OH)3]−), which facilitates the transmetalation step where the organic group is transferred from boron to the palladium catalyst.[2][3] The choice and strength of the base can significantly impact reaction efficiency.[5]

Troubleshooting Guide

This section addresses common issues encountered during Suzuki-Miyaura coupling reactions involving this compound.

Problem 1: Low or No Product Yield

Possible Cause Troubleshooting Recommendation Citation
Inactive Catalyst The Palladium(0) catalyst can be deactivated by oxygen. Ensure the reaction setup is thoroughly degassed by performing several vacuum/inert gas backfill cycles. Use freshly degassed solvents.[5]
Poor Reagent Solubility The reaction may not proceed if the boronic acid, aryl halide, or base is not sufficiently soluble in the chosen solvent. Screen a different solvent or solvent mixture (e.g., Dioxane/Water, Toluene/Water, THF/Water).[5][6]
Ineffective Base The base may be too weak or poorly soluble. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃. Ensure the base is finely powdered for better solubility and reactivity.[5][7]
Low Reaction Temperature Some Suzuki couplings, especially with less reactive aryl chlorides, require elevated temperatures to proceed efficiently. Consider increasing the temperature in increments (e.g., from 80°C to 100-110°C), while monitoring for potential decomposition.[5]

Problem 2: Significant Side Product Formation

Possible Cause Troubleshooting Recommendation Citation
Homocoupling of Boronic Acid This side reaction forms a biaryl product from two molecules of the boronic acid and is often promoted by the presence of oxygen. Rigorously degas all reagents and the reaction vessel. Avoid using a large excess of the boronic acid.[8]
Protodeboronation This is the cleavage of the C-B bond, replacing it with a C-H bond. It can be catalyzed by acid or base, particularly in the presence of water. Use anhydrous conditions if possible, or select a milder base such as KF.[8]
Hydrodehalogenation The aryl halide starting material is reduced, replacing the halogen with a hydrogen atom. This can sometimes be promoted by the base and temperature. Tuning the reaction conditions may be necessary to suppress this side reaction.[9]

Effect of Solvent on Reaction Efficiency

The choice of solvent is critical as it affects reagent solubility, catalyst stability, and the rate of key steps in the catalytic cycle.[10][11] Polar aprotic solvents, often in combination with water, are commonly used to dissolve both the organic reagents and the inorganic base.[5]

Table 1: Illustrative Yields of a Generic Suzuki Coupling Reaction in Various Solvents

Solvent SystemTypical Temperature (°C)Typical Reaction Time (h)Illustrative Yield (%)Notes
Toluene / H₂O (10:1)80 - 11012 - 2475-95%Good for many substrates; phase separation can be clear.
1,4-Dioxane / H₂O (4:1)80 - 1006 - 1880-98%A very common and effective system for a broad range of substrates.
THF / H₂O (5:3)65 - 8012 - 2470-90%Lower boiling point may require longer reaction times. Good solubility for many reagents.
DMF / H₂O (1:1)100 - 1201 - 1070-98%High boiling point allows for rapid reactions but can make workup more difficult.
Ethanol / H₂O (3:2)60 - 806 - 1270-96%A greener solvent alternative that can be very effective.[7]

Note: Yields are highly dependent on the specific substrates, catalyst, ligand, base, and temperature used. This table is for illustrative purposes only.

Experimental Protocols

Standard Protocol for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the coupling of an aryl bromide with this compound. Optimization may be required for different substrates.

Reagents & Equipment:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol, 2-3 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio, 5 mL total)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Heating mantle or oil bath

Procedure:

  • To an oven-dried Schlenk flask containing a stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the base (2.0-3.0 mmol).

  • Seal the flask with a septum and purge the vessel by evacuating and backfilling with an inert gas. Repeat this cycle three times.

  • Add the palladium catalyst to the flask under a positive pressure of inert gas.

  • Via syringe, add the degassed solvent mixture (e.g., 4 mL of 1,4-Dioxane and 1 mL of Water).

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C).

  • Stir the reaction mixture vigorously for the required time (monitor by TLC or LC-MS, typically 6-24 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and water (10 mL).

  • Separate the organic layer. Extract the aqueous layer with the same organic solvent (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.

Visualized Workflows and Logic

General Experimental Workflow

The following diagram illustrates the standard workflow for setting up a Suzuki-Miyaura coupling reaction.

G A 1. Add Solids to Flask (Aryl Halide, Boronic Acid, Base) B 2. Inert Atmosphere (Evacuate & Backfill with Ar/N2) A->B C 3. Add Catalyst (e.g., Pd(PPh3)4) B->C D 4. Add Degassed Solvents (e.g., Dioxane/Water) C->D E 5. Heat & Stir (e.g., 90 °C, 12h) D->E F 6. Reaction Workup (Extraction & Drying) E->F G 7. Purification (Column Chromatography) F->G

Caption: Standard workflow for a Suzuki-Miyaura cross-coupling experiment.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and resolving common issues with the reaction.

G cluster_0 Start Reaction Failed (Low or No Yield) Q1 Is Starting Material Consumed? Start->Q1 A1_Yes Check for Side Products (Homocoupling, Deboronation) Q1->A1_Yes Yes A1_No Reaction Stalled Q1->A1_No No A3 Improve Degassing & Use Fresh Reagents A1_Yes->A3 Q2 Was the system fully degassed? A1_No->Q2 A2_Yes Increase Temperature or Screen Base/Solvent Q2->A2_Yes Yes A2_No Improve Degassing Protocol Q2->A2_No No

Caption: Decision tree for troubleshooting a failed Suzuki coupling reaction.

References

Technical Support Center: Refinement of Work-up Procedures for 2-Chloro-4-methylphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and refining work-up procedures for reactions involving 2-Chloro-4-methylphenylboronic acid. The following sections offer frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of this compound?

A1: this compound is a versatile reagent primarily used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to synthesize biaryl and heteroaryl compounds. These structures are important scaffolds in pharmaceuticals, agrochemicals, and materials science.

Q2: What are the typical challenges encountered when using this compound in Suzuki-Miyaura couplings?

A2: Researchers may face several challenges, including:

  • Lower reactivity: The presence of an electron-withdrawing chlorine atom at the ortho position can decrease the nucleophilicity of the boronic acid, potentially leading to sluggish or incomplete reactions.

  • Steric hindrance: The ortho-chloro group can sterically hinder the transmetalation step in the catalytic cycle, which may require optimized catalyst systems with bulky ligands.

  • Homocoupling: Like other boronic acids, this compound can undergo homocoupling to form 2,2'-dichloro-4,4'-dimethyl-1,1'-biphenyl, especially in the presence of oxygen.

  • Protodeboronation: The C-B bond can be cleaved by acidic or even neutral water, replacing the boronic acid group with a hydrogen atom. This side reaction is more prevalent at elevated temperatures.

  • Difficult purification: The separation of the desired product from starting materials, homocoupled byproducts, and palladium residues can be challenging.

Q3: How does the ortho-chloro substituent influence the reaction and work-up?

A3: The ortho-chloro group has a dual effect. Electronically, it is electron-withdrawing, which can slow down the transmetalation step. Sterically, it can hinder the approach of the boronic acid to the palladium center, also impacting the reaction rate. During work-up, the presence of the chloro group can influence the polarity and solubility of the product, which needs to be considered when choosing an appropriate solvent system for extraction and chromatography.

Troubleshooting Guide

This guide addresses specific issues that may arise during the work-up of reactions involving this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Desired Product Incomplete reaction due to low reactivity of the boronic acid or the coupling partner (especially if it's an aryl chloride).- Increase reaction temperature and/or time.- Screen different palladium catalysts and ligands. Buchwald or Fuphos-type ligands are often effective for sterically hindered or electron-deficient partners.- Use a stronger base (e.g., K₃PO₄, Cs₂CO₃) to facilitate the formation of the more reactive boronate species.
Decomposition of the boronic acid (protodeboronation).- Use freshly opened or properly stored this compound.- Consider using the corresponding boronate ester (e.g., pinacol (B44631) ester) which is often more stable.- Minimize the amount of water in the reaction, or use anhydrous conditions if possible.
Inefficient catalyst activity.- Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.- Use a pre-catalyst or ensure the in-situ reduction of the Pd(II) source to Pd(0) is efficient.
Presence of Homocoupled Byproduct (2,2'-dichloro-4,4'-dimethyl-1,1'-biphenyl) Oxygen present in the reaction mixture.- Thoroughly degas all solvents and reagents before use.- Maintain a positive pressure of an inert gas throughout the reaction.
Use of a Pd(II) precatalyst without an efficient reductant.- The homocoupling of the boronic acid can be a pathway for the reduction of Pd(II) to the active Pd(0) catalyst. Using a Pd(0) source directly or adding a reducing agent can sometimes mitigate this.
Presence of Protodeboronated Starting Material (1-chloro-3-methylbenzene) Excess water or acidic conditions in the reaction or work-up.- Use anhydrous solvents and reagents where possible.- During work-up, avoid strongly acidic washes if the product is stable under neutral or basic conditions.
Prolonged reaction at high temperatures.- Monitor the reaction closely and stop it once the starting material is consumed to avoid product degradation.
Difficulty in Purifying the Product Similar polarity of the product and byproducts.- Optimize the solvent system for column chromatography. A gradient elution may be necessary.- Consider recrystallization as an alternative or additional purification step.
Palladium residues co-eluting with the product.- Filter the reaction mixture through a pad of Celite® before aqueous work-up.- Wash the organic layer with an aqueous solution of a thiol-containing scavenger (e.g., thiourea) or use a silica-based palladium scavenger.

Experimental Protocols

Representative Suzuki-Miyaura Coupling Protocol

This protocol describes a general procedure for the coupling of this compound with an aryl bromide.

Materials:

Procedure:

  • To an oven-dried Schlenk flask, add the aryl bromide, this compound, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Under a positive flow of argon, add Pd(OAc)₂ and SPhos.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

Standard Work-up and Purification Protocol
  • Dilute the reaction mixture with an organic solvent such as ethyl acetate or toluene.

  • Filter the mixture through a pad of Celite® to remove insoluble palladium species. Wash the pad with the same organic solvent.

  • Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).

Data Presentation

Table 1: Representative Yields for Suzuki-Miyaura Coupling of this compound with Various Aryl Bromides
Aryl Bromide PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O1001285-95
4-BromobenzonitrilePd₂(dba)₃ / XPhosCs₂CO₃Toluene1101680-90
3-BromopyridinePd(PPh₃)₄Na₂CO₃DME/H₂O901875-85
1-Bromo-4-(trifluoromethyl)benzenePdCl₂(dppf)K₂CO₃THF/H₂O802470-80

Note: Yields are representative and can vary based on reaction scale, purity of reagents, and precise reaction conditions.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, This compound, Base, Catalyst, and Ligand inert Establish Inert Atmosphere (Argon/Nitrogen) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (e.g., 80-110 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete extract Dilute, Filter through Celite®, and Perform Aqueous Extraction cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify by Chromatography or Recrystallization concentrate->purify product Isolated Biaryl Product purify->product

Caption: General experimental workflow for Suzuki-Miyaura coupling reactions.

troubleshooting_logic cluster_reagents Reagent Issues cluster_conditions Condition Optimization cluster_catalyst Catalyst System start Low Yield or Incomplete Reaction check_reagents Check Reagent Quality (Boronic Acid, Solvent, Base) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time) start->check_conditions check_catalyst Evaluate Catalyst System (Catalyst, Ligand) start->check_catalyst protodeboronation Protodeboronation? check_reagents->protodeboronation increase_temp_time Increase Temperature/Time check_conditions->increase_temp_time change_base Screen Different Bases check_conditions->change_base change_ligand Use Bulky/Electron-Rich Ligand (e.g., Buchwald ligands) check_catalyst->change_ligand check_inertness Ensure Inert Atmosphere check_catalyst->check_inertness use_ester Use Boronate Ester protodeboronation->use_ester Yes fresh_reagents Use Fresh Reagents protodeboronation->fresh_reagents No end_node Improved Yield use_ester->end_node fresh_reagents->end_node increase_temp_time->end_node change_base->end_node change_ligand->end_node check_inertness->end_node

Caption: Troubleshooting logic for low-yield Suzuki-Miyaura reactions.

Validation & Comparative

A Comparative Guide to the ¹H NMR Analysis of 2-Chloro-4-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H NMR spectrum of 2-Chloro-4-methylphenylboronic acid. Due to the limited availability of public experimental spectra for this specific compound, this guide presents an expected spectrum based on established NMR principles and compares it with the known spectral data of closely related structural analogs. This comparative approach offers valuable insights for researchers working with substituted phenylboronic acids in fields such as organic synthesis and medicinal chemistry.

Data Presentation: Comparative ¹H NMR Data

The following table summarizes the expected ¹H NMR data for this compound and compares it with the experimental data of relevant precursor and isomeric compounds. The expected values for the target compound are derived from the additive effects of chloro and methyl substituents on the phenyl ring, drawing comparisons with 4-methylphenylboronic acid and 2-chlorophenylboronic acid.

CompoundProton AssignmentExpected/Observed Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
This compound CH₃~2.4s-3H
H-3~7.8d~8.01H
H-5~7.2d~8.01H
H-6~7.4s-1H
B(OH)₂5.0 - 8.0br s-2H
4-Methylphenylboronic acid CH₃2.4[1]s-3H
H-2, H-67.7[1]d8.02H
H-3, H-57.2[1]d8.02H
B(OH)₂~5.0-7.0br s-2H
2-Chlorophenylboronic acid H-3, H-6~7.4 - 7.8m-2H
H-4, H-5~7.2 - 7.4m-2H
B(OH)₂~5.0 - 8.0br s-2H

Note: The chemical shift of the B(OH)₂ protons is highly variable and depends on the solvent, concentration, and temperature due to hydrogen bonding and exchange with residual water. The signal is often broad and may not be observed in all cases, especially if a protic deuterated solvent like methanol-d₄ is used.

Experimental Protocol: ¹H NMR Spectroscopy of Arylboronic Acids

This section details a general protocol for acquiring a high-quality ¹H NMR spectrum of an arylboronic acid, such as this compound. A key challenge in the NMR analysis of boronic acids is their tendency to form cyclic trimeric anhydrides known as boroxines, which can lead to complex and broadened spectra. The following protocol is designed to minimize boroxine (B1236090) formation.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the arylboronic acid sample into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a deuterated solvent. For arylboronic acids, methanol-d₄ (CD₃OD) is often a good choice as it can help to break up boroxine anhydrides.[2][3] Alternatively, DMSO-d₆ or acetone-d₆ can be used. Chloroform-d (CDCl₃) is less ideal as it is non-coordinating and may not prevent boroxine formation.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

  • If the solution contains any particulate matter, filter it through a small plug of cotton wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • The final sample volume in the NMR tube should be approximately 0.5-0.6 mL.

2. NMR Instrument Setup and Data Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium (B1214612) signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: 16 to 64 scans are usually adequate for a sample of this concentration.

    • Relaxation Delay (d1): A delay of 1-2 seconds is generally sufficient.

    • Acquisition Time (aq): An acquisition time of 3-4 seconds will provide good resolution.

    • Spectral Width: A spectral width of -2 to 12 ppm is appropriate for most arylboronic acids.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CD₃OD at 3.31 ppm).

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the comparative ¹H NMR analysis and the structural relationships of the compared compounds.

logical_workflow cluster_data_acquisition Data Acquisition & Prediction cluster_analysis Comparative Analysis Target This compound (Target Compound) Prediction Predict Expected Spectrum of Target Compound Target->Prediction Apply Substituent Effects Analog1 4-Methylphenylboronic acid (Analog 1) Comparison Compare Chemical Shifts, Multiplicities, and Coupling Constants Analog1->Comparison Analog2 2-Chlorophenylboronic acid (Analog 2) Analog2->Comparison Prediction->Comparison Structure Structural Elucidation and Verification of Target Comparison->Structure

Caption: Workflow for the ¹H NMR analysis of this compound.

compound_structures cluster_target Target Compound cluster_analogs Comparative Analogs Target This compound C₇H₈BClO₂ Analog1 4-Methylphenylboronic acid C₇H₉BO₂ Target->Analog1 Remove Chloro Analog2 2-Chlorophenylboronic acid C₆H₆BClO₂ Target->Analog2 Remove Methyl

Caption: Structural relationships between the target compound and its analogs.

References

A Comparative Guide to the Reactivity of Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. A key component in this reaction is the organoboron species, typically a boronic acid. The electronic and steric properties of substituents on the phenylboronic acid ring can significantly influence the reaction rate and overall yield. This guide provides an objective comparison of the reactivity of various substituted phenylboronic acids, supported by experimental data, to aid in the selection of appropriate coupling partners and optimization of reaction conditions.

The Influence of Substituents on Reactivity: A Quantitative Overview

The reactivity of a substituted phenylboronic acid in the Suzuki-Miyaura coupling is primarily governed by the interplay of two key factors: electronic effects and steric hindrance. These factors predominantly impact the transmetalation step of the catalytic cycle, which is often rate-determining.

Electronic Effects: The nucleophilicity of the aryl group being transferred from the boron atom to the palladium center is crucial for an efficient transmetalation.

  • Electron-Donating Groups (EDGs) such as methoxy (B1213986) (-OCH₃), ethoxy (-OC₂H₅), and alkyl groups (-CH₃) increase the electron density on the ipso-carbon attached to the boron atom. This enhanced nucleophilicity generally accelerates the transmetalation step, leading to higher reaction rates and yields.[1][2]

  • Electron-Withdrawing Groups (EWGs) like nitro (-NO₂) and trifluoromethyl (-CF₃) decrease the electron density on the aryl ring. This reduction in nucleophilicity can slow down the transmetalation step, potentially resulting in lower yields and requiring longer reaction times or more forcing conditions.[3][4]

Steric Effects: The spatial arrangement of substituents, particularly in the ortho position, can significantly hinder the approach of the boronic acid to the palladium complex. This steric impediment can slow down or even inhibit the reaction, regardless of the electronic nature of the substituent.[5] The general trend for reactivity based on substituent position is para > meta >> ortho.[3]

The following table summarizes experimental data from various studies, illustrating the impact of different substituents on the yield of Suzuki-Miyaura coupling reactions. It is important to note that reaction conditions vary between studies, which can influence the reported yields.

Phenylboronic Acid SubstituentAryl Halide PartnerCatalyst SystemBaseSolvent(s)Temp. (°C)Time (h)Yield (%)Reference(s)
4-Methoxy (EDG)4-BromoanisolePd₂(dba)₃ / PPh₃K₂CO₃o-DCB652492[1]
4-Methyl (EDG)Aryl BromidePd(OAc)₂ / SPhosK₃PO₄Toluene / H₂O100-High Yield[6]
Unsubstituted4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene / H₂O100685[2]
4-Fluoro (EWG)Metallacyclic BromidePd₂(dba)₃ / PPh₃K₂CO₃o-DCB6524Excellent Yield[4]
4-Nitro (EWG)4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene / H₂O100295[3]
3-Nitro (EWG)4-BromoanisolePd₂(dba)₃ / XPhosK₃PO₄Toluene / H₂O100488[3]
2-Nitro (EWG)4-ChlorotoluenePd(OAc)₂ / RuPhosK₃PO₄Dioxane / H₂O1001235[3]
4-(Trifluoromethyl) (EWG)4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene / H₂O100878[2]
2-Methoxy (EDG, Steric)3,4,5-tribromo-2,6-dimethylpyridine (B2990383)Pd(PPh₃)₄Na₂CO₃Toluene / H₂O9012High Yield[7]
2-Chloro (EWG, Steric)3,4,5-tribromo-2,6-dimethylpyridinePd(PPh₃)₄Na₂CO₃Toluene / H₂O9012High Yield[7]

Note: The data presented is for illustrative purposes and direct comparison between entries should be made with caution due to varying reaction conditions.

Experimental Protocols

Below is a general methodology for conducting a comparative study of the reactivity of substituted phenylboronic acids in a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv)

  • Substituted phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)

  • Degassed water (if using a biphasic system)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, combine the aryl halide, the substituted phenylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent(s) via syringe. If a pre-catalyst is used, it can be added at this stage. If generating the active catalyst in situ, add the palladium source and ligand.

  • Reaction Execution: Place the reaction vessel in a preheated oil bath at the desired temperature and stir vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

  • Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L_n-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr_prime Ar-Pd(II)L_n-Ar' Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd Ar_prime_BOH2 Ar'-B(OH)₂ Base Base Ar_prime_BOH2->Base Borate [Ar'-B(OH)₃]⁻ Base->Borate Borate->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This guide provides a foundational understanding of the factors influencing the reactivity of substituted phenylboronic acids in Suzuki-Miyaura coupling. For specific applications, further optimization of reaction conditions, including catalyst, ligand, base, and solvent, is recommended to achieve the desired outcome.

References

A Comparative Analysis of 2-Chloro-4-methylphenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate boronic acid is a critical step in the synthesis of complex organic molecules. This guide provides an objective comparison of 2-Chloro-4-methylphenylboronic acid against other commonly used boronic acids in the context of the Suzuki-Miyaura cross-coupling reaction. The performance is evaluated based on experimental data, with a focus on reaction yields and the influence of electronic and steric effects.

This compound is a versatile reagent in organic synthesis, frequently employed as a building block in the creation of pharmaceuticals and advanced materials.[1] Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, a cornerstone of modern carbon-carbon bond formation.[1][2] The substituents on the phenyl ring of the boronic acid play a significant role in its reactivity and, consequently, the efficiency of the coupling reaction. This guide aims to elucidate these effects through a data-driven comparison.

Performance in Suzuki-Miyaura Coupling: A Quantitative Comparison

To provide a clear performance benchmark, this section presents the reaction yields of this compound and other relevant boronic acids in the Suzuki-Miyaura coupling with a common coupling partner, 4-bromoanisole. The data has been compiled from various studies, and while reaction conditions are kept as consistent as possible for a fair comparison, slight variations may exist.

Boronic AcidStructureSubstituent EffectsAryl HalideProductYield (%)
This compound this compoundOrtho-Chloro (EWG, steric hindrance), Para-Methyl (EDG)4-Nitrobenzoyl chloride4-Chloro-2-methyl-4'-nitrobenzophenone93[3]
Phenylboronic acidPhenylboronic acidUnsubstituted (baseline)4-Bromoanisole4-Methoxybiphenyl~95-99
4-Methylphenylboronic acid4-Methylphenylboronic acidPara-Methyl (EDG)4-Bromoanisole4-Methoxy-4'-methylbiphenylHigh
2-Chlorophenylboronic acid2-Chlorophenylboronic acidOrtho-Chloro (EWG, steric hindrance)3,4,5-tribromo-2,6-dimethylpyridineSubstituted pyridine (B92270) derivativesGood

EWG: Electron-Withdrawing Group, EDG: Electron-Donating Group. Yields are based on reported experimental data and may vary depending on specific reaction conditions.

The high yield achieved with this compound, even with a sterically demanding ortho-substituent, highlights its utility in synthesizing complex biaryl structures. The interplay of the electron-withdrawing chloro group and the electron-donating methyl group can influence the transmetalation step of the Suzuki-Miyaura reaction.

Experimental Protocols

A detailed experimental protocol for a representative Suzuki-Miyaura coupling reaction is provided below. This protocol can be adapted for the specific boronic acids and aryl halides used in your research.

General Procedure for the Suzuki-Miyaura Cross-Coupling Reaction:

To a reaction vessel is added the aryl halide (1.0 mmol), the corresponding boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a base, for instance, potassium carbonate (2.0 mmol). The vessel is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent system, typically a mixture of an organic solvent like dioxane and water (e.g., 4:1 v/v, 5 mL), is added. The reaction mixture is then heated to a specified temperature (e.g., 80-100 °C) and stirred for a designated time (e.g., 2-24 hours), with the progress monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC).

Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by an appropriate method, such as column chromatography on silica (B1680970) gel, to afford the desired biaryl product.

Visualizing the Process: Diagrams

To better understand the underlying processes, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a logical workflow for selecting a suitable boronic acid.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Boronic_Acid_Selection start Define Target Biaryl Structure steric_consideration Assess Steric Hindrance around Coupling Site start->steric_consideration ortho_sub Consider ortho-substituted boronic acids (e.g., this compound) steric_consideration->ortho_sub High Hindrance less_hindered Use less sterically hindered boronic acids (e.g., Phenylboronic acid) steric_consideration->less_hindered Low Hindrance electronic_consideration Evaluate Electronic Effects of Substituents edg Electron-donating groups (EDG) may increase reactivity (e.g., 4-Methylphenylboronic acid) electronic_consideration->edg EDG desired ewg Electron-withdrawing groups (EWG) can influence reactivity (e.g., 2-Chlorophenylboronic acid) electronic_consideration->ewg EWG tolerated/desired select_boronic_acid Select Appropriate Boronic Acid ortho_sub->electronic_consideration less_hindered->electronic_consideration edg->select_boronic_acid ewg->select_boronic_acid

Caption: A workflow for selecting a suitable boronic acid for Suzuki-Miyaura coupling.

References

Validating the Structure of 2-Chloro-4-methylphenylboronic Acid and Its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural integrity of building blocks is paramount in the fields of medicinal chemistry and materials science. 2-Chloro-4-methylphenylboronic acid is a versatile reagent, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to synthesize complex organic molecules.[1] Its derivatives, particularly esters like the pinacol (B44631) ester, are also widely employed due to their stability and ease of handling. This guide provides a comparative overview of the analytical techniques used to validate the structure of this compound and its derivatives, supported by available experimental data and detailed methodologies.

Structural Elucidation: A Multi-Technique Approach

The definitive confirmation of the structure of this compound and its derivatives relies on a combination of spectroscopic and analytical methods. Each technique provides unique insights into the molecule's composition and connectivity.

Spectroscopic and Analytical Data

The following tables summarize key quantitative data for this compound and its pinacol ester derivative. Data for the parent compound is primarily based on predicted values and data from closely related analogs due to the limited availability of comprehensive experimental spectra in public databases.

Table 1: Physicochemical and Mass Spectrometry Data

PropertyThis compoundThis compound Pinacol Ester
Molecular Formula C₇H₈BClO₂[2]C₁₃H₁₈BClO₂[3]
Molecular Weight 170.40 g/mol [2]252.54 g/mol [3]
CAS Number 145349-62-8[4]1144097-12-0[3]
Melting Point 190-194 °C[5]Not available
Predicted m/z [M+H]⁺ 171.03788253.1161
Predicted m/z [M+Na]⁺ 193.01982275.0980
Predicted m/z [M-H]⁻ 169.02332251.0999

Table 2: Comparative NMR Spectroscopic Data (Predicted and Analog-Based)

NucleusThis compound (Predicted/Analog-based)p-Tolylboronic acid (Experimental)[6]
¹H NMR (ppm) Aromatic CH: ~7.2-7.8, Methyl CH₃: ~2.4, B(OH)₂: Broad singletAromatic CH: 7.2-8.0, Methyl CH₃: 2.38, B(OH)₂: 7.9 (broad s)
¹³C NMR (ppm) Aromatic C: ~125-145, Methyl C: ~21, C-B: Signal may be broad or unobservedAromatic C: 129.0, 135.9, 143.1, C-B: Not detected, Methyl C: 22.1

Table 3: Comparative Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data (Typical Ranges)

TechniqueThis compound (Typical Absorptions)Key Functional Group Vibrations/Transitions
IR (cm⁻¹) O-H (broad): 3200-3600, C-H (aromatic): 3000-3100, C=C (aromatic): 1400-1600, B-O: 1300-1400, C-Cl: 600-800[7][8]The broad O-H stretch is characteristic of the boronic acid functionality. The B-O stretching frequency is also a key indicator.
UV-Vis (nm) λmax ~230-280 nm (in a non-polar solvent)The absorption is due to π → π* transitions in the aromatic ring. The position of λmax can be influenced by solvent polarity and substitution on the ring.[9][10]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible structural validation of this compound and its derivatives.

Synthesis of this compound Pinacol Ester

This procedure is a general method for the esterification of arylboronic acids.

Materials:

  • This compound

  • Pinacol

  • Anhydrous diethyl ether or toluene

  • Anhydrous magnesium sulfate (B86663)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous diethyl ether or toluene, add pinacol (1.1-1.2 eq).

  • Stir the mixture at room temperature overnight.

  • Add anhydrous magnesium sulfate to remove the water formed during the reaction.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate).[11]

NMR Spectroscopy

¹H and ¹³C NMR:

  • Dissolve ~5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire the spectra on a 300 MHz or higher field NMR spectrometer.

  • For ¹³C NMR, a proton-decoupled experiment is standard. The carbon attached to boron may show a broad signal or may not be observed due to quadrupolar relaxation.[12][13]

¹¹B NMR:

  • Dissolve ~10-20 mg of the compound in a suitable deuterated solvent.

  • Use a boron-free NMR tube (e.g., quartz) to avoid background signals.

  • Acquire the spectrum on an NMR spectrometer equipped with a boron-11 (B1246496) probe. The chemical shift will indicate the coordination state of the boron atom (sp² for the boronic acid, sp³ for the boronate ester).

Mass Spectrometry

Electrospray Ionization (ESI-MS):

  • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Infuse the solution into the ESI source of the mass spectrometer.

  • Acquire spectra in both positive and negative ion modes to observe different adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻).[14]

Infrared (IR) Spectroscopy
  • Prepare the sample as a KBr pellet or as a thin film on a salt plate (for oils).

  • Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Acquire the spectrum over the range of 4000-400 cm⁻¹.[7]

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., hexane, ethanol).

  • Record the spectrum over a range of approximately 200-400 nm.[9]

Performance in Suzuki-Miyaura Cross-Coupling Reactions

Table 4: Representative Yields of Suzuki-Miyaura Coupling with Substituted Phenylboronic Acids

Aryl HalideBoronic AcidPalladium CatalystBaseSolventYield (%)
4-ChlorotoluenePhenylboronic acidPd(OAc)₂ / XPhosK₃PO₄MeOH/THF~80-95[15]
BromobenzenePhenylboronic acidBulky bis(pyrazolyl)palladium complexK₂CO₃Toluene98[16]
3,4,5-tribromo-2,6-dimethylpyridine (B2990383)o-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂OGood to excellent[17]
6-chloroindolePhenylboronic acidPd precatalyst / XPhosK₃PO₄Dioxane/H₂O97[18]

The electronic and steric properties of the substituents on the phenylboronic acid can significantly influence the reaction outcome. The chloro and methyl groups on this compound will affect its reactivity in comparison to unsubstituted phenylboronic acid.

Visualizing the Validation Workflow

The logical flow of experiments for validating the structure of a boronic acid derivative can be visualized as follows:

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_validation Final Validation Synthesis Synthesis of This compound or its derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 11B) Purification->NMR Confirms connectivity and purity MS Mass Spectrometry (e.g., ESI, GC-MS) Purification->MS Confirms molecular weight IR IR Spectroscopy Purification->IR Identifies functional groups UV UV-Vis Spectroscopy Purification->UV Analyzes conjugated system Xray X-ray Crystallography (for definitive structure) Purification->Xray Provides 3D structure Data_Analysis Comprehensive Data Analysis and Comparison with Literature/Analogs NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis UV->Data_Analysis Xray->Data_Analysis Structure_Confirmed Structure Validated Data_Analysis->Structure_Confirmed

Caption: Workflow for the structural validation of boronic acid derivatives.

The following diagram illustrates the key steps in a typical Suzuki-Miyaura cross-coupling reaction, a primary application for validating the reactivity of this compound.

Suzuki_Miyaura_Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Transmetalation Transmetalation Oxidative_Addition->Transmetalation [R¹-Pd(II)-X] Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination [R¹-Pd(II)-R²] Reductive_Elimination->Pd(0) Coupled_Product R¹-R² (Coupled Product) Reductive_Elimination->Coupled_Product Aryl_Halide R¹-X (Aryl Halide) Aryl_Halide->Oxidative_Addition Boronic_Acid R²-B(OH)₂ (e.g., this compound) Boronic_Acid->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to LC-MS Analysis of 2-Chloro-4-methylphenylboronic Acid Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise analysis of reaction mixtures is paramount for process optimization, yield determination, and impurity profiling. 2-Chloro-4-methylphenylboronic acid is a key building block in organic synthesis, frequently utilized in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling to form C-C bonds.[1][2] This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other common analytical techniques for monitoring reaction mixtures containing this compound, supported by experimental data and detailed protocols.

Comparison of Analytical Methodologies

The selection of an analytical technique is critical for obtaining reliable and comprehensive data from a reaction mixture. While several methods are available, they differ significantly in terms of sensitivity, specificity, and the information they provide.

ParameterLC-MSHPLC-UVTLC-MSBenchtop NMR
Specificity Very HighModerateModerateHigh
Sensitivity Very High (pg/mL to ng/mL)[3][4]Moderate (ng/mL to µg/mL)Low to ModerateLow
Quantitative Accuracy HighHighSemi-QuantitativeHigh
Identification of Unknowns ExcellentPoorModerateGood
Speed Moderate to High-throughput[3][5]ModerateFast (for qualitative)Slow to Moderate
Cost HighLowVery LowHigh
Online Monitoring Capability Possible[6]Possible[6]NoPossible[7]

Quantitative Data Summary

The following table presents a representative comparison of the performance of LC-MS and HPLC-UV for the analysis of a model Suzuki-Miyaura reaction mixture involving this compound.

AnalyteMethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (R²)
This compoundLC-MS/MS0.05 ng/mL0.2 ng/mL>0.99
HPLC-UV5 ng/mL20 ng/mL>0.99
Aryl Halide (e.g., 1-bromo-4-fluorobenzene)LC-MS/MS0.1 ng/mL0.5 ng/mL>0.99
HPLC-UV10 ng/mL50 ng/mL>0.98
Coupled ProductLC-MS/MS0.2 ng/mL1 ng/mL>0.99
HPLC-UV15 ng/mL60 ng/mL>0.99

Detailed Experimental Protocols

LC-MS/MS Method for Reaction Mixture Analysis

This method is optimized for the simultaneous quantification of this compound, the coupling partner (aryl halide), the final product, and potential byproducts.

  • Instrumentation : A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer (MS/MS).

  • Column : C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile (B52724).

  • Gradient :

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 5% B

    • 7.1-9 min: 5% B

  • Flow Rate : 0.4 mL/min.

  • Column Temperature : 40 °C.

  • Injection Volume : 1 µL.

  • Ionization Mode : Electrospray Ionization (ESI) in negative ion mode for the boronic acid and positive ion mode for the coupled product and aryl halide.[3][4]

  • MS Detection : Multiple Reaction Monitoring (MRM) for targeted quantification.[3]

Sample Preparation
  • Aliquots of the reaction mixture are taken at specified time intervals.

  • The aliquot is immediately quenched with a suitable solvent (e.g., acetonitrile) to stop the reaction.

  • The sample is diluted with a 50:50 mixture of water and acetonitrile to a concentration within the calibration range.

  • The diluted sample is filtered through a 0.22 µm syringe filter before injection into the LC-MS system.

Visualizations

Suzuki_Miyaura_Coupling pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Ar-X (Aryl Halide) aryl_halide->oxidative_addition pd_complex1 Ar-Pd(II)-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation boronic_acid R-B(OH)2 (2-Chloro-4-methyl- phenylboronic acid) boronic_acid->transmetalation base Base base->transmetalation pd_complex2 Ar-Pd(II)-R transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product Ar-R (Coupled Product) reductive_elimination->product

Caption: A simplified diagram of the Suzuki-Miyaura coupling reaction pathway.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing reaction_mixture Reaction Mixture Aliquot quench Quenching reaction_mixture->quench dilution Dilution quench->dilution filtration Filtration dilution->filtration hplc HPLC Separation (C18 Column) filtration->hplc esi Electrospray Ionization (ESI) hplc->esi ms Mass Spectrometry (MS/MS Detection) esi->ms chromatogram Chromatogram Generation ms->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification

Caption: A flowchart illustrating the key steps in the LC-MS analysis workflow.

References

A Comparative Guide to 2-Chloro-4-methylphenylboronic Acid and Its Pinacol Ester in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the choice of appropriate building blocks is paramount to success. Among the vast array of reagents available for cross-coupling reactions, arylboronic acids and their derivatives are mainstays, particularly in the context of the Suzuki-Miyaura coupling. This guide provides an objective comparison of 2-Chloro-4-methylphenylboronic acid and its corresponding pinacol (B44631) ester, offering insights into their respective performance, stability, and solubility, supported by experimental data and detailed protocols.

Executive Summary

This compound and its pinacol ester are both valuable reagents for introducing the 2-chloro-4-methylphenyl moiety into target molecules. The primary distinction between them lies in the trade-off between stability and reactivity. The pinacol ester offers significantly enhanced stability, facilitating purification and storage, while the boronic acid is generally more reactive, leading to faster reaction times in Suzuki-Miyaura coupling. The selection of the appropriate reagent is therefore contingent on the specific requirements of the synthetic route, such as the need for a robust building block that can withstand multiple synthetic steps or the desire for rapid reaction kinetics.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key physicochemical properties and performance characteristics of this compound and its pinacol ester. Where direct comparative data for the target compounds is not available, data from closely related analogues is provided to illustrate general trends.

Table 1: Physicochemical Properties

PropertyThis compoundThis compound Pinacol Ester
Molecular Formula C₇H₈BClO₂[1]C₁₃H₁₈BClO₂[2]
Molecular Weight 170.40 g/mol [1]252.54 g/mol [2]
Appearance White to off-white powder[1]White solid
Melting Point 190-194 °C[1]Not widely reported
Solubility in Organic Solvents Generally lower; soluble in polar aprotic solvents like DMSO.[3][4]Generally higher; soluble in a wider range of organic solvents like ethyl acetate, dichloromethane, and chloroform.[5][6]
Stability Prone to dehydration to form boroxines and susceptible to protodeboronation.Significantly more stable to hydrolysis, oxidation, and protodeboronation due to steric hindrance from the pinacol group.[7][8]

Table 2: Performance in Suzuki-Miyaura Coupling

ParameterThis compoundThis compound Pinacol Ester
Reactivity Generally higher, leading to faster reaction rates.[9]Generally lower, may require longer reaction times or more forcing conditions.[9]
Handling and Storage Requires careful handling and storage under inert atmosphere to prevent degradation.More robust and easier to handle, with a longer shelf life.[10]
Purification Can be challenging due to potential decomposition on silica (B1680970) gel.More amenable to chromatographic purification.
Typical Reaction Yields Can provide high yields, but may be compromised by substrate instability.Often provides good to excellent yields, with the potential for higher purity of the crude product due to fewer side reactions from reagent degradation.[11]

Experimental Protocols

The following are representative experimental protocols for a Suzuki-Miyaura cross-coupling reaction using either this compound or its pinacol ester. These protocols are general and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling with this compound

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent system (e.g., Toluene/Water 4:1 or Dioxane/Water 4:1, 10 mL)

Procedure:

  • To a dry Schlenk flask, add the aryl halide, this compound, and the base.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling with this compound Pinacol Ester

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound pinacol ester (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₃PO₄ or CsF, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., anhydrous 1,4-Dioxane or Toluene, 10 mL)

Procedure:

  • To a dry Schlenk flask, add the aryl halide, this compound pinacol ester, and the base.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the anhydrous, degassed solvent to the flask via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove inorganic salts, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

G cluster_acid This compound cluster_ester Pinacol Ester Acid Boronic Acid Reactivity Higher Reactivity Acid->Reactivity Stability Lower Stability (dehydration, protodeboronation) Acid->Stability Application Suzuki-Miyaura Coupling Reactivity->Application Faster Rxn Stability->Application Potential for Side Reactions Ester Pinacol Ester Reactivity_Ester Lower Reactivity Ester->Reactivity_Ester Stability_Ester Higher Stability (steric hindrance) Ester->Stability_Ester Reactivity_Ester->Application Slower Rxn Stability_Ester->Application Cleaner Rxn, Higher Purity

Caption: Reactivity vs. Stability Trade-off.

G cluster_workflow Reagent Selection Workflow Start Start: Need for 2-chloro-4-methylphenyl group Decision1 Is the boronic acid commercially available and affordable? Start->Decision1 Decision2 Is the substrate sensitive to prolonged heating or basic conditions? Decision1->Decision2 Yes UseEster Consider using the Pinacol Ester Decision1->UseEster No Decision3 Is purification of the final product expected to be challenging? Decision2->Decision3 No UseAcid Consider using This compound Decision2->UseAcid Yes Decision3->UseAcid No Decision3->UseEster Yes

Caption: Decision-making workflow for reagent selection.

Conclusion

The choice between this compound and its pinacol ester is a critical decision in synthetic planning that can significantly impact the efficiency and outcome of a Suzuki-Miyaura coupling reaction.

  • This compound is the more reactive species, which can be advantageous for achieving rapid reaction completion, particularly with less reactive coupling partners. However, its lower stability necessitates careful handling and can lead to the formation of byproducts, potentially complicating purification.

  • This compound pinacol ester offers superior stability, making it the reagent of choice for multi-step syntheses where the boronic acid moiety must endure various reaction conditions. Its enhanced stability also simplifies handling, storage, and purification. While it may exhibit lower reactivity, this can often be overcome by adjusting reaction parameters such as temperature, reaction time, or the choice of catalyst and base.

Ultimately, the optimal reagent depends on a careful consideration of the specific synthetic challenge at hand. For straightforward couplings where speed is a priority, the boronic acid may be preferred. For more complex syntheses that demand a robust and reliable building block, the pinacol ester is the more prudent choice.

References

A Comparative Analysis of 2-Chloro-4-methylphenylboronic Acid and Its Advanced Alternatives in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of optimal reagents is paramount for the efficient synthesis of complex molecules. This guide provides an objective comparison of 2-Chloro-4-methylphenylboronic acid with its more stable and versatile alternatives—potassium (2-chloro-4-methylphenyl)trifluoroborate and 2-chloro-4-methylphenyl MIDA boronate—in the context of the widely utilized Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. While this compound is a commonly used reagent for introducing the 2-chloro-4-methylphenyl moiety, its stability and handling can present challenges. This guide explores the performance of its advanced derivatives, which have been developed to overcome these limitations, offering improved stability, handling, and, in many cases, superior reaction outcomes.

Performance Benchmarking: A Comparative Overview

To illustrate the relative performance of this compound and its alternatives, a model Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole (B123540) was considered. The following table summarizes the expected yields and key performance indicators based on established trends in Suzuki-Miyaura chemistry.

ReagentStructureKey AdvantagesKey DisadvantagesTypical Yield (%)
This compound Readily available, cost-effective.Prone to protodeboronation and formation of boroxine (B1236090) anhydrides, leading to lower yields and reproducibility issues. Can be challenging to purify.75-85
Potassium (2-chloro-4-methylphenyl)trifluoroborate Crystalline, free-flowing solid with excellent air and moisture stability.[1] Easy to handle and store for extended periods. Often provides higher and more consistent yields, especially with challenging substrates.[2]Requires an additional synthetic step from the corresponding boronic acid.88-95
2-Chloro-4-methylphenyl MIDA boronate Exceptionally stable to air, moisture, and chromatography.[3] Allows for slow, controlled release of the boronic acid in situ, minimizing side reactions.[4] Ideal for iterative cross-coupling strategies.[5]Requires an additional synthetic step and subsequent deprotection under basic conditions to participate in the coupling reaction.[6]90-98

Note: The typical yields are representative estimates for the Suzuki-Miyaura coupling of the respective reagent with 4-bromoanisole under optimized conditions and may vary depending on the specific reaction parameters.

Experimental Protocols

Detailed methodologies for the synthesis of the alternative reagents and a general protocol for the comparative Suzuki-Miyaura cross-coupling reaction are provided below.

Synthesis of Alternative Reagents

1. Synthesis of Potassium (2-chloro-4-methylphenyl)trifluoroborate:

  • Materials: this compound, potassium hydrogen fluoride (B91410) (KHF₂), methanol, water.

  • Procedure:

    • Dissolve this compound (1.0 eq) in methanol.

    • In a separate flask, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 4.0 eq).

    • Slowly add the KHF₂ solution to the methanolic solution of the boronic acid with stirring.

    • Stir the mixture at room temperature for 1-2 hours. The potassium trifluoroborate salt will precipitate.

    • Collect the solid by vacuum filtration, wash with cold methanol, and dry under vacuum to yield the product as a white, crystalline solid.

2. Synthesis of 2-Chloro-4-methylphenyl MIDA boronate:

  • Materials: this compound, N-methyliminodiacetic acid (MIDA), dimethyl sulfoxide (B87167) (DMSO), toluene (B28343).

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus, add this compound (1.0 eq), N-methyliminodiacetic acid (1.1 eq), and a mixture of toluene and DMSO.

    • Heat the mixture to reflux and allow for the azeotropic removal of water.

    • Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica (B1680970) gel to afford the 2-Chloro-4-methylphenyl MIDA boronate as a stable, white solid.[7]

Comparative Suzuki-Miyaura Cross-Coupling Reaction
  • Materials: Aryl halide (e.g., 4-bromoanisole, 1.0 eq), boronic acid reagent (1.2 eq of this compound, potassium (2-chloro-4-methylphenyl)trifluoroborate, or 2-chloro-4-methylphenyl MIDA boronate), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq), and a suitable solvent system (e.g., 1,4-dioxane/water or toluene/water).

  • Procedure:

    • In an oven-dried Schlenk tube, combine the aryl halide, the respective boron reagent, the palladium catalyst, and the base.

    • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Visualizing the Synthetic Pathways

To better illustrate the relationships between the reagents and the overall workflow, the following diagrams have been generated.

Synthesis_of_Alternatives BA 2-Chloro-4-methylphenyl- boronic acid TFB Potassium (2-chloro-4-methylphenyl)- trifluoroborate BA->TFB + KHF₂, H₂O/MeOH MIDA 2-Chloro-4-methylphenyl- MIDA boronate BA->MIDA + MIDA, Toluene/DMSO, Δ

Caption: Synthetic routes to alternative boron reagents.

Suzuki_Workflow cluster_reagents Reactants cluster_conditions Reaction Conditions ArylHalide Aryl Halide (e.g., 4-Bromoanisole) Reaction Suzuki-Miyaura Cross-Coupling ArylHalide->Reaction BoronReagent Boron Reagent (Boronic Acid, Trifluoroborate, or MIDA Boronate) BoronReagent->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Biaryl Product Purification->Product

Caption: General workflow for the Suzuki-Miyaura coupling.

Catalytic_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Ar-X OxAdd Oxidative Addition PdII_Diaryl Ar-Pd(II)L₂-Ar' PdII_Aryl->PdII_Diaryl Ar'-B(OR)₂ + Base Transmetalation Transmetalation PdII_Diaryl->Pd0 Ar-Ar' RedElim Reductive Elimination ArylX Ar-X Boron Ar'-B(OR)₂ Product Ar-Ar' Base Base

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Conclusion

While this compound remains a viable reagent, its limitations in terms of stability and handling can be effectively addressed by employing its more robust alternatives. Potassium (2-chloro-4-methylphenyl)trifluoroborate offers a significant improvement in stability, leading to more reliable and often higher yields. For syntheses requiring exceptional stability, functional group tolerance, and controlled reactivity, 2-chloro-4-methylphenyl MIDA boronate stands out as a superior choice, particularly in the context of complex molecule synthesis and iterative cross-coupling strategies. The selection of the appropriate boron reagent will ultimately depend on the specific requirements of the synthetic target, including scale, complexity, and cost considerations. This guide provides the necessary data and protocols to make an informed decision, empowering researchers to optimize their synthetic strategies.

References

Acidity of Substituted Phenylboronic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The acidity of phenylboronic acids, quantified by their pKa values, is a critical parameter in drug design, sensor development, and organic synthesis. The electronic nature and position of substituents on the phenyl ring significantly influence the Lewis acidity of the boronic acid moiety. This guide provides a comparative analysis of the pKa values of various substituted phenylboronic acids, supported by experimental data and detailed methodologies.

The Impact of Substituents on Acidity

Phenylboronic acids are Lewis acids, accepting a hydroxide (B78521) ion from water to form a tetrahedral boronate anion. This equilibrium is central to their chemical behavior. The acidity of the boronic acid is enhanced by electron-withdrawing groups (EWGs) on the phenyl ring, which stabilize the resulting negative charge on the boronate. Conversely, electron-donating groups (EDGs) destabilize the boronate, leading to weaker acids (higher pKa values).

The position of the substituent also plays a crucial role. Generally, substituents in the para and ortho positions exert a more significant electronic influence on the boronic acid group compared to those in the meta position.

Comparative pKa Data of Substituted Phenylboronic Acids

The following table summarizes the experimentally determined pKa values for a range of substituted phenylboronic acids in aqueous media. This data allows for a direct comparison of the electronic effects of different functional groups.

SubstituentPositionpKaSubstituent Effect
-H-8.83Reference
-CH₃para9.13Electron-Donating
-OCH₃para9.25Electron-Donating[1]
-NH₂para9.76Electron-Donating
-OHpara9.42Electron-Donating
-Fpara8.68Electron-Withdrawing
-Clpara8.58Electron-Withdrawing
-Brpara8.53Electron-Withdrawing
-CNpara7.84Electron-Withdrawing
-NO₂para7.08Strongly Electron-Withdrawing
-CF₃para8.03Strongly Electron-Withdrawing
-CH₃meta8.98Electron-Donating
-OCH₃meta8.81Electron-Donating
-Clmeta8.34Electron-Withdrawing
-CNmeta8.16Electron-Withdrawing
-NO₂meta7.37Strongly Electron-Withdrawing
-Fortho8.76Electron-Withdrawing
-Clortho8.16Electron-Withdrawing
-Brortho8.08Electron-Withdrawing
-Iortho8.10Electron-Withdrawing

Experimental Protocols for pKa Determination

The pKa values presented in this guide are typically determined using potentiometric titration or UV-Vis spectrophotometry.

Potentiometric Titration

This is a widely used and reliable method for pKa determination.

Principle: A solution of the phenylboronic acid is titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the boronic acid has been converted to its conjugate base (the boronate anion).

Detailed Protocol:

  • Preparation of Solutions:

    • Prepare a standard solution of the substituted phenylboronic acid (e.g., 0.01 M) in deionized water. Gentle heating may be required for dissolution.

    • Prepare a standardized solution of a strong base, typically 0.1 M NaOH.

    • Calibrate a pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).

  • Titration Procedure:

    • Place a known volume (e.g., 25.0 mL) of the phenylboronic acid solution into a beaker.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Begin stirring the solution at a constant rate.

    • Add the NaOH titrant in small, precise increments (e.g., 0.1 mL).

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

    • Continue the titration until the pH has risen significantly, well past the equivalence point.

  • Data Analysis:

    • Plot the measured pH values against the volume of NaOH added to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be found by calculating the first derivative of the titration curve (ΔpH/ΔV).

    • The volume of NaOH at the half-equivalence point is half the volume at the equivalence point.

    • The pKa is the pH value on the titration curve corresponding to the half-equivalence point.

UV-Vis Spectrophotometry

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.

Principle: The absorbance of a solution of the phenylboronic acid is measured at various pH values. The pKa is determined by analyzing the change in absorbance as a function of pH. The neutral boronic acid and the anionic boronate species will have different molar absorptivities at a specific wavelength.

General Procedure:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values covering a range of at least 2 pH units above and below the expected pKa of the analyte.

  • Sample Preparation: Prepare a stock solution of the phenylboronic acid in a suitable solvent (e.g., methanol (B129727) or water). Add a small, constant volume of the stock solution to each buffer solution to create a series of solutions with the same total analyte concentration but different pH values.

  • Spectroscopic Measurement: Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range.

  • Data Analysis: Select a wavelength where the difference in absorbance between the acidic and basic forms is maximal. Plot the absorbance at this wavelength against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.

Visualizing the Acid-Base Equilibrium

The following diagram illustrates the acid-base equilibrium of a substituted phenylboronic acid in aqueous solution.

Acidity_of_Phenylboronic_Acid cluster_equilibrium Acid-Base Equilibrium PBA R-Ph-B(OH)₂ (Trigonal Planar) Boronate [R-Ph-B(OH)₃]⁻ (Tetrahedral) PBA->Boronate Ka H2O + H₂O H3O + H₃O⁺

Caption: Acid-base equilibrium of a substituted phenylboronic acid.

This guide provides a foundational understanding of the acidity of substituted phenylboronic acids. For specific applications, it is recommended to consult the primary literature for detailed experimental conditions and further data.

References

Unveiling the Solid State: A Comparative Guide to the X-ray Crystallographic Analysis of 2-Chloro-4-methylphenylboronic Acid Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray crystallography with other analytical techniques for the characterization of products derived from 2-Chloro-4-methylphenylboronic acid, a versatile building block in organic synthesis.

At a Glance: X-ray Crystallography vs. Alternative Techniques

The structural elucidation of organic compounds, including the products of this compound, relies on a suite of analytical techniques. While each method offers valuable information, single-crystal X-ray crystallography stands out for its ability to provide a definitive, high-resolution three-dimensional structure.[1][2][3]

TechniqueInformation ProvidedSample RequirementsKey AdvantagesLimitations
Single-Crystal X-ray Diffraction (SC-XRD) Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, absolute configuration, crystal packing.[1][2][3]High-quality single crystal.Unambiguous and complete structural determination.[4]Crystal growth can be a significant bottleneck.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, solution-state conformation, dynamic processes.Soluble sample in a suitable deuterated solvent.Provides information about the molecule's structure and behavior in solution.[5]Can be difficult to determine the relative and absolute stereochemistry of complex molecules.[4]
Mass Spectrometry (MS) Molecular weight, elemental composition (high-resolution MS).Ionizable sample.High sensitivity, requires very small sample amounts.Does not provide information on the 3D arrangement of atoms.
Powder X-ray Diffraction (PXRD) Crystalline phase identification, unit cell parameters.Polycrystalline powder.Useful for bulk sample analysis and quality control.[6][7]Does not typically provide the detailed atomic arrangement within the molecule.[7]

Delving into the Crystal Structure: A Comparative Look at Phenylboronic Acids

In the absence of specific data for this compound, we can draw valuable comparisons from the crystallographic analysis of related substituted phenylboronic acids. These examples highlight the type of precise structural information that can be obtained.

CompoundCrystal SystemSpace GroupKey Bond Lengths (Å)Key Bond Angles (°)Dihedral Angle (Boronic acid group vs. Phenyl ring) (°)
Phenylboronic Acid OrthorhombicIba2B-C: 1.56, B-O: 1.36-1.37C-B-O: 116-123, O-B-O: 114~0
4-Bromophenylboronic Acid MonoclinicP2₁/cB-C: 1.55, B-O: 1.36-1.37C-B-O: 117-122, O-B-O: 115~5
3-Cyanophenylboronic Acid MonoclinicP2₁/cB-C: 1.56, B-O: 1.36-1.37C-B-O: 117-122, O-B-O: 11521.3

This data is compiled from representative literature and is intended for comparative purposes.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a crystal structure through single-crystal X-ray diffraction follows a well-defined workflow.

1. Crystal Growth: The primary and often most challenging step is to grow a single crystal of suitable size and quality (typically 0.1-0.5 mm in all dimensions). This is usually achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent system. Other techniques include vapor diffusion and cooling crystallization.

2. Crystal Mounting and Data Collection: A suitable crystal is selected under a microscope and mounted on a goniometer head. The crystal is then placed in a diffractometer, where it is cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The diffractometer rotates the crystal while bombarding it with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded.

3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms in the crystal lattice are determined using computational methods. This initial model is then refined against the experimental data to improve the accuracy of the atomic positions, bond lengths, and bond angles.

4. Data Analysis and Visualization: The final refined structure provides a detailed three-dimensional model of the molecule, including precise bond lengths, bond angles, and information about intermolecular interactions within the crystal lattice. This data is then analyzed and can be visualized using specialized software.

experimental_workflow cluster_synthesis Sample Preparation cluster_xrd X-ray Diffraction Analysis cluster_analysis Data Interpretation synthesis Synthesis of 2-Chloro-4-methylphenylboronic acid product purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth data_collection Data Collection (Diffractometer) crystal_growth->data_collection Mount Single Crystal structure_solution Structure Solution (Computational Methods) data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement analysis Structural Analysis (Bond Lengths, Angles) structure_refinement->analysis visualization Visualization analysis->visualization

Caption: Workflow for X-ray Crystallographic Analysis.

Signaling Pathways and Logical Relationships in Drug Development

The precise structural information obtained from X-ray crystallography is crucial in drug development. For instance, understanding how a molecule derived from this compound binds to a target protein can inform the design of more potent and selective inhibitors.

signaling_pathway cluster_drug_design Structure-Based Drug Design cluster_development Drug Development Cascade target Protein Target binding_site Binding Site Interaction (Informed by X-ray data) target->binding_site ligand 2-Chloro-4-methylphenylboronic acid derivative ligand->binding_site optimization Lead Optimization binding_site->optimization Design Improvement synthesis Synthesis of Analogs optimization->synthesis testing In vitro/In vivo Testing synthesis->testing testing->optimization Feedback Loop

Caption: Role of Structural Data in Drug Discovery.

References

A Comparative Kinetic Analysis of 2-Chloro-4-methylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding the Kinetic Profile of a Key Building Block

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of the boronic acid coupling partner is a critical determinant of reaction kinetics and overall success. This guide provides a comparative analysis of the kinetic performance of 2-Chloro-4-methylphenylboronic acid in Suzuki reactions, benchmarked against other substituted phenylboronic acids. This analysis is supported by established mechanistic principles and comparative experimental data from analogous systems.

Performance Comparison: The Interplay of Electronic and Steric Effects

The reactivity of a phenylboronic acid in the Suzuki-Miyaura catalytic cycle is primarily governed by the electronic and steric nature of its substituents. These factors significantly influence the rate-determining transmetalation step. In this compound, the presence of both an electron-withdrawing chloro group and an electron-donating methyl group, along with the ortho-positioning of the chloro substituent, creates a unique kinetic profile.

Key Factors Influencing the Kinetics of this compound:

  • Electronic Effects: The chloro group at the ortho-position is electron-withdrawing, which generally decreases the nucleophilicity of the aryl group, potentially slowing down the transmetalation step. Conversely, the methyl group at the para-position is electron-donating, which tends to increase the nucleophilicity of the aryl ring and accelerate transmetalation. The net electronic effect is a balance of these opposing influences.

  • Steric Effects: The ortho-chloro substituent introduces significant steric hindrance around the boronic acid moiety. This steric bulk can impede the approach of the boronic acid to the palladium center, thereby slowing the rate of transmetalation. This "ortho effect" is a well-documented phenomenon in Suzuki-Miyaura couplings.[1][2]

The following table provides a semi-quantitative comparison of the expected kinetic performance of this compound with other representative substituted phenylboronic acids. The data is compiled from various studies and provides a general trend.[1][3][4]

Boronic AcidSubstituent EffectsExpected Relative Reaction RateRepresentative Yield/Time (Aryl Bromide Partner)
Phenylboronic AcidUnsubstituted (Baseline)BaselineHigh / Moderate
4-Methylphenylboronic AcidElectron-Donating (para)Faster than baseline>95% / < 5h
4-Chlorophenylboronic AcidElectron-Withdrawing (para)Slower than baseline~80% / > 12h
2-Chlorophenylboronic AcidElectron-Withdrawing, Steric Hindrance (ortho)Significantly slowerLow to moderate / > 24h
This compound Mixed Electronic, Steric Hindrance (ortho) Slower than 4-methyl, potentially comparable to or slightly faster than 2-chloro Moderate / Long reaction times expected

Experimental Protocols for Kinetic Studies

To quantitatively assess the kinetics of a Suzuki reaction with this compound, a well-designed experimental protocol is essential. The following provides a detailed methodology for monitoring the reaction progress and determining key kinetic parameters.

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

  • Internal standard (e.g., dodecane (B42187) or biphenyl, for GC/HPLC analysis)

  • Quenching agent (e.g., diethylamine (B46881) or a dilute acid solution)

Procedure for Reaction Monitoring:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the aryl halide, this compound, base, and internal standard.

  • Solvent and Catalyst Addition: Add the degassed solvent via syringe. Stir the mixture to ensure homogeneity. In a separate vial, dissolve the palladium catalyst in a small amount of the solvent and add it to the reaction mixture.

  • Initiation and Sampling: Place the flask in a preheated oil bath at the desired temperature and begin vigorous stirring. At specified time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction mixture using a syringe.

  • Quenching: Immediately quench the withdrawn aliquot by adding it to a vial containing a suitable quenching agent to stop the reaction.

  • Sample Preparation for Analysis: Dilute the quenched aliquot with a suitable solvent (e.g., ethyl acetate) and filter through a short plug of silica (B1680970) gel to remove the catalyst and inorganic salts.

  • Analysis: Analyze the samples by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the starting materials and the product relative to the internal standard.

  • Data Analysis: Plot the concentration of the product versus time to obtain the reaction profile. The initial reaction rate can be determined from the initial slope of this curve. By performing a series of experiments with varying concentrations of reactants and catalyst, the reaction order with respect to each component and the rate constant (k) can be determined.

Visualizing the Process

To better understand the workflow and the underlying catalytic cycle, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OH)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Monitoring cluster_analysis Data Analysis reagents Combine Aryl Halide, Boronic Acid, Base, & Internal Standard solvent Add Degassed Solvent reagents->solvent catalyst Add Catalyst Solution solvent->catalyst initiate Initiate Reaction (Heating & Stirring) catalyst->initiate sampling Withdraw Aliquots at Time Intervals initiate->sampling quench Quench Reaction sampling->quench prepare_sample Prepare Sample (Dilute & Filter) quench->prepare_sample analyze GC/HPLC Analysis prepare_sample->analyze plot Plot Concentration vs. Time analyze->plot determine_kinetics Determine Rate, Order, & k plot->determine_kinetics

A general experimental workflow for kinetic studies of Suzuki reactions.

References

Quantifying Impurities in 2-Chloro-4-methylphenylboronic Acid: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of impurities in key reagents like 2-Chloro-4-methylphenylboronic acid is paramount for ensuring the integrity of subsequent synthetic steps and the safety of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of common analytical techniques for impurity profiling of this compound, supported by experimental data and detailed methodologies.

Introduction to Impurity Profiling of this compound

This compound is a crucial building block in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.[1] The purity of this reagent directly impacts reaction yields, byproduct formation, and the impurity profile of the resulting API. Common impurities can arise from the synthetic route, degradation, or storage.

The synthesis of arylboronic acids, such as this compound, often involves the reaction of a Grignard reagent with a trialkyl borate (B1201080) at low temperatures.[2] This process can lead to several potential impurities:

  • Starting Materials: Unreacted 2-chloro-4-methyl-halobenzene.

  • Homocoupling Byproducts: Symmetrical biphenyls formed from the Grignard reagent.

  • Boroxine (Anhydride): A cyclic trimer formed by the dehydration of the boronic acid. This is a very common impurity in boronic acid samples.

  • Di- and Tri-substituted Borates: Resulting from multiple additions of the Grignard reagent to the borate ester.[2]

  • Degradation Products: Hydrolysis can lead to the formation of boric acid.

  • Residual Solvents: Ethers or other solvents used during synthesis and purification.

This guide will compare three principal analytical techniques for the identification and quantification of these impurities: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Analytical Techniques

The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the desired sensitivity, the volatility of the impurities, and whether structural elucidation is required.

Analytical MethodPrincipleTypical ApplicationAdvantagesLimitations
HPLC-UV/MS Separation based on polarity.Purity assessment, quantification of non-volatile impurities.High resolution and sensitivity, suitable for a wide range of compounds.[3][4]Potential for on-column degradation of boronic acids.[5]
GC-MS Separation based on volatility and mass-to-charge ratio.Identification and quantification of volatile impurities and residual solvents.High sensitivity and structural elucidation capabilities; can differentiate boronic acids from their anhydrides.[5][6]Requires derivatization for non-volatile boronic acids.[5]
NMR Spectroscopy Nuclear magnetic resonance of atomic nuclei.Structural confirmation, identification and quantification of major impurities.Provides detailed structural information, can be quantitative without a specific reference standard for each impurity (qNMR).[7][8]Lower sensitivity compared to chromatographic methods.

Quantitative Performance Data

The following tables summarize typical performance characteristics for each technique based on published data for arylboronic acids and related compounds. These values can serve as a benchmark for method development and validation for this compound.

Table 1: HPLC-MS/MS Performance Data for Arylboronic Acid Impurity Analysis

ParameterTypical PerformanceReference
Limit of Detection (LOD)0.1 µg (absolute), 0.05 ppm (relative to API)[9][10]
Limit of Quantitation (LOQ)1.0 µg (absolute), 1 ppm (relative to API)[9][10]
Linearity (r²)> 0.99[9]
Precision (%RSD)< 2.0%[9][10]
Accuracy (Recovery %)80 - 120%[9]

Table 2: GC-MS Performance Data for Boronic Acid Impurity Analysis

ParameterTypical PerformanceReference
Limit of Detection (LOD)0.06 - 0.16 µg/mL (2.5 - 40 ppm)[11]
Limit of Quantitation (LOQ)0.25 - 0.48 µg/mL (up to 30 ppm for derivatized acids)[11]
Linearity (r)> 0.999[11]
Precision (%RSD at LOQ)4.3 - 9.8%[11]
Accuracy (Recovery %)~119% at LOQ level[11]

Table 3: Quantitative NMR (qNMR) Performance Data for Purity Assessment

ParameterTypical PerformanceReference
Limit of Detection (LOD)< 0.05% (signal intensity)[8]
Limit of Quantitation (LOQ)Dependent on impurity structure and spectral overlap
Precision (%RSD)0.35 - 1.07%[12]
Accuracy (% of actual)99.48 - 100%[12]
Measurement Uncertainty< 0.1% (relative expanded)[8][13]

Experimental Protocols & Workflows

Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for each of the discussed analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Methodology: A reversed-phase HPLC method is generally suitable for the analysis of this compound and its non-volatile impurities.

  • Instrumentation: HPLC or UHPLC system with a UV detector or Mass Spectrometer.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 2.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 15-20 minutes.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 220 nm or MS in full scan mode.

  • Sample Preparation: Dissolve a known amount of the this compound sample in a suitable diluent (e.g., Acetonitrile/Water 50:50) to a final concentration of approximately 1 mg/mL.

  • Quantification: Impurities can be quantified against a reference standard of this compound (as % area) or against their own reference standards if available.

Experimental Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Inject Inject into HPLC Dissolve->Inject Separate Chromatographic Separation Inject->Separate Detect UV/MS Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Impurities Integrate->Quantify

HPLC Analysis Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)

Methodology: GC-MS is ideal for volatile impurities. For the analysis of the boronic acid and its non-volatile byproducts, derivatization is necessary to increase volatility.

  • Instrumentation: GC system coupled to a Mass Spectrometer.

  • Derivatization: React the sample with a silylating agent (e.g., BSTFA) or an agent to form a pinacol (B44631) ester to make the boronic acid and related impurities volatile.

  • Column: A low to mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280°C) at 10-20°C/min.

  • Injection: Split or splitless injection depending on the required sensitivity.

  • MS Detection: Electron Ionization (EI) with scanning in the range of m/z 40-500.

  • Sample Preparation: Accurately weigh the sample, dissolve in a dry aprotic solvent (e.g., Dichloromethane), add the derivatizing agent, and heat if necessary to complete the reaction.

  • Quantification: Use an internal standard for accurate quantification. Create calibration curves for known impurities.

Experimental Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Derivatize Derivatize Sample Dissolve->Derivatize Inject Inject into GC-MS Derivatize->Inject Separate GC Separation Inject->Separate Detect MS Detection Separate->Detect Identify Identify by Spectrum Detect->Identify Quantify Quantify Impurities Identify->Quantify qNMR_Logic cluster_prep Sample & Standard Prep cluster_analysis NMR Acquisition cluster_calc Calculation Sample Accurate Mass of Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Standard Accurate Mass of Internal Standard Standard->Dissolve Acquire Acquire Spectrum (long D1) Dissolve->Acquire Process Process Spectrum (phasing, baseline) Acquire->Process Integrate Integrate Signals Process->Integrate Calculate Calculate Purity/Impurity Level Integrate->Calculate

References

Performance Evaluation of Palladium Ligands in Suzuki-Miyaura Coupling with 2-Chloro-4-methylphenylboronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds with high efficiency and broad functional group tolerance. The choice of the palladium ligand is critical for the success of these transformations, profoundly influencing reaction yields, times, and catalyst efficiency, particularly when employing sterically hindered or electronically challenging substrates such as 2-Chloro-4-methylphenylboronic acid. This guide provides a comparative overview of the performance of various palladium ligands in the Suzuki-Miyaura coupling of this specific boronic acid with different aryl halides, supported by experimental data.

Ligand Performance Comparison

Ligand/Catalyst SystemAryl HalideBoronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Phosphine (B1218219) Ligands
XPhos Pd G34-ChloroanisoleThis compoundK₃PO₄Toluene/H₂O1001892[Fictional Data for Illustrative Purposes]
SPhos4-chloroanisolephenylboronic acidK₂CO₃DMA/H₂O802466
RuPhos Pd G43-chloro-5-(trifluoromethyl)-1,2,4-oxadiazolePhenylboronic acidNa₂CO₃1,4-dioxane/H₂O1001287[1]
P(t-Bu)₃4-ChlorotoluenePhenylboronic acidKFTHF20-50->95
NHC Ligands
[Pd(IPr)(μ-Cl)Cl]₂4-FluorosulfonylacetophenonePhenylboronic acidK₃PO₄THF/H₂O601298[2]
SIMes4-chloropyridin-2-yl trifluoromethanesulfonate4-methoxyphenylboronic acidKF1,4-dioxane251285[3]
PEPPSI-IPr4-ChloroanisolePhenylboronic acidK₂CO₃EtOH80295

Note: The data presented is compiled from different sources with varying reaction conditions. This information should be used as a qualitative guide rather than a direct quantitative comparison.

Experimental Protocols

Below is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for the specific coupling of this compound with an aryl halide.

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene/Water 10:1, 5 mL)

Procedure:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, this compound, palladium precatalyst, and base.

  • Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Mandatory Visualizations

The following diagrams illustrate the fundamental aspects of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L_n Ar-Pd(II)(Ar')L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(Ar')L_n Transmetalation (Ar'B(OH)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L_n->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L_n

Suzuki-Miyaura Catalytic Cycle

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A Weigh Reagents: Aryl Halide, Boronic Acid, Pd Catalyst, Base B Add to Flame-Dried Schlenk Tube A->B C Evacuate and Backfill with Inert Gas (3x) B->C D Add Degassed Solvent C->D E Heat and Stir D->E F Monitor Progress (TLC, GC/LC-MS) E->F G Cool to Room Temperature F->G H Aqueous Workup: Extraction with Organic Solvent G->H I Dry, Filter, and Concentrate H->I J Purify by Column Chromatography I->J K Characterize Product J->K

General Experimental Workflow

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Chloro-4-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 2-Chloro-4-methylphenylboronic acid is critical for ensuring the quality and consistency of intermediates and final products. Cross-validation of analytical methods provides a high degree of confidence in the generated data by comparing the performance of two or more distinct analytical techniques. This guide presents a comparative overview of common analytical methods for this compound, including High-Performance Liquid Chromatography (HPLC), Acid-Base Titration, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Data Presentation: A Comparative Summary of Analytical Methods

The choice of an analytical method is often a trade-off between sensitivity, selectivity, speed, and cost. The following table summarizes the key performance characteristics of each method for the analysis of boronic acids.

Analytical MethodPrincipleTypical ApplicationAdvantagesLimitations
HPLC (High-Performance Liquid Chromatography) Separation based on polarity.Purity assessment, impurity profiling, quantification.[1][2]High resolution, sensitivity, and specificity.[2]Potential for on-column degradation of boronic acids.[2]
Acid-Base Titration Neutralization reaction with a standardized base, often in the presence of a polyol like mannitol (B672) to enhance acidity.[3][4][5]Assay of bulk material.[1]Cost-effective, simple, and provides an absolute measurement.[6]Lower sensitivity and not suitable for trace analysis or impurity profiling.
GC-MS (Gas Chromatography-Mass Spectrometry) Separation based on volatility and mass-to-charge ratio.Identification and quantification of volatile impurities.[2]High sensitivity and structural elucidation capabilities.[2]Requires derivatization for non-volatile boronic acids.[2][7]
¹¹B NMR (Nuclear Magnetic Resonance) Spectroscopy Measures the nuclear magnetic resonance of the ¹¹B isotope.Structural confirmation, pKa determination, and monitoring of reactions.[8][9][10]Provides detailed structural information and can distinguish between different boron species (sp² vs. sp³).[8][11]Lower sensitivity compared to chromatographic methods and requires specialized equipment.

Quantitative Performance of Analytical Methods

The following tables summarize the typical quantitative performance of the described methods. While specific cross-validation data for this compound is not widely published, this data, compiled from analyses of similar boronic acids, serves as a benchmark for what can be expected.

Table 1: Performance of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Phenylboronic Acids

ParameterLC-MS/MS Performance
AnalytePhenylboronic acid and its derivatives[12][13]
Limit of Detection (LOD)As low as 2 pg/mL[12]
Limit of Quantification (LOQ)2-10 pg/mL[12]
Linearity (R²)>0.99[12][13]
RecoveryTypically within 80% - 120%[13]
Precision (%RSD)< 3%[12]
Key AdvantageHigh sensitivity and selectivity for trace level quantification without derivatization.[12]

Table 2: Performance of HPLC and Titration Methods

ParameterHPLC[1]Aqueous Acid-Base Titration[1]
AnalyteThis compoundThis compound
Assay≥94.0%≥94.0 to ≤106.0%
Key AdvantageGood for purity and impurity profiling.Simple, cost-effective assay of bulk material.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the purity assessment and quantification of this compound.

  • Instrumentation : HPLC system with a UV detector, C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[14]

  • Reagents and Standards :

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid or Ammonium acetate (B1210297) buffer[15][16]

    • This compound reference standard

  • Chromatographic Conditions :

    • Mobile Phase : A gradient of Acetonitrile and Water (both typically containing 0.1% Formic acid or 10 mM Ammonium acetate).[14][16]

    • Flow Rate : 1.0 mL/min.[14]

    • Column Temperature : 30 °C.[14]

    • Detection Wavelength : 254 nm.[14]

    • Injection Volume : 10 µL.[14]

  • Sample Preparation : Samples are accurately weighed and dissolved in the mobile phase to a known concentration within the calibration range. Filtration through a 0.45 µm syringe filter is recommended prior to injection.[14]

  • Calibration : A calibration curve is generated using a series of standards of known concentrations.

Aqueous Acid-Base Titration

This method provides a quantitative assay of the bulk material. Boric acids are weak acids, so the addition of a polyol like mannitol is necessary to form a stronger acidic complex that can be titrated with a strong base.[3][4][5]

  • Instrumentation : Potentiometric titrator with a pH electrode or a burette for manual titration with a colorimetric indicator.

  • Reagents and Standards :

    • Sodium hydroxide (B78521) (NaOH), 0.1 M standardized solution

    • D-Mannitol[3][4]

    • This compound sample

  • Procedure :

    • Accurately weigh approximately 200 mg of the sample into a beaker.[2]

    • Dissolve the sample in 50 mL of water.[2]

    • Add 5 g of D-mannitol to the solution and stir until dissolved.[2]

    • Titrate the solution with standardized 0.1 M NaOH to the potentiometric endpoint (the inflection point of the titration curve) or until a color change is observed with an appropriate indicator.[2][3]

    • The assay is calculated based on the volume of titrant consumed.

Gas Chromatography-Mass Spectrometry (GC-MS)

Derivatization is required to increase the volatility of the boronic acid for GC analysis.

  • Instrumentation : GC-MS system with a capillary column (e.g., DB-5ms).[16]

  • Reagents :

    • A silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[16]

    • A suitable solvent like pyridine (B92270) or acetonitrile.[16]

  • Sample Preparation (Silylation) :

    • Dissolve approximately 1 mg of the sample in 1 mL of the chosen solvent.[16]

    • Add 100 µL of the silylating agent.[16]

    • Heat the mixture at 60-70°C for 30 minutes.[16]

  • GC-MS Conditions :

    • Injector Temperature : 250 - 280 °C.[16]

    • Oven Program : Start at an initial temperature of 50-100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.[2][16]

    • Ionization Mode : Electron Ionization (EI) at 70 eV.[16]

Mandatory Visualization

The following diagrams illustrate the typical workflows for the analytical methods and the cross-validation process.

cluster_0 HPLC Workflow A Sample Preparation (Dissolve & Filter) B HPLC Analysis (C18 Column) A->B C UV Detection (254 nm) B->C D Data Analysis (Peak Area vs. Concentration) C->D

Caption: A typical workflow for the analysis of this compound by HPLC.

cluster_1 Titration Workflow E Sample Preparation (Dissolve in Water) F Add Mannitol E->F G Titrate with NaOH F->G H Endpoint Detection (Potentiometric) G->H I Calculate Assay H->I

Caption: A general workflow for the assay of this compound by titration.

cluster_2 Cross-Validation Logical Flow J Define Acceptance Criteria K Analyze Same Batch of Samples with Method A (e.g., HPLC) J->K L Analyze Same Batch of Samples with Method B (e.g., Titration) J->L M Compare Results K->M L->M N Results Meet Acceptance Criteria? M->N O Methods are Cross-Validated N->O Yes P Investigate Discrepancies N->P No

Caption: A flowchart illustrating the key stages of a cross-validation process between two analytical methods.[14][17][18]

References

A Mechanistic Showdown: How Arylboronic Acid Electronics Dictate Suzuki-Miyaura Coupling Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the nuanced landscape of cross-coupling reactions, the Suzuki-Miyaura reaction stands as a cornerstone for carbon-carbon bond formation. The choice of arylboronic acid, however, is far from trivial, with electronic and steric factors playing a pivotal role in reaction efficiency. This guide provides an objective, data-supported comparison of how different arylboronic acids perform in this critical transformation, offering insights to streamline catalyst selection and reaction optimization.

The heart of the Suzuki-Miyaura reaction lies in a palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. While the oxidative addition of an aryl halide to the Pd(0) catalyst is often the rate-determining step, the electronic nature of the arylboronic acid significantly influences the subsequent transmetalation step. This step involves the transfer of the aryl group from the boron atom to the palladium center.

The Electronic Tug-of-War: Electron-Donating vs. Electron-Withdrawing Groups

The nucleophilicity of the aryl group on the boronic acid is a key determinant of the transmetalation rate. Generally, electron-donating groups (EDGs) on the arylboronic acid increase the electron density on the ipso-carbon, enhancing its nucleophilicity and accelerating the transfer to the electron-deficient palladium(II) center. Conversely, electron-withdrawing groups (EWGs) decrease the nucleophilicity of the aryl group, which can slow down the transmetalation step.

However, the overall reaction rate is a composite of all steps in the catalytic cycle. In some systems, particularly with less reactive aryl halides like chlorides, a more Lewis acidic boronic acid (facilitated by EWGs) can accelerate the formation of the key boronate intermediate, leading to an overall faster reaction.

Performance Comparison of Substituted Phenylboronic Acids

To illustrate these electronic effects, the following table summarizes the typical performance of various para-substituted phenylboronic acids in a Suzuki-Miyaura coupling with a model aryl bromide. The data is a composite from multiple sources and aims to provide a comparative overview. Actual yields are highly dependent on the specific reaction conditions, including the catalyst, ligand, base, and solvent system.

Arylboronic AcidSubstituent (p-X)Electronic EffectTypical Reaction Yield (%)Relative Reaction Rate
4-Methoxyphenylboronic acid-OCH₃Strong EDG90-98Faster
4-Methylphenylboronic acid-CH₃Weak EDG85-95Fast
Phenylboronic acid-HNeutral80-92Baseline
4-Chlorophenylboronic acid-ClWeak EWG75-88Slow
4-Cyanophenylboronic acid-CNStrong EWG65-80Slower
4-Nitrophenylboronic acid-NO₂Strong EWG60-75Slowest

Note: EDG = Electron-Donating Group, EWG = Electron-Withdrawing Group. The relative reaction rates are qualitative and based on general mechanistic principles.

Experimental Protocols

For a rigorous comparison of the performance of different arylboronic acids, a standardized experimental protocol is crucial. Below is a detailed methodology for a model Suzuki-Miyaura cross-coupling reaction.

General Procedure for Comparative Analysis of Arylboronic Acids

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • Arylboronic acids (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/H₂O, 4:1 v/v, 10 mL)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), the specific arylboronic acid (1.2 mmol), the palladium catalyst (0.02 mmol), and the base (2.0 mmol).

  • Add the solvent system (10 mL) to the flask via syringe.

  • Stir the reaction mixture at a constant temperature (e.g., 90 °C).

  • Monitor the reaction progress at regular intervals by taking aliquots and analyzing them using a suitable analytical technique (e.g., GC-MS or LC-MS with an internal standard).

  • Upon completion (or after a fixed time for comparative rate studies), cool the reaction mixture to room temperature.

  • Quench the reaction by adding water (10 mL).

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the isolated yield of the biaryl product.

Visualizing the Mechanism and Workflow

To better understand the intricate processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow for comparing arylboronic acids.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Monitoring cluster_workup Workup and Purification Reactants Weigh Aryl Halide, Arylboronic Acid, Catalyst, Base Solvent Add Solvent System Reactants->Solvent Under Inert Atmosphere Heating Heat to Constant Temperature Solvent->Heating Sampling Take Aliquots at Intervals Heating->Sampling Analysis Analyze by GC-MS or LC-MS Sampling->Analysis Quench Quench with Water Analysis->Quench Extract Extract with Organic Solvent Quench->Extract Purify Column Chromatography Extract->Purify Product Isolated Product Purify->Product

Caption: Experimental workflow for comparative analysis.

Safety Operating Guide

Navigating the Disposal of 2-Chloro-4-methylphenylboronic acid: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and adhering to regulatory standards. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Chloro-4-methylphenylboronic acid, a compound utilized in organic synthesis. Following these procedures is critical for minimizing environmental impact and safeguarding personnel.

Immediate Safety and Handling Protocols

Before commencing any disposal-related activities, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This substance is known to cause skin and serious eye irritation.[1][2]

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield to protect against potential splashes.[3][4]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are mandatory. Always inspect gloves for any signs of degradation before use and dispose of contaminated gloves as hazardous waste.[3][4]

  • Respiratory Protection: In situations where dust or aerosols may be generated, use a NIOSH/MSHA-approved respirator.[3][4] All handling should ideally be conducted within a well-ventilated laboratory fume hood.[1][4]

  • Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.[3][5]

In the event of accidental exposure, immediately rinse the affected area with copious amounts of water and seek prompt medical attention.[1]

Step-by-Step Disposal Procedure

The recommended and safest method for the disposal of this compound is to treat it as hazardous chemical waste. In-lab neutralization is generally not recommended without explicit approval from your institution's Environmental Health and Safety (EHS) department due to the potential for unknown reactions.[4]

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials like pipette tips or gloves, in a dedicated and clearly labeled hazardous waste container.[3][6]

    • The container must be made of a chemically compatible material and have a secure, tight-fitting lid to prevent leaks or spills.[4][6]

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.[4][7] Incompatible wastes can lead to dangerous chemical reactions.[7]

    • Keep halogenated and non-halogenated solvent wastes in separate containers.[8]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard warnings (e.g., "Irritant").[4] If the waste is in a solution, specify the solvent and the approximate concentration.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.[3][9]

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.[1] Always adhere to all local, state, and federal regulations concerning hazardous waste disposal.[5][9][10]

Quantitative Data Summary

ParameterValue/InstructionSource
Hazard Class Skin Irritant, Serious Eye Irritant[1][2]
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, lab coat, respirator (if dust is generated)[1][3][4]
Storage Conditions Tightly closed container in a dry, cool, and well-ventilated place[1][5]
Incompatible Materials Strong oxidizing agents[3][11]
Recommended Disposal Method Collection for hazardous waste disposal by a licensed company[1][3]

Illustrative Experimental Protocol: Neutralization of a Weak Acid

Disclaimer: The following protocol is a general illustration for the neutralization of a weak acid and should not be performed for this compound without a substance-specific, validated procedure and explicit approval from your institution's EHS department.

Objective: To neutralize a small quantity of a weak acidic chemical waste to a pH suitable for aqueous disposal, as permitted by local regulations.

Materials:

  • Weak acidic waste

  • Mild base (e.g., sodium bicarbonate or a dilute solution of sodium hydroxide)

  • Large beaker

  • Stir bar and stir plate

  • pH meter or pH strips

  • Appropriate PPE

Procedure:

  • In a well-ventilated fume hood, place the weak acidic waste into a large beaker. If the waste is a solid, dissolve it in a minimal amount of water.[3]

  • Begin slowly adding the mild base to the acidic solution while continuously stirring.[4]

  • Monitor the pH of the solution using a calibrated pH meter or pH strips.

  • Continue to add the base in small increments until the pH of the solution is within the neutral range specified by local wastewater regulations (typically between 5.5 and 9.0).[3]

  • Once neutralized, the solution may be permissible for drain disposal with copious amounts of water, but only if this practice is explicitly allowed by your institution and local authorities.[3]

Disposal Decision Workflow

The following diagram outlines the logical steps for making decisions regarding the disposal of this compound waste.

start Start: Generation of This compound waste ppe Wear appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess_quantity Assess quantity and nature of waste ppe->assess_quantity small_quantity Small, uncontaminated quantity assess_quantity->small_quantity Small large_quantity Large quantity or contaminated materials assess_quantity->large_quantity Large/Contaminated ehs_consult Consult Institutional EHS Policy: Is in-lab neutralization permitted? small_quantity->ehs_consult collect_waste Collect in a labeled, sealed, compatible hazardous waste container large_quantity->collect_waste neutralization_no No ehs_consult->neutralization_no No neutralization_yes Yes ehs_consult->neutralization_yes Yes neutralization_no->collect_waste neutralize Follow approved neutralization protocol. Verify final pH. neutralization_yes->neutralize aqueous_disposal Dispose via sanitary sewer with copious water (if permitted) neutralize->aqueous_disposal segregate Segregate from incompatible wastes collect_waste->segregate store Store in designated hazardous waste accumulation area segregate->store professional_disposal Arrange for pickup by licensed waste disposal contractor store->professional_disposal

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling 2-Chloro-4-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 2-Chloro-4-methylphenylboronic acid, ensuring the well-being of laboratory personnel and compliance with safety standards. Adherence to these protocols is essential for mitigating risks associated with this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin and serious eye irritation.[1][2][3][4][5] Proper personal protective equipment is mandatory to minimize exposure and ensure personal safety.

Summary of Required Personal Protective Equipment

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or a face shield worn over safety glasses.[2][5][6][7]Protects against splashes and airborne particles that can cause serious eye irritation.[1][2][3][4][5]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a flame-resistant lab coat that covers the arms and fastens in the front.[2][6][8][9]Prevents skin contact, which can cause irritation.[1][2][3][4][5]
Respiratory Protection A NIOSH/MSHA-approved respirator is recommended if dust or aerosols are generated or if exposure limits are exceeded.[2][6]Prevents respiratory tract irritation.[6]
Footwear Closed-toe shoes.[9]Protects feet from spills and falling objects.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for laboratory safety. The following workflow outlines the key steps to be followed.

Workflow for Handling this compound receiving Receiving and Inspection storage Proper Storage receiving->storage Inspect container for damage handling Safe Handling and Use storage->handling Use in a well-ventilated area waste_collection Waste Collection handling->waste_collection Segregate hazardous waste disposal Disposal waste_collection->disposal Follow regulatory guidelines

Caption: Standard workflow for the safe handling of this compound in a laboratory setting.

Step-by-Step Guidance:

  • Receiving and Inspection : Upon receipt, visually inspect the container for any signs of damage or leaks.[9] Ensure the label is intact and clearly identifies the contents and associated hazards.

  • Storage : Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area.[1][10] Keep it away from incompatible materials such as strong oxidizing agents.[7][11]

  • Handling and Use :

    • All handling of this compound should be conducted in a certified chemical fume hood to ensure adequate ventilation.[6][8][10]

    • Avoid the formation and inhalation of dust and aerosols.[10]

    • Wear the appropriate PPE as detailed in the table above.

    • Wash hands thoroughly with soap and water after handling and before breaks.[8] Do not eat, drink, or smoke in the laboratory.[8]

  • Spill Management :

    • Small Spills : In the event of a small spill, use an inert absorbent material like sand or vermiculite (B1170534) to contain it.[8] Avoid raising dust.[8]

    • Large Spills : For larger spills, evacuate the area immediately and alert laboratory personnel.[9]

    • In either case, ensure the area is well-ventilated if it is safe to do so.[8]

Disposal Plan

All waste containing this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.

  • Waste Collection : Collect all chemical waste in a designated, labeled, and sealed container for hazardous waste.[8] Do not mix with other waste.

  • Disposal : Dispose of all chemical waste in strict accordance with federal, state, and local regulations.[8] Do not pour waste down the drain.[8] Contaminated materials should be disposed of through an approved waste disposal facility.[12]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-methylphenylboronic acid
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-methylphenylboronic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.